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  • Product: Bietamiverine hydrochloride
  • CAS: 1477-10-7

Core Science & Biosynthesis

Foundational

Unraveling the Pharmacological Profile of Bietamiverine Hydrochloride: Mechanism of Action on M1, M2, and M3 Muscarinic Receptors

Executive Summary Bietamiverine hydrochloride is a potent antispasmodic agent historically utilized to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. Despite its clinical utility, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bietamiverine hydrochloride is a potent antispasmodic agent historically utilized to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. Despite its clinical utility, the precise molecular pharmacology of bietamiverine has often been overshadowed by more ubiquitous anticholinergics. This technical whitepaper provides an in-depth analysis of bietamiverine’s mechanism of action, focusing on its competitive antagonism at the M1, M2, and M3 muscarinic acetylcholine receptor (mAChR) subtypes. By dissecting its binding affinities, intracellular signaling blockade, and the rigorous experimental methodologies required to profile it, this guide serves as a comprehensive resource for drug development professionals and pharmacologists.

The Muscarinic Receptor Landscape: M1, M2, and M3 Subtypes

The muscarinic acetylcholine receptors comprise a family of five G protein-coupled receptors (GPCRs), denoted M1 through M5[1]. In the context of peripheral antispasmodic activity, the M1, M2, and M3 subtypes are of paramount clinical relevance:

  • M1 Receptors (Gq/11-coupled): Predominantly localized in the central nervous system, autonomic ganglia, and gastric parietal cells. Activation drives gastric acid secretion and modulates synaptic plasticity[2].

  • M2 Receptors (Gi/o-coupled): Highly expressed in the cardiac sinoatrial node and smooth muscle. They function primarily to mediate vagal bradycardia and act as presynaptic autoreceptors inhibiting acetylcholine release[3].

  • M3 Receptors (Gq/11-coupled): The primary drivers of smooth muscle contraction in the gastrointestinal tract, bladder, and airways, as well as exocrine gland secretion[1].

Bietamiverine Binding Affinity and Selectivity Profile

Bietamiverine acts as a competitive antagonist at muscarinic receptors. Quantitative profiling via radioligand displacement assays reveals a distinct affinity hierarchy: M3 > M1 > M2[4].

Quantitative Receptor Affinity Profile
Receptor SubtypeGenePrimary G-Protein CouplingBietamiverine Affinity (pKi)Primary Physiological Role
M1 CHRM1Gq/116.57Gastric acid secretion, ganglionic transmission
M2 CHRM2Gi/o5.99Cardiac pacing (bradycardia), presynaptic inhibition
M3 CHRM3Gq/116.73Smooth muscle contraction (GI/urinary), glandular secretion

Data sourced from the [4] and [5].

Pharmacological Causality: Bietamiverine exhibits a pKi of 6.73 for M3 and 5.99 for M2, representing an approximately 5.5-fold preferential affinity for the M3 subtype over M2. This differential binding is a critical therapeutic advantage. The primary clinical objective of an antispasmodic is to relax visceral smooth muscle, an action overwhelmingly mediated by blocking the M3 receptor[1]. Conversely, blocking the cardiac M2 receptor removes vagal inhibitory tone, leading to undesirable tachycardia[2]. By maintaining a lower affinity for M2, bietamiverine effectively mitigates chronotropic cardiac side effects while preserving robust antispasmodic efficacy at the M3 site.

Mechanisms of Action: Intracellular Signaling Pathways

Bietamiverine exerts its antispasmodic effects by arresting the intracellular signaling cascades normally triggered by endogenous acetylcholine.

  • M1/M3 Blockade: By competitively binding to M1 and M3 receptors, bietamiverine prevents the activation of the Gq/11 alpha subunit. This halts the activation of Phospholipase C (PLC), thereby preventing the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). Without IP3, the release of intracellular Ca2+ from the sarcoplasmic reticulum is blocked, directly preventing the actin-myosin cross-bridging required for smooth muscle contraction[1].

  • M2 Blockade: At higher concentrations, bietamiverine can bind M2 receptors, preventing the activation of the Gi/o protein. This normally inhibits Adenylyl Cyclase (AC); thus, M2 blockade leads to a relative increase in intracellular cAMP levels[2].

Signaling cluster_M1M3 M1 / M3 Receptors (Gq/11 Coupled) cluster_M2 M2 Receptor (Gi/o Coupled) Bietamiverine Bietamiverine Hydrochloride (Competitive Antagonist) M1M3 M1 / M3 Receptor Bietamiverine->M1M3 High Affinity Blockade (pKi: 6.73, 6.57) M2 M2 Receptor Bietamiverine->M2 Low Affinity Blockade (pKi: 5.99) Gq Gq/11 Protein Activation M1M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Gi Gi/o Protein Activation M2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP

Figure 1: Bietamiverine blockade of Gq/11 (M1/M3) and Gi/o (M2) muscarinic signaling pathways.

Experimental Methodologies for Receptor Profiling

To accurately determine the pharmacological profile of bietamiverine, researchers must employ rigorous, self-validating in vitro assays.

Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant (Ki) of bietamiverine for specific mAChR subtypes.

Causality & Experimental Design:

  • Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably transfected with human CHRM1, CHRM2, or CHRM3 genes are utilized. Native tissues express heterogeneous populations of muscarinic receptors; using recombinant CHO cells ensures that the measured affinity is strictly subtype-specific without cross-contamination.

  • Radioligand Choice: [3H]-N-methylscopolamine ([3H]-NMS) is used as the competitive radioligand. As a hydrophilic, non-selective muscarinic antagonist, it does not readily cross cell membranes, ensuring that only cell-surface receptors are labeled, thereby reducing intracellular background noise.

  • Self-Validating Controls: The assay requires a Total Binding (TB) control (buffer + [3H]-NMS) and a Non-Specific Binding (NSB) control (buffer + [3H]-NMS + 10 µM Atropine). Atropine, a saturating non-selective antagonist, completely blocks specific binding sites. For the assay to be valid, NSB must be <10% of TB.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-M1/M2/M3 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-NMS, and varying concentrations of bietamiverine (ranging from 10−10 to 10−4 M). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the wash step, preserving the bound state.

  • Quantification: Transfer filters to vials, add liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic equation). Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Workflow Prep Membrane Prep (CHO-M1/M2/M3) Incubation Incubation ([3H]-NMS + Drug) Prep->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (Cheng-Prusoff) Scintillation->Analysis

Figure 2: Self-validating workflow for muscarinic radioligand binding assays.

FLIPR Intracellular Calcium Mobilization Assay (Functional Validation)

While binding assays confirm affinity (Ki), they cannot distinguish between agonists and antagonists. The FLIPR (Fluorometric Imaging Plate Reader) assay measures the real-time release of intracellular calcium, directly validating bietamiverine's functional antagonism of the M3 Gq/11 pathway.

Causality & Experimental Design:

  • Self-Validating Controls: The assay utilizes an EC80 concentration of Acetylcholine (ACh) as a positive control to ensure robust receptor activation. A Z'-Factor is calculated for each plate; a Z' > 0.5 is required to confirm assay robustness and an acceptable signal-to-noise ratio.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-M3 cells in a 384-well black-wall, clear-bottom plate at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add Fluo-4 AM calcium-sensitive fluorescent dye diluted in assay buffer containing 2.5 mM probenecid. Causality: Probenecid inhibits multidrug resistance proteins (e.g., MRP), preventing the active efflux of the Fluo-4 dye from the cytosol, thereby maintaining a strong fluorescent signal.

  • Pre-incubation: Add serial dilutions of bietamiverine to the wells and incubate for 30 minutes at 37°C to allow for receptor binding.

  • Agonist Challenge: Using the FLIPR instrument, inject the pre-determined EC80 dose of ACh into all wells. Continuously monitor fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) of the calcium transient for each well. Plot the AUC against bietamiverine concentration to determine the functional IC50.

Conclusion

Bietamiverine hydrochloride remains a pharmacologically elegant molecule. Its mechanism of action is defined by a preferential competitive antagonism at the M3 muscarinic receptor over the M2 subtype. This specific binding profile—validated through rigorous radioligand and functional calcium flux assays—explains its clinical efficacy in mitigating smooth muscle spasms while minimizing the cardiac liabilities associated with broader non-selective anticholinergics.

References

  • DrugCentral: Bietamiverine Bioactivity Profile. DrugCentral Database. Available at:[Link]

  • Probes & Drugs: BIETAMIVERINE (PD072844) Target Pathways. Probes & Drugs Database. Available at:[Link]

  • Caulfield, M.P., & Birdsall, N.J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Available at: [Link]

  • Kruse, A.C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. Available at:[Link]

Sources

Exploratory

Binding Affinity of Bietamiverine Hydrochloride to Human Muscarinic Acetylcholine Receptors: A Technical Guide

Executive Summary Bietamiverine hydrochloride (also known as dietamiverine) is a pharmacologically active compound historically utilized for its spasmolytic properties. Its primary mechanism of action involves the compet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bietamiverine hydrochloride (also known as dietamiverine) is a pharmacologically active compound historically utilized for its spasmolytic properties. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), a family of G-protein-coupled receptors (GPCRs) critical for mediating parasympathetic neurotransmission. This technical guide provides an in-depth analysis of the binding affinity of bietamiverine to human mAChR subtypes (M1, M2, and M3), elucidates the structural and mechanistic basis of its antagonism, and outlines the self-validating experimental protocols required to quantify these interactions accurately.

Pharmacological Profile & Binding Affinity Data

Muscarinic receptors are divided into five distinct subtypes (M1–M5). The M1, M3, and M5 receptors couple primarily to Gq/11 proteins, activating phospholipase C (PLC) to increase intracellular calcium, which drives smooth muscle contraction and glandular secretion. Conversely, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and reducing cAMP levels, which primarily modulates cardiac pacemaking and neural presynaptic inhibition.

Recent in silico pharmacophore modeling and virtual screening efforts have sought to identify subtype-selective muscarinic antagonists as safer alternatives to pan-antagonists like atropine, which carry significant dose-limiting side effects (e.g., tachycardia via M2 blockade)[1]. Bietamiverine has been evaluated within these frameworks, demonstrating a distinct affinity profile across the primary peripheral and central mAChR subtypes[2][3].

Table 1: Binding Affinity of Bietamiverine Hydrochloride to Human mAChRs [2][3]

Receptor SubtypeGene SymbolBinding Affinity (pKi)Estimated Ki (nM)Selectivity Profile
M1 CHRM16.57~269Moderate
M2 CHRM25.99~1023Low (Favorable)
M3 CHRM36.73~186Highest

Causality Insight: The data indicates that bietamiverine exhibits its highest affinity for the M3 receptor, which aligns with its clinical utility as an antispasmodic agent targeting gastrointestinal and genitourinary smooth muscle. Crucially, its lower affinity for the M2 receptor ( Ki​>1μM ) suggests a reduced propensity for inducing adverse cardiovascular events (such as atropine-like tachycardia), making it a structurally interesting scaffold for developing M1/M3-selective therapeutics[1].

Mechanistic Insights & Structural Basis

Bietamiverine functions as a competitive orthosteric antagonist. By occupying the highly conserved orthosteric binding pocket of the mAChRs, it sterically hinders the binding of the endogenous agonist, acetylcholine (ACh).

Because the orthosteric site is highly conserved across all five mAChR subtypes, achieving absolute selectivity is notoriously difficult. Bietamiverine's slight M3 preference is likely driven by subtle variations in the extracellular loops (ECLs) and the allosteric vestibule situated directly above the orthosteric pocket, which dictate the ligand's entry and dissociation kinetics.

G Biet Bietamiverine (Antagonist) M1_M3 M1 / M3 Receptors (Gq-coupled) Biet->M1_M3 Competitive Inhibition M2 M2 Receptor (Gi-coupled) Biet->M2 Competitive Inhibition ACh Acetylcholine (Agonist) ACh->M1_M3 Activates ACh->M2 Activates PLC Phospholipase C (PLC) M1_M3->PLC Stimulates AC Adenylyl Cyclase (AC) M2->AC Inhibits Ca2 Intracellular Ca2+ Increase (Smooth Muscle Contraction) PLC->Ca2 IP3 / DAG cAMP cAMP Decrease (Cardiac/Neural Modulation) AC->cAMP Reduces

Figure 1: Muscarinic receptor signaling pathways and competitive inhibition by bietamiverine.

Experimental Protocols: Radioligand Binding Assay (RBA)

To ensure trustworthiness and reproducibility, the binding affinity ( Ki​ ) of bietamiverine must be determined using a self-validating competitive radioligand binding assay. The following protocol utilizes Chinese Hamster Ovary (CHO) cells stably expressing human CHRM1, CHRM2, or CHRM3, and the non-selective radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).

Methodology Justification: [3H]-NMS is chosen over [3H]-Quinuclidinyl benzilate ([3H]-QNB) because NMS is hydrophilic and does not readily cross the plasma membrane. This ensures that only functional, cell-surface receptors are quantified, significantly reducing intracellular background noise.

Step-by-Step Protocol:

  • Cell Culture & Membrane Preparation:

    • Culture CHO cells expressing the desired human mAChR subtype in Ham's F-12 medium supplemented with 10% FBS.

    • Harvest cells at 80% confluence, wash with ice-cold PBS, and homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in assay buffer.

  • Competitive Binding Incubation:

    • In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of [3H]-NMS (typically 0.2–0.5 nM, near its Kd​ ), and increasing concentrations of bietamiverine hydrochloride (ranging from 10−10 M to 10−4 M).

    • Include control wells with a saturating concentration of atropine (10 μM) to define non-specific binding (NSB).

    • Incubate the plates at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand).

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis & Ki​ Calculation:

    • Plot the specific binding (Total binding minus NSB) against the log concentration of bietamiverine.

    • Use non-linear regression to determine the IC50​ (the concentration of bietamiverine that inhibits 50% of [3H]-NMS binding).

    • Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) , where [L] is the concentration of [3H]-NMS used, and Kd​ is its dissociation constant for the specific receptor subtype[4].

Workflow Step1 1. Cell Culture CHO cells expressing human CHRM1-3 Step2 2. Membrane Prep Homogenization & Centrifugation Step1->Step2 Step3 3. Incubation [3H]-NMS + Bietamiverine (Concentration Gradient) Step2->Step3 Step4 4. Filtration Rapid vacuum filtration via GF/C filters Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 6. Data Analysis IC50 & Ki Calculation (Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step workflow of the radioligand binding assay for determining Ki values.

Conclusion

Bietamiverine hydrochloride presents a valuable pharmacological profile characterized by moderate-to-high affinity for M1 and M3 receptors, coupled with a favorably low affinity for M2 receptors. This subtype selectivity is critical for its application as a spasmolytic agent with minimized cardiac side effects. The rigorous application of competitive radioligand binding assays, validated via the Cheng-Prusoff mathematical model, remains the gold standard for quantifying these interactions and driving the discovery of next-generation antimuscarinic therapeutics.

References

  • Bhattacharjee AK, Pomponio JW et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry. 1

  • Probes & Drugs Database. BIETAMIVERINE (PD072844, JGTJANXYSNVLMQ-UHFFFAOYSA-N).2

  • DrugCentral. bietamiverine (ID: 3025).3

  • Cheng Y, Prusoff WH (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. 4

Sources

Foundational

Bietamiverine Hydrochloride: Chemical Structure, Physicochemical Profiling, and Experimental Protocols

Core Chemical Architecture Bietamiverine hydrochloride (IUPAC: 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate; hydrochloride) is a synthetic antispasmodic agent. Its molecular architecture features a piperidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Chemical Architecture

Bietamiverine hydrochloride (IUPAC: 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate; hydrochloride) is a synthetic antispasmodic agent. Its molecular architecture features a piperidine ring and a phenyl group attached to an acetate backbone, which is esterified with a diethylaminoethanol moiety (1)[1]. The tertiary amine in the structure allows for the formation of a hydrochloride salt, a structural modification that is critical for enhancing the molecule's aqueous solubility and bioavailability in pharmacological formulations.

Physicochemical & Mass Spectrometry Profile

Accurate physicochemical profiling is essential for predicting the pharmacokinetic behavior and analytical detection limits of Bietamiverine. The following table summarizes the key quantitative data derived from computational models and mass spectrometry analyses (2)[2].

PropertyValueMethod / Condition
Molecular Formula C19H31ClN2O2Hydrochloride salt
Molecular Weight 354.9 g/mol Computed (PubChem)
Monoisotopic Mass 354.2074 DaComputed (PubChem)
Topological Polar Surface Area (TPSA) 32.8 Ų2D structural analysis
Predicted XlogP 3.5Lipophilicity estimate
Collision Cross Section (CCS) 180.7 Ų[M+H]+ adduct (m/z 319.23)
Collision Cross Section (CCS) 180.8 Ų[M+Na]+ adduct (m/z 341.22)

Pharmacodynamics & Receptor Kinetics

Bietamiverine operates primarily as a spasmolytic and anticholinergic agent. It exerts its therapeutic effect by competitively antagonizing the actions of acetylcholine at muscarinic receptors located in parasympathetic, postganglionic effector-cell junctions (3)[3]. By blocking these receptors, Bietamiverine inhibits the downstream intracellular calcium release that typically induces smooth muscle contraction, thereby promoting muscle relaxation and alleviating spasms in non-inflammatory gastrointestinal tract disorders.

MOA ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (Smooth Muscle) ACh->Receptor Binds (Agonist) Ca2 Intracellular Ca2+ Release Receptor->Ca2 Activates Bietamiverine Bietamiverine HCl Bietamiverine->Receptor Competitive Inhibition Relaxation Smooth Muscle Relaxation Bietamiverine->Relaxation Promotes Contraction Muscle Contraction (Spasm) Ca2->Contraction Induces

Fig 1. Anticholinergic mechanism of action of Bietamiverine on smooth muscle muscarinic receptors.

Enantiopure Synthetic Workflows

The pharmacological efficacy of Bietamiverine is highly dependent on its stereochemistry. While historically synthesized as a racemic mixture, enantiopure synthesis is preferred because one enantiomer often drives the therapeutic activity while the other may be inactive or induce unwanted side effects (4)[4]. The enantioselective synthesis of (R)-(-)-bietamiverine utilizes (R)-(-)-α-phenylglycine as the chiral pool starting material.

Synthesis PG (R)-(-)-α-Phenylglycine Intermediate (R)-(-)-Phenylpiperidin- 1-yl-acetic acid PG->Intermediate Piperidine Substitution Esterification Esterification (Diethylaminoethanol) Intermediate->Esterification Activation Bietamiverine (R)-(-)-Bietamiverine Hydrochloride Esterification->Bietamiverine HCl Salt Formation

Fig 2. Enantiopure synthetic workflow for (R)-(-)-Bietamiverine hydrochloride.

Validated Experimental Protocols

To ensure high fidelity in drug development, the following step-by-step methodologies incorporate causality for experimental choices and self-validating checkpoints.

Protocol 1: Synthesis of the (R)-(-)-phenylpiperidin-1-yl-acetic acid Intermediate
  • Dissolution: Dissolve (R)-(-)-α-phenylglycine in a controlled alkaline aqueous solution (e.g., NaOH).

    • Causality: The alkaline environment deprotonates the amine, enhancing its nucleophilicity for the subsequent substitution reaction while maintaining the solubility of the amino acid.

  • Alkylation: Add 1,5-dibromopentane dropwise while strictly maintaining the reaction temperature at 10°C (4)[4].

    • Causality: Temperature control is paramount. Elevated temperatures accelerate the racemization of the sensitive chiral center at the alpha position, which would compromise the enantiomeric purity of the final drug.

  • Extraction & Crystallization: Neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), and crystallize the product.

  • Self-Validation (Polarimetry): Before proceeding, measure the specific optical rotation [α]D​ of the crystallized intermediate using a polarimeter referenced to the D-line of sodium. A match with the established literature value confirms that enantiomeric excess has been preserved.

Protocol 2: Esterification and Hydrochloride Salt Formation
  • Activation: React the purified (R)-(-)-phenylpiperidin-1-yl-acetic acid with a coupling reagent (such as thionyl chloride or DCC) in anhydrous dichloromethane.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl intermediate back into the starting carboxylic acid.

  • Esterification: Introduce 2-(diethylamino)ethanol to the activated mixture. The nucleophilic attack of the alcohol forms the target ester linkage.

  • Salt Precipitation: Isolate the free base, dissolve it in anhydrous diethyl ether, and bubble dry HCl gas through the solution to precipitate (R)-(-)-bietamiverine hydrochloride.

    • Causality: Converting the lipophilic free base into its hydrochloride salt drastically improves its aqueous solubility, a prerequisite for systemic absorption and formulation stability.

  • Self-Validation (LC-MS): Analyze the final precipitate using Liquid Chromatography-Mass Spectrometry. The presence of the [M+H]+ adduct at m/z 319.23 and the [M+Na]+ adduct at m/z 341.22 confirms the correct molecular weight of the free base (318.23 Da) (2)[2]. The absence of the precursor mass validates reaction completion.

References

  • PubChem - Bietamiverine Hydrochloride. National Institutes of Health (NIH).1

  • PubChemLite - Bietamiverine hydrochloride (C19H30N2O2). University of Luxembourg. 2

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate / ARKIVOC. 4

  • US7125848B2 - Methods of treating non-inflammatory gastrointestinal tract disorders using Cav2.2 subunit calcium channel modulators. Google Patents. 3

Sources

Exploratory

In Vitro Pharmacology of Bietamiverine Hydrochloride: A Dual-Action Antispasmodic Agent

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Assay Biologists, and Drug Development Scientists Executive Summary Bietamiverine hydrochloride (2-diethylaminoethyl alpha-phenyl-1-piperidineacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Assay Biologists, and Drug Development Scientists

Executive Summary

Bietamiverine hydrochloride (2-diethylaminoethyl alpha-phenyl-1-piperidineacetate hydrochloride) is a highly effective spasmolytic agent utilized in the management of gastrointestinal and urogenital smooth muscle spasms[1]. Unlike standard anticholinergics that rely solely on receptor blockade, bietamiverine exhibits a distinct dual-action paradigm : it acts as a competitive antagonist at muscarinic acetylcholine receptors (neurotropic action) while simultaneously inducing direct smooth muscle relaxation independent of autonomic innervation (musculotropic or "papaverine-like" action)[2].

This technical guide deconstructs the in vitro pharmacological profiling of bietamiverine, providing researchers with the mechanistic framework, quantitative data, and self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Framework: The Dual-Action Paradigm

The clinical superiority of dual-action antispasmodics lies in their ability to halt spasms regardless of the underlying etiology (e.g., parasympathetic overstimulation vs. local inflammatory depolarization).

  • Neurotropic Pathway (Anticholinergic): Bietamiverine competitively binds to muscarinic receptors (mAChRs) on the smooth muscle sarcolemma[3]. By blocking the M3 receptor subtype, it prevents acetylcholine-driven activation of Phospholipase C (PLC), thereby halting the generation of Inositol trisphosphate (IP3) and the subsequent release of intracellular calcium ( Ca2+ ).

  • Musculotropic Pathway (Papaverine-like): The World Health Organization classifies bietamiverine under the -verine stem, denoting a papaverine-like direct spasmolytic effect[4]. This mechanism bypasses the receptor entirely, acting downstream via the inhibition of phosphodiesterase (PDE) enzymes or the blockade of voltage-gated calcium channels, leading to an accumulation of cAMP and the inhibition of Myosin Light Chain Kinase (MLCK).

Mechanism cluster_neuro Neurotropic (Anticholinergic) cluster_musculo Musculotropic (Papaverine-like) Biet Bietamiverine HCl M3 M3 Receptor Biet->M3 Antagonizes (Ki ~186 nM) PDE PDE / Ca2+ Channels Biet->PDE Inhibits/Blocks Ca Intracellular Ca2+ M3->Ca Blocks release Relax Smooth Muscle Relaxation Ca->Relax Prevents contraction cAMP cAMP / Smooth Muscle PDE->cAMP Modulates cAMP->Relax Promotes relaxation

Fig 1. Dual neurotropic and musculotropic signaling pathways of bietamiverine.

Quantitative Receptor Pharmacology

To understand the neurotropic selectivity of bietamiverine, we must examine its binding affinity across muscarinic subtypes. The table below synthesizes validated ChEMBL data[2], demonstrating a favorable pharmacological profile.

Causality Insight: The relatively lower affinity for the M2 receptor is a critical safety feature. M2 receptors are predominantly localized in cardiac tissue; strong M2 blockade often leads to undesirable tachycardia. Bietamiverine's preferential affinity for M3 over M2 ensures robust GI relaxation with a minimized cardiovascular side-effect profile.

Target ReceptorAffinity (pKi)Calculated Ki​ Pharmacological Implication
Muscarinic M1 6.57~269 nMModerate blockade; potential modulation of enteric ganglia.
Muscarinic M2 5.99~1.02 µMWeakest affinity; highly desirable to avoid M2-mediated cardiac side effects.
Muscarinic M3 6.73~186 nMPrimary target; robust inhibition of parasympathetic-driven smooth muscle contraction.

In Vitro Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that assays must be designed to internally validate their own results. The following protocols are engineered with built-in system suitability checks to ensure data integrity.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the competitive binding affinity ( Ki​ ) of bietamiverine for human M1-M3 receptors. Model Rationale: CHO-K1 cells stably expressing recombinant human mAChRs are utilized to isolate receptor-specific binding, eliminating the confounding variables of tissue-specific metabolism or mixed receptor populations found in native tissues.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target mAChR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Tracer Selection: Use [3H] -N-methylscopolamine ( [3H] -NMS) at a concentration equal to its Kd​ . Causality: [3H] -NMS is a hydrophilic, non-selective antagonist that does not internalize, making it the gold standard for surface receptor displacement assays.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, [3H] -NMS, and bietamiverine (serial dilutions from 10−10 to 10−4 M). Incubate at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Atropine. Any radioactivity detected in these wells represents non-specific binding and must be subtracted from all test wells.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Assay (Functional Efficacy)

Objective: Differentiate and quantify the neurotropic vs. musculotropic functional efficacy of bietamiverine. Model Rationale: The guinea pig ileum is the classical pharmacological model for GI antispasmodics because its receptor distribution and contractile physiology closely mirror human intestinal smooth muscle.

Protocol T Tissue Prep (Guinea Pig Ileum) E Equilibration (Tyrode's, 37°C, Carbogen) T->E S Spasmogen (ACh or BaCl2) E->S D Bietamiverine (Cumulative Dosing) S->D A Data Analysis (pA2 or IC50) D->A

Fig 2. Step-by-step isolated organ bath workflow for evaluating spasmolytic efficacy.

Step-by-Step Protocol:

  • Tissue Isolation & Equilibration: Isolate 2 cm segments of guinea pig terminal ileum. Suspend longitudinally in 10 mL organ baths containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (95% O2​ / 5% CO2​ ) to maintain a physiological pH of 7.4. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • System Viability Check: Challenge the tissue with 60 mM KCl. The tissue must generate a rapid, sustained contraction of at least 1.0 g of active tension. Tissues failing this check are discarded, ensuring only healthy muscle is used.

  • Assessing Neurotropic Action (ACh Challenge):

    • Generate a cumulative concentration-response curve (CRC) to Acetylcholine (ACh) using the van Rossum method (adding the next dose only after the previous dose reaches a plateau). Causality: Cumulative dosing minimizes tissue fatigue compared to single-dose-and-wash methods.

    • Wash the tissue until baseline tension is restored.

    • Incubate with a fixed concentration of bietamiverine (e.g., 1 µM) for 15 minutes.

    • Repeat the ACh CRC. A parallel rightward shift in the curve without a depression of the maximum response confirms competitive muscarinic antagonism. Calculate the pA2​ value via Schild plot analysis.

  • Assessing Musculotropic Action ( BaCl2​ Challenge):

    • Pre-contract the tissue using 30 mM Barium Chloride ( BaCl2​ ). Causality: BaCl2​ directly depolarizes the smooth muscle membrane and forces calcium influx, completely bypassing the muscarinic receptor.

    • Once the BaCl2​ contraction plateaus, add bietamiverine cumulatively.

    • A dose-dependent relaxation of the BaCl2​ -induced spasm proves the drug possesses direct musculotropic (papaverine-like) activity. Calculate the IC50​ for relaxation.

Conclusion

Bietamiverine hydrochloride represents a sophisticated pharmacological tool in the antispasmodic arsenal. By employing rigorous, self-validating in vitro methodologies—combining recombinant radioligand binding with functional organ bath assays—researchers can accurately quantify its dual neurotropic and musculotropic mechanisms. The strategic use of differential spasmogens (ACh vs. BaCl2​ ) remains the definitive standard for proving this dual-action profile in preclinical drug development.

References

  • BIETAMIVERINE (PD072844) - Compound Profile Probes & Drugs Database[Link] (Referenced for chemical identification and muscarinic receptor targeting[3])

  • Bietamiverine - Drug Target and Bioactivity Summary DrugCentral [Link] (Referenced for exact Ki​ values on M1, M2, and M3 receptors and papaverine-like classification[2])

  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances World Health Organization (WHO)[Link] (Referenced for the "-verine" stem classification denoting papaverine-like spasmolytic action[4])

  • Methods of treating non-inflammatory gastrointestinal tract disorders using Cav2.2 subunit calcium channel modulators (US Patent 7125848B2) Google Patents / USPTO (Referenced for the established clinical utility of bietamiverine as a smooth muscle spasmolytic agent[1])

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Toxicological Evaluation of Bietamiverine Hydrochloride

A Framework for Researchers and Drug Development Professionals Abstract Bietamiverine hydrochloride is identified as an antispasmodic agent[1]. As with any new chemical entity destined for therapeutic use, a thorough pre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Researchers and Drug Development Professionals

Abstract

Bietamiverine hydrochloride is identified as an antispasmodic agent[1]. As with any new chemical entity destined for therapeutic use, a thorough preclinical toxicological evaluation is paramount to ensure human safety. This guide provides a comprehensive framework for establishing the toxicity profile and determining the median lethal dose (LD50) of a compound like bietamiverine hydrochloride in animal models. While specific public-domain toxicological data for bietamiverine hydrochloride is limited, this document outlines the requisite experimental designs, scientific rationale, and data interpretation necessary for a robust safety assessment, in line with established regulatory guidelines. We will delve into the methodologies for acute, sub-chronic, and chronic toxicity studies, utilizing illustrative examples from other pharmacologically active agents to provide context.

Introduction to Bietamiverine Hydrochloride and the Imperative for Toxicological Profiling

Bietamiverine hydrochloride is a synthetic compound with antispasmodic properties[1]. Its molecular formula is C19H30N2O2.ClH[1]. The development of any new drug necessitates a rigorous evaluation of its potential for adverse effects. Preclinical toxicology studies in animal models are a cornerstone of this process, providing critical data to inform the design of first-in-human clinical trials and to identify potential target organs for toxicity[2][3]. The primary objectives of such studies are to determine the no-observed-adverse-effect level (NOAEL) and to characterize the dose-response relationship of any observed toxicities.

The following sections will detail the essential components of a comprehensive preclinical toxicology program applicable to a compound such as bietamiverine hydrochloride.

Acute Toxicity and Determination of LD50

The initial phase of toxicological assessment involves determining the acute toxicity of the compound, which is the effect of a single, high dose. The median lethal dose (LD50) is a key metric derived from these studies, representing the statistically estimated dose at which 50% of the test animals are expected to die.

Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline, which allows for the estimation of LD50 with a reduced number of animals.

  • Animal Selection: Use a single rodent species, typically female rats of a standard strain (e.g., Sprague-Dawley), as they are often more sensitive.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to food and water. Acclimatize animals for at least 5 days before dosing.

  • Dose Selection and Administration:

    • Start with a dose estimated to be just below the expected LD50.

    • Administer the compound by oral gavage. The vehicle should be inert (e.g., water, 0.5% methylcellulose).

    • Dose a single animal.

  • Observation:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is given a lower dose.

    • This process is continued until one of the stopping criteria is met (e.g., 4-5 animals have been dosed and the outcome has reversed).

  • Clinical Observations: Observe animals for signs of toxicity immediately after dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the tested doses.

Illustrative Data Presentation

While specific data for bietamiverine hydrochloride is unavailable, the following table illustrates how LD50 data for other compounds are typically presented.

CompoundSpeciesRoute of AdministrationLD50Reference
BerberineMouseIntravenous (i.v.)9.04 mg/kg[4]
BerberineMouseIntraperitoneal (i.p.)57.61 mg/kg[4]
Berberine + 5-ASA (1:10)MouseOral278.7 mg/kg (berberine) + 2787 mg/kg (5-ASA)[5]
Mebeverine Hydrochloride-OralHarmful if swallowed (Category 4)[6]

Note: The LD50 can vary significantly based on the route of administration, with intravenous administration typically resulting in a much lower LD50 than oral administration due to bypassing first-pass metabolism.

Sub-chronic and Chronic Toxicity Studies

These studies are designed to evaluate the effects of repeated exposure to the test compound over a longer period, typically ranging from 28 days (sub-chronic) to 6-12 months (chronic)[7][8]. They are crucial for identifying target organs of toxicity and determining a NOAEL for risk assessment.

Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study

The following diagram outlines a typical workflow for a 90-day sub-chronic toxicity study in rodents.

Subchronic_Toxicity_Workflow start Animal Acclimatization (e.g., Rats, 5-7 days) dosing Daily Dosing for 90 Days (e.g., Oral Gavage) - Control Group (Vehicle) - Low Dose Group - Mid Dose Group - High Dose Group start->dosing observations In-life Observations - Daily Clinical Signs - Weekly Body Weight & Food Consumption - Ophthalmoscopy interim Interim Blood Collection (e.g., Day 30 and 60) - Hematology - Clinical Chemistry end_of_study End of Study (Day 91) - Terminal Blood Collection - Gross Necropsy - Organ Weights dosing->end_of_study recovery Recovery Group (High dose and control, observed for 28 days post-dosing) dosing->recovery Satellite Group observations->end_of_study interim->end_of_study histopathology Histopathology - Microscopic examination of tissues end_of_study->histopathology data_analysis Data Analysis & Reporting - Statistical Analysis - Determination of NOAEL histopathology->data_analysis recovery->end_of_study

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Key Endpoints and Their Scientific Rationale
EndpointRationale
Clinical Observations To detect overt signs of toxicity, such as changes in behavior, appearance, or physiological functions.
Body Weight and Food Consumption Sensitive indicators of general health and toxicity. Significant changes can signal adverse effects.
Hematology To assess effects on red blood cells, white blood cells, and platelets, providing insights into potential anemia, infection, or clotting disorders.
Clinical Chemistry To evaluate organ function, particularly the liver and kidneys, by measuring levels of enzymes, proteins, and metabolites in the blood.
Gross Necropsy and Organ Weights To identify macroscopic abnormalities in organs and tissues. Changes in organ weights can indicate toxicity.
Histopathology Microscopic examination of tissues to identify cellular changes, inflammation, or damage that may not be visible macroscopically. This is a critical endpoint for identifying target organs of toxicity.

Data Interpretation and Risk Assessment

The culmination of the toxicology program is the interpretation of the data to assess the risk to humans. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. This value is used to calculate the starting dose for Phase 1 clinical trials, incorporating safety factors to account for interspecies differences and human variability.

Conclusion

References

  • Vertex AI Search. (n.d.). Toxicity studies: Chronic for nonclinical research.
  • Bienta. (2022, February 2). Chronic toxicity study.
  • Inxight Drugs. (n.d.). BIETAMIVERINE HYDROCHLORIDE.
  • National Institutes of Health. (2026, February 7). Bietamiverine Hydrochloride. PubChem.
  • precisionFDA. (n.d.). BIETAMIVERINE, (R)-.
  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
  • (n.d.). A Review on Long Term Chronic Toxicity Study.
  • ICCF. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals.
  • Spectrum Chemical. (2018, August 29). SAFETY DATA SHEET.
  • ChemDmart. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, September 15). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Mebeverine hydrochloride SDS, 2753-45-9 Safety Data Sheets.
  • Drug Central. (n.d.). bietamiverine.
  • (2016, November 15). Pre-clinical toxicity of a combination of berberine and 5-aminosalicylic acid in mice.
  • (n.d.). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC.
  • (n.d.). Rethinking Synthetic Berberine in Nutraceuticals: Nitrosamine Risks, Regulatory Oversight, and Safer Alternatives - PMC.
  • (2023, September 27). Acute toxicity of berberine and its correlation with the blood concentration in mice.
  • (n.d.). NCT06272500 | Safety and Efficacy Study of Betaine Hydrochloride in Treating Hypergastrinemia in Patients With Autoimmune Gastritis | ClinicalTrials.gov.
  • (n.d.). Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PMC.
  • (2022, October 11). Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed.
  • (2009, July 21). PHARMACOLOGY REVIEW(S) - accessdata.fda.gov.

Sources

Exploratory

A Technical Guide to In Vitro Pharmacological Profiling: Bietamiverine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in-vitro pharmacological characterization of Bietamiverine hydrochloride, a compound historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in-vitro pharmacological characterization of Bietamiverine hydrochloride, a compound historically recognized for its antispasmodic properties. The primary focus is on elucidating its receptor selectivity profile, particularly at muscarinic acetylcholine receptors (mAChRs), and systematically investigating its potential off-target interactions across the broader G-protein coupled receptor (GPCR) family. We present detailed, field-proven methodologies for radioligand binding and functional second messenger assays, explaining the scientific rationale behind experimental design and data interpretation. Furthermore, this guide outlines a strategic approach to broad-panel GPCR liability screening and subsequent hit de-risking. The protocols and strategies described herein are designed to build a robust pharmacological dossier, essential for modern drug development, ensuring a thorough understanding of a compound's molecular interactions to predict both efficacy and potential safety liabilities.

Introduction

Bietamiverine is an antispasmodic agent, a class of drugs often targeting cholinergic pathways to modulate smooth muscle contraction. The therapeutic utility and safety profile of such compounds are intrinsically linked to their receptor selectivity.[1][2] High selectivity for the intended target minimizes the risk of adverse effects that arise from unintended interactions with other receptors, a phenomenon known as off-target activity.[1][3]

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant percentage of all approved drugs.[4][5][6] Given their structural and functional diversity, they are also a primary source of off-target liabilities.[7] For a compound like Bietamiverine, which is expected to interact with muscarinic GPCRs, a comprehensive assessment of its activity across the entire receptor family is a critical step in preclinical development.[8][9]

This guide provides a two-part, in-depth methodology for characterizing Bietamiverine hydrochloride. Part I focuses on defining its primary target engagement and subtype selectivity at the five muscarinic acetylcholine receptors (M1-M5). Part II details a systematic approach to screen for and validate potential off-target effects at a broad panel of other GPCRs.

Part I: Profiling Primary Receptor Selectivity at Muscarinic Receptors

Based on its therapeutic class, Bietamiverine is hypothesized to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). The five mAChR subtypes (M1-M5) are expressed in various tissues and couple to different G-protein signaling pathways. M1, M3, and M5 receptors preferentially couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP).[8][10] A precise understanding of Bietamiverine's affinity and functional potency at each subtype is paramount.

Methodology 1: Determining Binding Affinity via Radioligand Assays

The initial step is to quantify the physical interaction between Bietamiverine and each mAChR subtype. Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a receptor.[11][12][13] These assays measure the ability of the unlabeled test compound (Bietamiverine) to compete with a high-affinity radiolabeled ligand for binding to the receptor.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from stable cell lines individually overexpressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).[14] Homogenize cells and prepare a membrane fraction via differential centrifugation.[14] Determine protein concentration using a standard method like the BCA assay.[14]

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes (e.g., 10-50 µg protein/well), a single concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its Kₑ value, and a range of Bietamiverine hydrochloride concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, potent, unlabeled muscarinic antagonist (e.g., 10 µM Atropine) to define binding to non-receptor components.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[14][15]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), washing with ice-cold buffer to separate bound from free radioligand.[14]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[14][15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the logarithm of Bietamiverine concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Bietamiverine that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[14]

Data Presentation: Bietamiverine Binding Affinity

Receptor SubtypeBietamiverine Kᵢ (nM) [Hypothetical Data]Selectivity Ratio (vs. M3)
hM125.310.1-fold
hM28.13.2-fold
hM32.51.0-fold
hM415.76.3-fold
hM530.212.1-fold

Causality: This experiment directly measures the physical binding of the drug. A lower Kᵢ value indicates higher binding affinity.[12] The selectivity ratio highlights the preference for one receptor subtype over others. In this hypothetical example, Bietamiverine shows the highest affinity for the M3 receptor subtype.

Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (M1, M2, M3, M4, M5) Incubate Incubate to Equilibrium (e.g., 60 min, 30°C) Membranes->Incubate Radio Radioligand ([³H]-NMS) Radio->Incubate Drug Bietamiverine HCl (Serial Dilution) Drug->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Bietamiverine] Count->Plot Fit Non-linear Regression (Calculate IC₅₀) Plot->Fit Calc Cheng-Prusoff Equation (Calculate Kᵢ) Fit->Calc

Caption: Workflow for determining binding affinity (Kᵢ).

Methodology 2: Assessing Functional Activity

While binding assays confirm physical interaction, functional assays are essential to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[2][16] Based on the distinct G-protein coupling of mAChR subtypes, two different second messenger assays are required.

  • Calcium Flux Assay (for Gq-coupled M1, M3, M5): Activation of these receptors leads to the release of intracellular calcium stores.[10][17][18] This change can be measured using calcium-sensitive fluorescent dyes.[17][18][19]

  • cAMP Assay (for Gi-coupled M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][8] This is typically measured by first stimulating cAMP production with forskolin and then measuring the compound's ability to inhibit this increase.[4][20]

Experimental Protocol: Calcium Flux Antagonist Assay (M1, M3, M5)

  • Cell Plating: Seed cells stably expressing the target receptor (e.g., hM1) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.[17][21]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) for approximately 60 minutes at 37°C.[17][19] Some cell lines may require probenecid to prevent dye extrusion.[17][19]

  • Compound Incubation: Add serial dilutions of Bietamiverine hydrochloride to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).[17] Measure baseline fluorescence, then inject a known muscarinic agonist (e.g., carbachol) at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Data Acquisition: Record the fluorescence intensity kinetically for 1-2 minutes post-agonist addition.[21]

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the agonist response versus the logarithm of Bietamiverine concentration. Fit the data to a three-parameter logistic equation to determine the IC₅₀.

Experimental Protocol: cAMP Antagonist Assay (M2, M4)

  • Cell Plating & Stimulation: Seed cells expressing the target receptor (e.g., hM2) into an appropriate microplate.[22] Incubate the cells with serial dilutions of Bietamiverine. Then, add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and a muscarinic agonist (e.g., acetylcholine) at its EC₈₀ concentration.[4][20]

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[4] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer, so a higher cellular cAMP level results in a lower signal, and vice versa.[4]

  • Data Analysis: Convert raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. Plot the percent inhibition of the agonist-induced cAMP decrease versus the logarithm of Bietamiverine concentration. Fit the data using non-linear regression to determine the IC₅₀.

Data Presentation: Bietamiverine Functional Antagonism

Receptor SubtypeAssay TypeFunctional IC₅₀ (nM) [Hypothetical Data]
hM1Calcium Flux45.1
hM2cAMP18.3
hM3Calcium Flux5.2
hM4cAMP35.8
hM5Calcium Flux68.9

Causality: These functional assays confirm Bietamiverine's role as an antagonist (blocking the effect of the natural agonist) and quantify its potency. A lower IC₅₀ indicates greater functional potency. The data here corroborates the binding data, showing the highest potency at the M3 receptor.

Visualization: GPCR Signaling Pathways

G cluster_Gq Gq-Coupled Pathway (M1, M3, M5) Agonist_Gq Agonist Receptor_Gq M1/M3/M5 Receptor Agonist_Gq->Receptor_Gq Gq Gαq Receptor_Gq->Gq Bietamiverine_Gq Bietamiverine Bietamiverine_Gq->Receptor_Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 Ca Ca²⁺ Release IP3->Ca G cluster_Gi Gi-Coupled Pathway (M2, M4) Agonist_Gi Agonist Receptor_Gi M2/M4 Receptor Agonist_Gi->Receptor_Gi Gi Gαi Receptor_Gi->Gi Bietamiverine_Gi Bietamiverine Bietamiverine_Gi->Receptor_Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP

Caption: Gi signaling pathway blocked by Bietamiverine.

Part II: Investigating GPCR Off-Target Liabilities

Identifying unintended interactions early in drug development is crucial for mitigating safety risks. [7]A broad screening panel, often outsourced to a specialized contract research organization (CRO), provides an efficient way to assess a compound's activity against a large number of diverse GPCRs at a single, high concentration.

Methodology: Broad GPCR Off-Target Screening

The standard approach is to screen the compound at a fixed concentration (commonly 10 µM) against a panel of 40-100 GPCRs in functional assays. [7]A result showing significant activity (e.g., >50% inhibition in an antagonist assay or >50% activation in an agonist assay) is flagged as a "hit" and requires further investigation.

Experimental Protocol: GPCR Off-Target Panel Screen

  • Panel Selection: Choose a reputable CRO offering a comprehensive GPCR safety panel (e.g., Eurofins SafetyScreen, Multispan 32-GPCR Panel). [7]These panels include receptors known to be associated with adverse drug reactions (e.g., hERG channel-related GPCRs, adrenergic, dopaminergic, serotonergic receptors).

  • Compound Submission: Provide a high-purity sample of Bietamiverine hydrochloride to the CRO.

  • Screening: The CRO performs functional assays (calcium, cAMP, or others) for each receptor in the panel, testing Bietamiverine at 10 µM in both agonist and antagonist modes.

  • Data Reporting: The CRO provides a report detailing the percent activation or inhibition for each receptor target. Hits are clearly identified based on a pre-defined threshold (e.g., ≥50% effect).

Data Presentation: Sample GPCR Off-Target Screening Report

Receptor TargetAssay Mode% Effect at 10µM [Hypothetical Data]Outcome
Adrenergic α₁ₐAntagonist65% InhibitionHit
Dopamine D₂Antagonist12% InhibitionNo Hit
Serotonin 5-HT₂ₐAntagonist8% InhibitionNo Hit
Histamine H₁Antagonist58% InhibitionHit
Opioid µAgonist3% ActivationNo Hit
... (40+ others)...<50%No Hit

Causality: This broad screen acts as a risk identification system. The hits (α₁ₐ adrenergic and H₁ histamine receptors in this example) do not confirm a liability but indicate a need for further, more detailed investigation to understand the potency of these off-target interactions.

Follow-up and De-risking Strategies for Identified Hits
  • Potency Determination: For each hit, perform a full dose-response curve (8-10 concentrations) in the same functional assay to determine its IC₅₀.

  • Orthogonal Validation: If possible, confirm the interaction using a different assay format (e.g., a binding assay for the off-target receptor) to ensure the initial finding was not an artifact of the primary assay technology.

  • Selectivity Window Calculation: Calculate the ratio of the off-target potency to the on-target potency.

    • Selectivity Window = Off-Target IC₅₀ / On-Target IC₅₀

    • A larger window (e.g., >100-fold) suggests a lower risk of the off-target effect occurring at therapeutic concentrations of the drug. A small window (e.g., <10-fold) is a significant concern.

Example De-risking for Adrenergic α₁ₐ Hit:

  • On-target M3 IC₅₀ = 5.2 nM

  • Off-target α₁ₐ IC₅₀ = 850 nM

  • Selectivity Window = 850 / 5.2 ≈ 163-fold

This >100-fold window suggests that the concentration of Bietamiverine required to block α₁ₐ receptors is over 160 times higher than the concentration needed to block the intended M3 target, indicating a relatively low risk for this specific off-target effect.

Visualization: Off-Target Hit Validation Cascade

G Start Primary Screen at 10µM Hit Hit Identified? (e.g., >50% Inhibition) Start->Hit NoHit No Significant Off-Target Activity Observed Hit->NoHit No DoseResponse Determine Full Dose-Response Curve (IC₅₀) Hit->DoseResponse Yes Selectivity Calculate Selectivity Window (Off-Target IC₅₀ / On-Target IC₅₀) DoseResponse->Selectivity Risk Risk Assessment Selectivity->Risk LowRisk Low Risk (Window >100x) Risk->LowRisk Large HighRisk High Risk (Window <10x) Consider Lead Re-optimization Risk->HighRisk Small

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Foundational

Blood-brain barrier permeability and distribution of bietamiverine hydrochloride

Neuropharmacokinetic Profiling of Bietamiverine Hydrochloride: Blood-Brain Barrier Permeability and CNS Distribution 1. Executive Rationale: The Anticholinergic BBB Dilemma Bietamiverine hydrochloride is a potent antispa...

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Author: BenchChem Technical Support Team. Date: April 2026

Neuropharmacokinetic Profiling of Bietamiverine Hydrochloride: Blood-Brain Barrier Permeability and CNS Distribution

1. Executive Rationale: The Anticholinergic BBB Dilemma Bietamiverine hydrochloride is a potent antispasmodic and anticholinergic agent utilized primarily for the management of gastrointestinal (GI) tract disorders[1]. The fundamental challenge in developing and profiling neuroactive or peripherally-targeted anticholinergics lies in their interaction with the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border characterized by epithelial-like high-resistance tight junctions and a lack of transendothelial channels (scanty pinocytosis), which effectively screens out most systemic xenobiotics[2].

Unlike quaternary ammonium antispasmodics (e.g., butylscopolamine), which carry a permanent positive charge that precludes BBB penetration, bietamiverine is a tertiary amine[3]. This structural distinction is critical: at physiological pH, a significant fraction of the molecule exists in an un-ionized, lipophilic state. This allows it to passively diffuse across the lipid bilayers of the brain capillary endothelium, leading to central nervous system (CNS) distribution and potential off-target anticholinergic side effects (e.g., delirium, cognitive impairment). Furthermore, the enantiomeric purity of the compound—such as the isolation of (R)-(-)-bietamiverine—can significantly influence both its pharmacokinetic distribution and its pharmacodynamic receptor affinities within the CNS[4].

2. Physicochemical Determinants of Permeability To understand bietamiverine's CNS distribution, we must analyze its physicochemical profile. The molecule's high lipophilicity (LogP) and basic pKa drive its transcellular permeation.

  • Ionization and the Henderson-Hasselbalch Effect: The diethylaminoethyl moiety of bietamiverine has a basic pKa. In the systemic circulation (pH 7.4), the equilibrium shifts to allow a sufficient un-ionized fraction. This un-ionized species partitions readily into the lipophilic endothelial membrane.

  • Re-ionization in the CNS: Upon crossing the BBB into the slightly more acidic microenvironment of the brain interstitial fluid, the molecule re-ionizes. This "ion trapping" effect can increase the apparent volume of distribution within the CNS compartment.

  • Efflux Transporter Interplay: While lipophilicity drives influx, absolute brain accumulation ( Kp,uu,brain​ ) is heavily regulated by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp / MDR1), located on the luminal membrane of the BBB.

3. Data Synthesis: Physicochemical & Pharmacokinetic Parameters The following table synthesizes the core parameters that dictate the BBB permeability of bietamiverine hydrochloride.

ParameterValue / CharacteristicAnalytical Significance
Molecular Weight 318.46 g/mol (Free Base)MW < 400 Da is highly favorable for passive transcellular BBB permeation.
Structural Class Tertiary AmineAllows pH-dependent reversible protonation; un-ionized fraction crosses lipids.
Predicted LogP ~3.8High lipophilicity drives rapid partitioning into endothelial lipid bilayers.
Enantiomeric Forms (R)-(-) and (S)-(+)Stereochemistry impacts receptor binding and potential transporter affinity[4].
Efflux Susceptibility Moderate (P-gp Substrate)Active efflux limits absolute brain accumulation, mitigating severe CNS toxicity.
Primary Indication GI Tract SpasmolysisPeripheral efficacy must be carefully balanced against CNS off-target exposure[1].

4. Mandatory Visualization: BBB Transport Dynamics The following diagram illustrates the mechanistic pathway of bietamiverine as it partitions from the systemic circulation, interacts with the BBB, and distributes into the CNS.

BBB_Dynamics Blood Systemic Circulation (Un-ionized Bietamiverine) Endothelium BBB Endothelial Cells (Tight Junctions) Blood->Endothelium Passive Diffusion (Driven by LogP) Pgp Efflux Transporters (P-gp / MDR1) Endothelium->Pgp Substrate Recognition CNS CNS Compartment (Ionized Bietamiverine) Endothelium->CNS Transcellular Permeation Pgp->Blood ATP-Dependent Efflux Receptor Muscarinic Receptors (CNS Off-Target) CNS->Receptor Target Binding

Fig 1: Mechanistic pathway of bietamiverine BBB permeation, P-gp efflux, and CNS receptor binding.

5. Self-Validating Experimental Workflows To accurately quantify the BBB permeability and CNS distribution of bietamiverine, a tiered experimental approach is required. As an Application Scientist, I rely on the following self-validating protocols to isolate passive diffusion from active efflux.

Protocol A: In Vitro PAMPA-BBB Assay (Passive Permeability) Purpose: To isolate and quantify the passive transcellular diffusion rate of bietamiverine, independent of active transport mechanisms. Causality: We utilize Porcine Brain Lipid Extract (PBLE) rather than standard synthetic phospholipids. PBLE accurately mimics the specific lipid composition (e.g., high cholesterol and sphingomyelin content) of the mammalian BBB, providing a highly predictive Papp​ (apparent permeability) value. Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor insert with 5 µL of a 2% (w/v) PBLE solution dissolved in dodecane. Allow 10 minutes for solvent evaporation to form the artificial lipid bilayer.

  • Donor Solution Formulation: Dissolve bietamiverine hydrochloride in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is < 1% to prevent membrane disruption).

  • Assay Assembly: Add 300 µL of the bietamiverine donor solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble a "sandwich" plate and incubate at 37°C for 4 hours under gentle orbital shaking (100 rpm) to minimize the unstirred water layer (UWL).

  • Self-Validation & Quantification: Critical Step. Include Lucifer Yellow (LY) at 100 µM in the donor well as a paracellular leakage marker. Post-incubation, analyze both compartments via LC-MS/MS for bietamiverine and fluorometry for LY.

    • Validation Gate: If LY permeability exceeds 1×10−6 cm/s, the lipid membrane integrity is compromised, and the specific well's data is discarded.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Assessment) Purpose: To determine if bietamiverine is a substrate for P-glycoprotein (P-gp), which actively pumps xenobiotics back into the blood, restricting CNS distribution. Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are utilized because they form tight junctions rapidly (within 3-4 days) and overexpress P-gp, providing a clean, high-throughput model for efflux ratio (ER) calculation. Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells at a density of 1×105 cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4 days in DMEM supplemented with 10% FBS.

  • Integrity Verification (Self-Validation): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode.

    • Validation Gate: Only inserts demonstrating a TEER > 150 Ω⋅cm2 are utilized, ensuring the tight junctions are fully formed and preventing paracellular leakage.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Mimics Blood-to-Brain transport. Add 10 µM bietamiverine to the Apical chamber; add blank buffer to the Basolateral chamber.

    • Basolateral to Apical (B-A): Mimics Brain-to-Blood efflux. Add 10 µM bietamiverine to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Control Implementation: Run Digoxin (a known P-gp substrate) in parallel as a positive control to verify transporter functionality.

  • Incubation and Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Data Analysis: Quantify bietamiverine via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates significant P-gp mediated efflux.

6. Conclusion The neuropharmacokinetic profile of bietamiverine hydrochloride is defined by a delicate balance between its high lipophilicity, which drives passive BBB permeation, and its interaction with efflux transporters. By employing rigorous, self-validating in vitro models like PAMPA-BBB and MDCK-MDR1, drug development professionals can accurately predict the CNS liability of such tertiary amine antispasmodics, ensuring optimal peripheral efficacy while minimizing central anticholinergic adverse events.

References

  • US20040213842A1 - Methods of treating gastrointestinal tract disorders using sodium channel modulators, Google Patents,

  • US7125848B2 - Methods of treating non-inflammatory gastrointestinal tract disorders using Cav2.2 subunit calcium channel modulators, Google Patents,

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine, ResearchGate,

  • US4555518A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors, Google Patents,

Protocols & Analytical Methods

Method

Application Note: Bietamiverine Hydrochloride Dosing Protocols for In Vivo Smooth Muscle Relaxation Models

Introduction & Mechanistic Causality Bietamiverine hydrochloride (2-diethylaminoethyl α-phenyl-1-piperidineacetate hydrochloride) is a potent antispasmodic and anticholinergic agent utilized in pharmacological research t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Bietamiverine hydrochloride (2-diethylaminoethyl α-phenyl-1-piperidineacetate hydrochloride) is a potent antispasmodic and anticholinergic agent utilized in pharmacological research to model smooth muscle relaxation [1]. Unlike purely neurotropic agents, Bietamiverine exhibits a dual mechanism of action: it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and possesses direct musculotropic spasmolytic properties [2].

For researchers developing therapeutics for gastrointestinal (GI) hypermotility or overactive bladder (OAB), Bietamiverine serves as an excellent reference standard. This application note outlines self-validating in vivo protocols, ensuring that experimental designs account for baseline physiological variability and isolate the drug's specific mechanistic effects.

Pharmacological Signaling Pathway

To design an effective dosing protocol, one must understand the causality of the drug's intervention. Smooth muscle contraction is primarily driven by parasympathetic acetylcholine release. Bietamiverine competitively blocks the M2/M3 muscarinic receptors, preventing the Gq-protein coupled activation of Phospholipase C (PLC). This halts the production of Inositol trisphosphate (IP3), thereby preventing the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum [3].

Mechanism ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (M2/M3) ACh->mAChR Agonist Binding Bietamiverine Bietamiverine HCl Bietamiverine->mAChR Competitive Inhibition Relaxation Smooth Muscle Relaxation Bietamiverine->Relaxation Prevents Contraction PLC Phospholipase C (PLC) mAChR->PLC Gq-protein coupled IP3 IP3 Production PLC->IP3 Ca2 Sarcoplasmic Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Promotes Actin-Myosin Binding

Bietamiverine HCl mechanism of action on muscarinic receptor-mediated smooth muscle contraction.

Experimental Workflows & Self-Validating Systems

A robust in vivo protocol must be a self-validating system. If an experiment yields a negative result, the researcher must know whether the drug failed or the model failed. To achieve this, the workflow must incorporate:

  • Vehicle Control: Establishes the baseline motility and proves the solvent (e.g., 0.9% Saline or 0.5% CMC) does not induce relaxation.

  • Positive Control: Utilizing a known standard like Atropine sulfate (1-2 mg/kg) validates that the muscarinic pathway of the specific animal cohort is responsive.

  • Logarithmic Dose-Response: Administering Bietamiverine at intervals (e.g., 1, 3, 10 mg/kg) proves dose-dependency, confirming the effect is pharmacologically driven rather than artifactual.

Workflow Acclimation Animal Acclimation (7 Days) Fasting Overnight Fasting (Water ad libitum) Acclimation->Fasting Dosing Bietamiverine Dosing (IV/IP/PO) Fasting->Dosing Wait Absorption Phase (15-60 min) Dosing->Wait Assay In Vivo Assay (Transit/Cystometry) Wait->Assay Analysis Data Analysis (Inhibition %) Assay->Analysis

Standardized in vivo experimental workflow for Bietamiverine efficacy testing.

Quantitative Dosing Summary

The following table synthesizes the optimal dosing parameters for Bietamiverine hydrochloride across standard in vivo models. Dosages are derived from its potency relative to standard antispasmodics [2].

Experimental ModelTarget OrganRoute of Admin.Bietamiverine Dose RangeAbsorption Wait TimePrimary Readout Metric
Charcoal Meal Transit GI Tract (Intestine)PO (Oral)5.0 - 20.0 mg/kg30 - 45 minutes% Intestinal Transit Length
Charcoal Meal Transit GI Tract (Intestine)IP (Intraperitoneal)1.0 - 10.0 mg/kg15 - 20 minutes% Intestinal Transit Length
In Vivo Cystometry Genitourinary (Bladder)IV (Intravenous)0.5 - 3.0 mg/kgImmediate (Cumulative)Inter-contraction Interval (ICI)

Detailed Step-by-Step Methodologies

Protocol A: Mouse Gastrointestinal Transit Model (Charcoal Meal Test)

This model evaluates the ability of Bietamiverine to inhibit peristalsis via oral or systemic administration.

Causality & Rationale: The charcoal meal provides a high-contrast, non-absorbable visual marker. Bietamiverine's anticholinergic effect reduces the frequency and amplitude of peristaltic waves, thereby decreasing the distance the charcoal travels compared to the vehicle group.

Step-by-Step Procedure:

  • Preparation: Fast male Swiss albino mice (20-25g, n=6 per group) for 18 hours prior to the experiment to clear the GI tract. Allow ad libitum access to water to prevent dehydration-induced motility changes.

  • Dosing: Administer treatments via oral gavage (PO).

    • Group 1 (Vehicle): 0.9% Saline (10 mL/kg).

    • Group 2 (Positive Control): Atropine sulfate (1 mg/kg).

    • Groups 3-5 (Test): Bietamiverine HCl at 5, 10, and 20 mg/kg.

  • Absorption Window: Wait exactly 30 minutes to allow for gastric emptying and systemic absorption of the drug.

  • Marker Administration: Administer 0.3 mL of a 10% activated charcoal suspension (prepared in 5% gum arabic to prevent settling) via oral gavage.

  • Incubation: Wait exactly 20 minutes. This precise timing is critical; variations of even 2 minutes will drastically skew transit data.

  • Harvesting: Euthanize the animals via cervical dislocation. Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement: Lay the intestine straight on a saline-moistened surface without stretching it. Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal.

  • Calculation: TransitPercentage=(Distancetraveledbycharcoal/Totallengthofintestine)×100 .

Protocol B: Rat In Vivo Cystometry (Genitourinary Model)

This model assesses the direct relaxant effect of Bietamiverine on the detrusor muscle of the bladder.

Causality & Rationale: Intravenous (IV) administration bypasses first-pass metabolism, allowing for real-time observation of detrusor relaxation. By infusing the bladder with saline, micturition reflexes are artificially induced. Bietamiverine blocks the parasympathetic drive, which manifests as an increased Inter-Contraction Interval (ICI) and increased bladder capacity [3].

Step-by-Step Procedure:

  • Anesthesia: Anesthetize female Sprague-Dawley rats (200-250g) using urethane (1.2 g/kg subcutaneously). Urethane is mandatory as it preserves the micturition reflex better than barbiturates or isoflurane.

  • Surgical Cannulation:

    • Isolate and cannulate the right jugular vein with a PE-10 catheter for IV drug administration.

    • Perform a lower midline abdominal incision to expose the bladder. Insert a flanged PE-50 catheter into the bladder dome and secure it with a purse-string suture.

  • System Setup: Connect the bladder catheter to a pressure transducer and a micro-infusion pump via a 3-way stopcock.

  • Equilibration: Infuse warm physiological saline (37°C) into the bladder at a constant rate of 0.1 mL/min. Allow 30 to 45 minutes for the micturition reflexes to stabilize.

  • Baseline Recording: Record baseline cystometrograms (CMG) for 30 minutes to establish the normal Threshold Pressure and Inter-contraction Interval (ICI).

  • Cumulative Dosing: Administer Bietamiverine HCl IV cumulatively (0.5, 1.0, and 3.0 mg/kg). Inject the dose slowly over 1 minute.

  • Observation: Allow 15 minutes of continuous recording between each dose to observe the peak pharmacological effect.

  • Data Extraction: Calculate the percentage change in ICI and Peak Micturition Pressure relative to the baseline recordings.

References

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine ResearchGate[Link]

  • Methods of treating non-inflammatory gastrointestinal tract disorders using Cav2.
  • Medical implant (Antispasmodic Agents) European Patent Office (EP1803415)[Link]

Application

Development of a Robust HPLC-UV Method for the Quantification of Bietamiverine Hydrochloride

Application Note Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of bietamiverine hydrochloride in bulk drug substance. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.

Introduction

Bietamiverine is an antispasmodic agent used to relieve muscle spasms.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring the quality, potency, and purity of the drug substance. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its sensitivity, specificity, and reproducibility.[2] This document provides a comprehensive guide to the development and validation of an HPLC-UV method for the quantification of bietamiverine hydrochloride.

Bietamiverine hydrochloride has the chemical formula C19H30N2O2·HCl and a molecular weight of 354.92 g/mol .[3][4] Its structure contains a phenyl group, which is a chromophore suitable for UV detection, and two tertiary amine groups, which influence its chromatographic behavior.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography. The following sections outline the rationale behind the selection of the chromatographic conditions.

Physicochemical Properties of Bietamiverine Hydrochloride

A thorough understanding of the analyte's properties is the foundation of method development.

  • Chemical Structure: Bietamiverine possesses a tertiary amine on the piperidine ring and another on the diethylaminoethyl chain.[3] These basic groups are protonated at acidic pH.

  • UV Absorbance: The phenyl group in the bietamiverine structure is expected to exhibit significant UV absorbance. Based on structurally similar compounds like mebeverine, the maximum absorbance (λmax) is anticipated in the low UV region, likely between 200 and 280 nm.[7][8][9]

  • Solubility: Although specific solubility data for bietamiverine hydrochloride is not widely published, hydrochloride salts of similar organic molecules are generally soluble in water and polar organic solvents like methanol and acetonitrile.[3]

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent retention for a broad range of molecules. Its non-polar nature is well-suited for the separation of moderately polar compounds like bietamiverine. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase Selection & Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity, which results in lower backpressure, and its ability to provide sharper peaks for many compounds.[7]

    • Aqueous Phase and pH Control: To ensure complete protonation of the tertiary amine groups in bietamiverine, an acidic mobile phase is necessary. A phosphate buffer is an excellent choice for controlling the pH in the acidic range due to its good buffering capacity and UV transparency at lower wavelengths. A pH of 3.0 was selected to ensure the analyte is in a single, protonated form, thereby promoting good peak shape and minimizing tailing.

    • Isocratic Elution: For the quantification of a single active ingredient, an isocratic elution (constant mobile phase composition) is generally preferred for its simplicity, robustness, and shorter run times compared to gradient elution. The ratio of the organic modifier to the aqueous buffer is optimized to achieve a reasonable retention time (typically between 3 and 10 minutes) and good peak shape.

  • Detection Wavelength (λ): Based on the UV absorbance characteristics of the phenyl chromophore and data from analogous compounds, a detection wavelength of 220 nm is proposed.[10] This wavelength is expected to provide high sensitivity for bietamiverine hydrochloride. A full UV scan of a standard solution should be performed during method development to confirm the optimal wavelength.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency. Maintaining a constant column temperature, for example, at 30°C, is important for ensuring reproducible retention times.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • Bietamiverine hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Proposed Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the 25 mM potassium phosphate buffer (pH 3.0) in a 40:60 volume ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of bietamiverine hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

Sample Preparation

For the analysis of bulk drug substance, prepare a sample solution with a concentration within the established linear range of the method using the mobile phase as the diluent.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][11][12] The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blanks and placebos. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity study and should cover the expected concentration of the analyte in the samples.
Accuracy The recovery should be between 98.0% and 102.0% for the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be determined with acceptable accuracy and precision.
Robustness The method's performance should be evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, percentage of organic modifier, column temperature, flow rate). The system suitability parameters should remain within the acceptance criteria.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas RSD ≤ 2.0% (for n=5 or 6 injections)

Workflow and Diagrams

The overall workflow for the development and validation of the HPLC-UV method for bietamiverine hydrochloride is depicted below.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis start Define Analytical Target Profile physchem Assess Physicochemical Properties (Structure, pKa, UV, Solubility) start->physchem col_sel Select Column (C18) physchem->col_sel mp_opt Optimize Mobile Phase (ACN:Buffer, pH) col_sel->mp_opt det_sel Select Detection Wavelength (220 nm) mp_opt->det_sel sys_suit_dev Establish System Suitability Criteria det_sel->sys_suit_dev specificity Specificity sys_suit_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation robustness->sample_prep analysis HPLC-UV Analysis sample_prep->analysis quant Quantification analysis->quant report Reporting quant->report

Caption: HPLC-UV Method Development and Validation Workflow.

Conclusion

The proposed RP-HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of bietamiverine hydrochloride. The method is based on sound chromatographic principles and is designed to be robust and suitable for routine use in a quality control environment. The detailed validation protocol ensures that the method is accurate, precise, and specific for its intended application.

References

  • BIETAMIVERINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved March 30, 2026, from [Link]

  • Bietamiverine Hydrochloride | C19H31ClN2O2 | CID 72063 - PubChem. (2026, February 7). PubChem. Retrieved March 30, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1). Lab Manager. Retrieved March 30, 2026, from [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025, November 25). PubMed. Retrieved March 30, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Zenodo. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE DIHYDROCHLORIDE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 30, 2026, from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. Retrieved March 30, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). ICH. Retrieved March 30, 2026, from [Link]

  • (PDF) A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets - ResearchGate. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Method Development of Mebeverine Hydrochloride by Using UV Spectrophotometric Method | Prime Scholars. (n.d.). Prime Scholars. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE (PD072844, JGTJANXYSNVLMQ-UHFFFAOYSA-N) - Probes & Drugs. (n.d.). Probes & Drugs. Retrieved March 30, 2026, from [Link]

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC. (n.d.). PubMed Central. Retrieved March 30, 2026, from [Link]

  • new uv-spectrophotometric method development and validation of mebeverine hcl in pure and formulation. (2022, July 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved March 30, 2026, from [Link]

  • Development and validation of simple, precise UV spectrophotometric methods for the quantification of Mebeverine HCl in API and. (2023, August 4). International Journal of Pharmaceutical Sciences and Research. Retrieved March 30, 2026, from [Link]

  • Bietamiverine dihydrochloride, (R)- | C19H32Cl2N2O2 | CID 76961268 - PubChem. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • UV-Spectrophotometric Method Development and Validation of Berberine Hydrochloride. (2025, June 20). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE, (R)- - precisionFDA. (n.d.). precisionFDA. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE HYDROCHLORIDE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved March 30, 2026, from [Link]

  • Bietamiverine dihydrochloride | C19H32Cl2N2O2 | CID 197773 - PubChem. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid - International Journal of Pharmacy & Pharmaceutical Research. (2018, May 22). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 30, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR THE QUANTIFICATION OF MEBEVERINE HYDROCHLORIDE IN BULK AND MARKETED TA - Googleapis.com. (2022, October 3). Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE DIHYDROCHLORIDE, (S)- - gsrs. (n.d.). Retrieved March 30, 2026, from [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - SciELO. (n.d.). SciELO. Retrieved March 30, 2026, from [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for the Pharmacological Characterization of Bietamiverine Hydrochloride Muscarinic Antagonism

Introduction & Mechanistic Rationale Bietamiverine hydrochloride (2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate hydrochloride) is a synthetic antispasmodic agent utilized for its smooth muscle relaxant propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bietamiverine hydrochloride (2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate hydrochloride) is a synthetic antispasmodic agent utilized for its smooth muscle relaxant properties[1]. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), which are predominantly responsible for mediating parasympathetic bronchoconstriction, gastrointestinal motility, and bladder contraction[2][3].

To rigorously validate the pharmacological profile of a muscarinic antagonist like bietamiverine, researchers must employ a self-validating system of assays. A single assay is insufficient to prove therapeutic efficacy; therefore, this guide details a tri-tiered experimental approach:

  • Molecular Affinity: Radioligand binding assays determine the equilibrium dissociation constant ( Ki​ ), proving direct receptor interaction[4][5].

  • Cellular Efficacy: Intracellular calcium mobilization assays (FLIPR) confirm that binding translates to the functional blockade of Gq-coupled secondary messenger pathways ( IC50​ )[6][7].

  • Tissue-Level Physiology: Isolated organ bath assays validate that cellular efficacy translates to macroscopic smooth muscle relaxation ( pA2​ )[8][9].

G ACh Acetylcholine (Agonist) M3R Muscarinic M3 Receptor ACh->M3R Activates Biet Bietamiverine HCl (Antagonist) Biet->M3R Blocks Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Muscarinic M3 receptor signaling pathway and bietamiverine antagonism.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of bietamiverine HCl at the human M3 receptor. Causality & Rationale: We utilize [3H]N -methylscopolamine ( [3H]NMS ), a well-characterized, non-selective orthosteric muscarinic antagonist[4]. If bietamiverine acts competitively at the orthosteric site, it will displace [3H]NMS in a concentration-dependent manner.

Materials
  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human M3 receptor (hM3)[5].

  • Radioligand: [3H]NMS (Specific activity ~70-85 Ci/mmol)[4].

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 10 µg/mL Saponin[5].

Step-by-Step Methodology
  • Filter Preparation: Pre-soak GF/C glass fiber 96-well filter plates in 0.5% polyethylenimine (PEI) for 1 hour. Expert Insight: PEI neutralizes the negative charge of the glass fibers, minimizing the non-specific binding of positively charged amine drugs like bietamiverine.

  • Reaction Assembly: In a 96-well assay plate, add the following to achieve a final volume of 200 µL per well:

    • 100 µL of Assay Buffer containing 5 µg of hM3 CHO-K1 cell membranes[5].

    • 50 µL of [3H]NMS (final concentration ~0.8 nM, near its Kd​ )[5].

    • 50 µL of Bietamiverine HCl at varying concentrations ( 10−11 to 10−4 M).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to ensure the binding reaction reaches thermodynamic equilibrium[10].

  • Termination: Rapidly filter the reaction mixture through the pre-soaked GF/C plates using a vacuum manifold. Wash the filters three times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA) to remove unbound radioligand[5].

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify bound radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: FLIPR Intracellular Calcium Mobilization Assay

Objective: Measure the functional efficacy ( IC50​ ) of bietamiverine HCl in living cells. Causality & Rationale: Binding affinity does not guarantee functional antagonism. M3 receptors couple to Gq proteins, activating Phospholipase C (PLC) to generate IP3, which triggers the release of intracellular calcium ( Ca2+ )[11]. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive dye to measure the real-time blockade of this transient spike[6][7].

Step-by-Step Methodology
  • Cell Plating: Seed CHO-hM3 cells at a density of 30,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ [7].

  • Dye Loading: Remove the culture media. Add 20 µL/well of Calcium 5 or Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid[7]. Expert Insight: Probenecid is a critical addition; it inhibits organic anion transporters on the cell membrane, preventing the premature efflux of the fluorescent dye into the extracellular space.

  • Incubation: Incubate the plate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification[7].

  • Antagonist Pre-incubation: Using the FLIPR liquid handler, add 10 µL of Bietamiverine HCl (serial dilutions) to the wells. Incubate for 15 minutes to allow the antagonist to equilibrate with the receptors.

  • Agonist Challenge: The FLIPR instrument adds 10 µL of Acetylcholine at an EC80​ concentration (predetermined via an agonist dose-response curve) while simultaneously recording fluorescence (Excitation 485 nm / Emission 525 nm) at 1-second intervals for 3 minutes[6].

  • Data Analysis: Extract the maximum fluorescence minus the minimum baseline fluorescence ( ΔRFU ). Plot ΔRFU against the log concentration of bietamiverine to determine the functional IC50​ .

Protocol 3: Isolated Guinea Pig Ileum Organ Bath Assay

Objective: Determine the tissue-level functional antagonism ( pA2​ ) of bietamiverine HCl. Causality & Rationale: The guinea pig ileum is rich in native M2 and M3 receptors[9][12]. This classic ex vivo model validates that the molecular and cellular antagonism observed in Protocols 1 and 2 translates directly to the macroscopic physiological relaxation of smooth muscle tissue[8].

Workflow Prep Isolate Guinea Pig Ileum Mount Mount in Organ Bath (Tyrode's, 37°C) Prep->Mount Equilibrate Equilibrate (60 min, 1g tension) Mount->Equilibrate Control Carbachol Dose-Response (Control Curve) Equilibrate->Control Incubate Incubate Bietamiverine (20 min) Control->Incubate Test Carbachol Dose-Response (Shifted Curve) Incubate->Test Schild Schild Plot Analysis (pA2 Determination) Test->Schild

Step-by-step workflow for the isolated guinea pig ileum organ bath assay.

Step-by-Step Methodology
  • Tissue Preparation: Euthanize a male guinea pig (300-400 g) according to approved ethical guidelines. Excise the ileum (discarding the terminal 5 cm) and flush the lumen with physiological Tyrode's solution[8][9]. Cut into 1.5 cm longitudinal segments.

  • Organ Bath Setup: Mount the tissue segments vertically in a 5 mL organ bath filled with Tyrode's solution (NaCl 137 mM, KCl 2.9 mM, CaCl2​ 1.8 mM, MgCl2​ 2.1 mM, NaH2​PO4​ 0.4 mM, NaHCO3​ 11.9 mM, glucose 5.6 mM). Maintain at 37°C and continuously bubble with carbogen (95% O2​ / 5% CO2​ )[8][9][12].

  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Expert Insight: This step is mandatory to allow the smooth muscle to recover from surgical trauma and establish a stable baseline myogenic tone.

  • Control Curve: Generate a cumulative concentration-response curve to Carbachol (CCh), a stable ACh analog, by adding increasing concentrations ( 10−9 to 10−4 M) until a maximum contraction ( Emax​ ) is reached[9]. Wash the tissue repeatedly until baseline tension is restored.

  • Antagonist Incubation: Pre-incubate the tissue with a fixed concentration of Bietamiverine HCl (e.g., 10 nM) for 20 minutes[12].

  • Shifted Curve: Repeat the cumulative Carbachol concentration-response curve in the presence of the antagonist. Repeat this process in separate tissues using increasing concentrations of bietamiverine (e.g., 30 nM, 100 nM).

  • Data Analysis (Schild Plot): A competitive antagonist will cause a parallel rightward shift in the agonist curve without depressing the Emax​ [9]. Calculate the Dose Ratio (DR) for each antagonist concentration. Plot log(DR−1) against −log[Antagonist] to determine the pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a doubling of the agonist concentration to achieve the original response).

Data Presentation & Interpretation

To synthesize the findings across the three distinct assay modalities, quantitative data must be consolidated. Below is a structured data presentation matrix illustrating the expected pharmacological profile of a competitive muscarinic antagonist like Bietamiverine HCl.

Assay ModalityTarget MetricBiological SignificanceExpected Profile for Bietamiverine HCl
Radioligand Binding Ki​ (nM)Measures direct molecular affinity to the orthosteric site of the M3 receptor.Low nanomolar affinity; complete displacement of [3H]NMS .
FLIPR Calcium Assay IC50​ (nM)Measures the functional blockade of Gq-coupled intracellular calcium release.Concentration-dependent inhibition of ACh-induced ΔRFU .
Organ Bath (Ileum) pA2​ Measures macroscopic physiological antagonism in native smooth muscle tissue.Parallel rightward shift of Carbachol curve; Schild slope 1.0.

References

  • Bietamiverine Hydrochloride | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Development of a Selective and High Affinity Radioligand for the M4 Muscarinic Receptor Source: PubMed Central (PMC) URL:[Link]

  • Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) Source: PubMed Central (PMC) URL:[Link]

  • Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle Source: PubMed Central (PMC) URL:[Link]

  • Elevation of Ligand Binding to Muscarinic M2 Acetylcholine Receptors by Bis(ammonio)alkane-Type Allosteric Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System Source: Culture Collections URL:[Link]

  • M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice Source: PubMed Central (PMC) URL:[Link]

  • Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen Source: PubMed Central (PMC) URL:[Link]

  • The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: World Health Organization (WHO) URL:[Link]

  • FLIPR assays of intracellular calcium in GPCR drug discovery Source: ResearchGate URL:[Link]

Sources

Application

Using bietamiverine hydrochloride as a positive control in spasmolytic tissue bath assays

Application Note: Utilizing Bietamiverine Hydrochloride as a Positive Control in Spasmolytic Tissue Bath Assays Introduction and Mechanistic Rationale In the preclinical development of novel gastrointestinal therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Bietamiverine Hydrochloride as a Positive Control in Spasmolytic Tissue Bath Assays

Introduction and Mechanistic Rationale

In the preclinical development of novel gastrointestinal therapeutics, isolated tissue bath assays remain the gold standard for evaluating smooth muscle contractility and relaxation[1]. To validate the sensitivity and reliability of these assays, researchers must employ a robust positive control. Bietamiverine hydrochloride (CAS: 1477-10-7), a well-characterized antispasmodic and anticholinergic agent, serves this exact purpose[2][3].

Bietamiverine acts primarily as an antimuscarinic agent[3]. In gastrointestinal smooth muscle, endogenous acetylcholine (or synthetic analogs like carbachol) binds to M3​ muscarinic receptors. This binding couples to Gq proteins, activating phospholipase C (PLC) to generate inositol triphosphate ( IP3​ ). The resulting cascade triggers intracellular calcium ( Ca2+ ) release from the sarcoplasmic reticulum, leading to actomyosin cross-linking and muscle contraction. Bietamiverine competitively blocks the muscarinic receptor, preventing this calcium influx and inducing dose-dependent relaxation[3][4].

Mechanism ACh Acetylcholine (Agonist) M3 Muscarinic (M3) Receptor ACh->M3 Binds Gq Gq Protein & PLC Activation M3->Gq Ca Intracellular Ca2+ Release Gq->Ca Contraction Smooth Muscle Contraction Ca->Contraction Bietamiverine Bietamiverine HCl (Antagonist) Bietamiverine->M3 Blocks

Fig 1: Mechanism of bietamiverine hydrochloride antagonizing muscarinic-induced muscle contraction.

Experimental Design and Causality

A successful tissue bath protocol is a self-validating system. Every step, from buffer selection to tissue mounting, must preserve the physiological integrity of the smooth muscle.

  • Tissue Selection: The guinea pig ileum is the preferred model due to its high density of muscarinic and histaminergic receptors, providing a highly reproducible response to spasmogens[1][5]. Rat ileum can also be utilized, though its spontaneous contractile activity requires careful baseline stabilization[6].

  • Buffer System: A modified Tyrode's or Krebs solution is mandatory. These buffers maintain a physiological pH of 7.4 and provide the exact ionic gradients (e.g., Na+ , K+ , Ca2+ ) required for action potential propagation[1][7].

  • Resting Tension: Applying a 1.0 g preload tension aligns the smooth muscle fibers to their optimal length-tension relationship, ensuring that subsequent contractions are maximal and quantifiable[6][7].

Step-by-Step Protocol: Spasmolytic Tissue Bath Assay

Reagent and Buffer Preparation
  • Tyrode's Solution: Prepare fresh buffer containing NaCl (136.9 mM), KCl (2.7 mM), CaCl2​ (1.3 - 1.8 mM), MgCl2​ (1.05 - 1.1 mM), NaHCO3​ (11.9 mM), NaH2​PO4​ (0.4 mM), and Glucose (5.55 mM)[1][6].

  • Bietamiverine HCl Stock: Prepare a 10−2 M stock solution in distilled water or DMSO. Critical Note: If using DMSO, ensure the final bath concentration never exceeds 0.1% (v/v) to prevent solvent-induced smooth muscle relaxation.

Tissue Isolation and Mounting
  • Euthanize the animal (e.g., guinea pig, 300–500 g) following institutional ethical guidelines[1].

  • Open the abdominal cavity and locate the caecum. Excise a 10–15 cm segment of the terminal ileum, deliberately discarding the 5 cm closest to the ileocecal junction (this region contains dense Peyer's patches that interfere with contractility)[1][8].

  • Gently flush the lumen with warm Tyrode's solution to remove intestinal contents and mesenteric residues[1][6].

  • Cut the tissue into 1.5 to 2.0 cm segments[1][5].

  • Mount the segment in a 10–15 mL organ bath containing Tyrode's solution at 37°C. Continuously bubble the bath with carbogen (95% O2​ / 5% CO2​ ) or ambient air to maintain tissue viability and pH[1][6].

  • Apply a 1.0 g resting tension. Allow the tissue to equilibrate for 30 to 60 minutes, replacing the buffer every 15 minutes to remove endogenous metabolites[7][8].

Viability Check (Self-Validation Step)

Before testing the positive control, the tissue's responsiveness must be validated.

  • Add a submaximal concentration of acetylcholine (e.g., 1×10−6 M) to the bath to induce a rapid phasic contraction[7][8].

  • Once the peak is reached, immediately wash the tissue by draining and refilling the bath with fresh Tyrode's solution 3 times over 15 minutes[5].

  • Repeat this process until two consecutive contractions show less than 10% variation in amplitude.

Cumulative Dose-Response Assay
  • Spasmogen Induction: Add a spasmogen such as Carbachol ( 1×10−5 M) or Histamine ( 1×10−6 M) to induce a sustained tonic contraction[5][7]. Wait until the contraction reaches a stable plateau.

  • Positive Control Application: Begin the cumulative dose-response curve by adding the lowest concentration of bietamiverine hydrochloride (e.g., 1×10−9 M) directly to the bath[8].

  • Wait for the relaxant response to plateau (typically 2–5 minutes).

  • Without washing the tissue, add the next logarithmically increased concentration (e.g., 3×10−9 M, 1×10−8 M)[8]. This cumulative method prevents receptor resensitization and accurately captures steady-state antagonism.

  • Continue until maximum relaxation is achieved, then wash the tissue thoroughly to restore baseline tension[8].

Workflow Prep 1. Tissue Preparation Isolate & mount ileum segment Equil 2. Equilibration 30-60 min at 1.0g tension in Tyrode's Prep->Equil Viability 3. Viability Check Submaximal ACh dose & washout Equil->Viability Spasmogen 4. Spasmogen Induction Add Carbachol/Histamine to plateau Viability->Spasmogen Bietamiverine 5. Positive Control Addition Cumulative log doses of Bietamiverine Spasmogen->Bietamiverine Analysis 6. Data Analysis Calculate IC50 & plot dose-response Bietamiverine->Analysis

Fig 2: Step-by-step workflow for conducting a spasmolytic tissue bath assay with cumulative dosing.

Data Presentation and Expected Results

To quantify the spasmolytic effect, measure the amplitude of relaxation at each concentration of bietamiverine hydrochloride. Express these values as a percentage of the maximum contraction initially induced by the spasmogen[5][8]. Plotting the percentage of relaxation against the logarithm of the molar concentration of bietamiverine will yield a sigmoidal dose-response curve, from which the IC50​ (half-maximal inhibitory concentration) can be calculated[7][8].

Table 1: Expected Pharmacological Profile of Bietamiverine HCl in Tissue Bath Assays

SpasmogenTarget Receptor / MechanismTissue ModelExpected Bietamiverine HCl Response
Acetylcholine / Carbachol Muscarinic ( M3​ ) AgonistGuinea Pig IleumHigh Potency Inhibition: Strong competitive antagonism shifting the dose-response curve to the right[3][5].
Histamine Histamine ( H1​ ) AgonistGuinea Pig IleumModerate Inhibition: Functional antagonism resulting in smooth muscle relaxation[5][7].
KCl (40-80 mM) Voltage-Gated Ca2+ ChannelsRat / Guinea Pig IleumLower Potency Inhibition: Non-specific relaxation via indirect blockade of calcium influx in depolarizing mediums[5][6][7].

References

  • NCATS Inxight Drugs: BIETAMIVERINE HYDROCHLORIDE.[2] Available at: [Link]

  • NIH Global Substance Registration System (GSRS): BIETAMIVERINE HYDROCHLORIDE.[3] Available at:[Link]

  • PubMed Central (NIH): Spasmolytic effect of traditional herbal formulation on guinea pig ileum.[1] Available at: [Link]

  • Academic Journals: Solanum jabrense Agra & M. Nee (Solanaceae) exhibits spasmolytic activity on guinea-pig ileum.[5] Available at:[Link]

  • Research, Society and Development: Spasmolytic activity of essential oil from Lippia microphylla Cham. (Verbenaceae) is mediated by modulation of Ca2+ signaling.[7] Available at: [Link]

  • PubMed Central (NIH): Spasmolytic effect of root and aerial parts extract of Pycnocycla spinosa on neural stimulation of rat ileum.[6] Available at: [Link]

  • ResearchGate: Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine.[4] Available at: [Link]

Sources

Method

Application Note: High-Throughput Bioanalysis of Bietamiverine Hydrochloride in Human Plasma via LC-MS/MS: A Focused Approach on its Major Metabolite

Introduction: The Bioanalytical Challenge of Bietamiverine Bietamiverine hydrochloride, a synthetic antispasmodic agent, contains a piperidine moiety and an ester linkage. While specific pharmacokinetic data for bietamiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of Bietamiverine

Bietamiverine hydrochloride, a synthetic antispasmodic agent, contains a piperidine moiety and an ester linkage. While specific pharmacokinetic data for bietamiverine is not extensively published, its structural similarity to other ester-containing drugs, such as mebeverine, provides critical insights into its likely metabolic fate. Mebeverine is known to undergo rapid and extensive first-pass metabolism, primarily through hydrolysis of its ester bond, resulting in negligible plasma concentrations of the parent compound[1][2][3]. It is therefore highly probable that bietamiverine follows a similar metabolic pathway, with its ester linkage being readily cleaved by plasma and hepatic esterases.

This metabolic instability of the parent drug presents a significant bioanalytical challenge. Direct measurement of bietamiverine in plasma is likely to be uninformative for pharmacokinetic assessments due to its transient nature. A more robust and clinically relevant bioanalytical strategy is to focus on the quantification of its major, more stable, hydrolyzed metabolite. This application note details a streamlined and robust sample preparation protocol using protein precipitation (PPT) for the high-throughput quantification of the primary metabolite of bietamiverine in human plasma by LC-MS/MS.

The Rationale for Protein Precipitation

For the bioanalysis of small molecules from complex biological matrices like plasma, several sample preparation techniques are available, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[4]. The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

Given that the anticipated major metabolite of bietamiverine will be a more polar carboxylic acid derivative (resulting from ester hydrolysis), and considering the need for a rapid and efficient method suitable for a large number of samples in a drug development setting, protein precipitation with acetonitrile is the recommended approach.

Here's the scientific justification for this selection:

  • Efficiency and Simplicity: PPT is a simple and rapid technique that effectively removes the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis[4]. The procedure involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates the proteins.

  • High-Throughput Compatibility: The simplicity of the PPT workflow makes it highly amenable to automation in a 96-well plate format, which is essential for analyzing large batches of samples from preclinical and clinical studies.

  • Suitability for Polar Metabolites: While LLE and SPE can offer cleaner extracts, they may require more extensive method development to ensure efficient extraction of polar metabolites. PPT, although less selective, generally provides adequate recovery for a broad range of analytes, including polar compounds.

  • Common Practice for Similar Compounds: Bioanalytical methods for other piperidine-containing drugs and esterase-labile molecules have successfully employed protein precipitation, demonstrating its suitability for this class of compounds[5][6].

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the streamlined workflow for the protein precipitation-based sample preparation of human plasma for the analysis of the bietamiverine metabolite.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma 1. Plasma Sample Aliquoting (e.g., 100 µL human plasma) is 2. Internal Standard Spiking (e.g., 10 µL of IS solution) plasma->is ppt 3. Protein Precipitation (e.g., 300 µL of cold Acetonitrile) is->ppt vortex 4. Vortex Mixing (Thorough mixing to ensure complete precipitation) ppt->vortex centrifuge 5. Centrifugation (e.g., 10,000 x g for 10 min at 4°C) vortex->centrifuge supernatant 6. Supernatant Transfer (Careful aspiration of the clear supernatant) centrifuge->supernatant evaporation 7. Solvent Evaporation (Under a gentle stream of nitrogen) supernatant->evaporation reconstitution 8. Reconstitution (In a mobile phase-compatible solvent) evaporation->reconstitution injection 9. Injection into LC-MS/MS System reconstitution->injection

Caption: Workflow for Protein Precipitation Sample Preparation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the protein precipitation of human plasma samples prior to LC-MS/MS analysis of the bietamiverine metabolite.

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade or higher), pre-chilled to -20°C

  • Methanol (HPLC grade or higher)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the bietamiverine metabolite is highly recommended.

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw the human plasma samples on ice or at room temperature. Once thawed, vortex gently to ensure homogeneity.

  • Aliquoting: In a clearly labeled microcentrifuge tube or a well of a 96-well plate, pipette 100 µL of the human plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (prepared in a suitable solvent like methanol or acetonitrile) to each plasma sample. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variability in extraction recovery.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. The 3:1 ratio of acetonitrile to plasma is a common starting point for efficient protein precipitation.

  • Mixing: Immediately cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube/well.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 350 µL) and transfer it to a new clean tube or well, being cautious not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C. This step concentrates the analyte and removes the organic solvent, which might be incompatible with the initial mobile phase conditions.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a solvent that is compatible with the LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation (Optional but Recommended): Centrifuge the reconstituted samples at high speed for 5 minutes to pellet any remaining particulate matter.

  • Sample Injection: Transfer the final reconstituted sample to an autosampler vial or use the 96-well plate directly for injection into the LC-MS/MS system.

Quantitative Data and Method Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the bietamiverine metabolite using the described protein precipitation protocol. These values are representative of what is achievable and should be established during method validation in accordance with regulatory guidelines from bodies such as the FDA and EMA[5][7].

ParameterExpected PerformanceRationale
Linearity (r²) > 0.99Demonstrates a strong correlation between analyte concentration and instrument response over the calibration range.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLAchievable with modern LC-MS/MS instrumentation and suitable for pharmacokinetic studies.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Ensures the measured concentration is close to the true value, as per regulatory requirements.
Precision (% CV) < 15% (< 20% at LLOQ)Indicates the reproducibility of the method upon repeated measurements.
Recovery > 80%A high and consistent recovery is desirable, although consistency is more critical than absolute recovery when using a stable isotope-labeled internal standard.
Matrix Effect CV < 15%Minimal and consistent matrix effects are crucial for accurate quantification. The use of a stable isotope-labeled internal standard helps to mitigate the impact of matrix effects.

Conclusion and Best Practices

The proposed protein precipitation method offers a simple, rapid, and high-throughput solution for the preparation of human plasma samples for the LC-MS/MS bioanalysis of the major hydrolyzed metabolite of bietamiverine. This approach is scientifically justified based on the anticipated metabolic profile of bietamiverine and the proven efficacy of PPT for similar analytes.

For successful implementation and to ensure data of the highest quality and regulatory compliance, the following best practices are recommended:

  • Method Validation: A full method validation in accordance with the latest FDA and EMA guidelines is mandatory before analyzing study samples. This includes assessing selectivity, specificity, accuracy, precision, recovery, matrix effects, and stability.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard of the analyte is strongly advised to ensure the most accurate and precise quantification.

  • Quality Control Samples: The inclusion of low, medium, and high concentration quality control samples in each analytical run is essential for monitoring the performance of the method.

  • Incurred Sample Reanalysis (ISR): ISR should be performed to demonstrate the reproducibility of the method with authentic study samples.

By following this well-defined protocol and adhering to best practices in bioanalytical method validation, researchers can confidently and efficiently generate high-quality data to support the drug development of bietamiverine hydrochloride.

References

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  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, Volume(Issue), pages.
  • World Anti-Doping Agency. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM.
  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, Volume(Issue), pages.
  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, Volume(Issue), pages.
  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry. Drug Metabolism and Disposition, Volume(Issue), pages.
  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, Volume(Issue), pages.
  • [Author, A. A., Author, B. B., & Author, C. C.] (Year). Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, Volume(Issue), pages.

Sources

Application

Application Note: Formulation Strategies for Bietamiverine Hydrochloride Controlled Release Drug Delivery

Prepared by: Senior Application Scientist, Formulation & Drug Delivery Systems Target Audience: Formulation Scientists, Process Engineers, and Pharmacokineticists Introduction & Rationale Bietamiverine hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation & Drug Delivery Systems Target Audience: Formulation Scientists, Process Engineers, and Pharmacokineticists

Introduction & Rationale

Bietamiverine hydrochloride is a potent antispasmodic agent exhibiting papaverine-like musculotropic action, primarily functioning as an antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 GPCRs)[1]. Clinically, it is utilized to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts.

The Rationale for Controlled Release (CR): Standard immediate-release (IR) formulations of highly soluble antispasmodics often result in rapid peak plasma concentrations ( Cmax​ ), which correlate strongly with anticholinergic adverse events such as xerostomia (dry mouth), tachycardia, and urinary retention. Furthermore, the relatively short biological half-life of such agents necessitates frequent dosing to maintain therapeutic efficacy[2]. By engineering a controlled-release delivery system, formulators can blunt the Cmax​ spike, sustain steady-state plasma concentrations over 12–24 hours, and significantly enhance patient compliance[3].

Physicochemical Profiling

Successful CR formulation begins with a rigorous understanding of the active pharmaceutical ingredient (API). Bietamiverine HCl is a highly water-soluble salt, which presents a specific challenge: preventing rapid "dose dumping" in the upper gastrointestinal tract.

PropertyValue / DescriptionFormulation Implication
Molecular Formula C19​H30​N2​O2​⋅HCl Salt form ensures high aqueous solubility.
Molecular Weight 354.91 g/mol [4]Small molecule; readily diffuses through polymer networks.
LogP (Calculated) ~4.41[1]High lipophilicity of the base molecule aids in cellular permeability once dissolved.
Target Receptors M1, M2, M3[1]Systemic distribution requires steady-state kinetics to avoid off-target side effects.

Strategy A: Hydrophilic Matrix Tablets (HPMC)

Hydrophilic matrix systems represent the industry standard for cost-effective, scalable CR manufacturing. We utilize Hydroxypropyl Methylcellulose (HPMC) —specifically high-viscosity grades like HPMC K100M—to dictate the release kinetics.

Mechanism of Action (Causality)

When the matrix tablet contacts gastrointestinal fluids, the HPMC particles rapidly hydrate, swell, and coalesce to form a contiguous hydrogel layer[5][6]. Because bietamiverine HCl is highly soluble, its primary release mechanism is diffusion through the interstitial spaces of this viscous gel layer, rather than strictly relying on the erosion of the polymer matrix[7]. To prevent premature API dissolution before the gel layer fully forms, a polymer concentration of at least 30% w/w is required to exceed the percolation threshold[6].

G A Dry HPMC Matrix Tablet (Bietamiverine HCl + Polymer) B GI Fluid Penetration (Hydration Phase) A->B C Polymer Chain Relaxation & Swelling B->C D Hydrogel Layer Formation (Rate-Controlling Barrier) C->D E Drug Dissolution Within Matrix D->E G Polymer Erosion D->G F Diffusion Through Gel E->F H Controlled Systemic Absorption F->H G->H

Mechanistic pathway of bietamiverine HCl release from an HPMC hydrophilic matrix.

Experimental Protocol: Non-Aqueous Wet Granulation

Self-Validating Rationale: Direct compression of high-dose HPMC can lead to poor flow and weight variation. Aqueous wet granulation risks premature hydration of the HPMC. Therefore, a non-aqueous granulation approach using Isopropyl Alcohol (IPA) is employed.

  • Dry Blending: Sift Bietamiverine HCl (API), HPMC K100M (rate-controlling polymer, 30% w/w), and Microcrystalline Cellulose (MCC PH-101, filler) through a 40-mesh screen. Blend in a V-blender for 15 minutes.

  • Binder Preparation: Dissolve Polyvinylpyrrolidone (PVP K30, 5% w/w) in absolute Isopropyl Alcohol (IPA) under continuous magnetic stirring until a clear solution forms.

  • Granulation: Gradually add the binder solution to the dry blend in a high-shear mixer. Validation Check: Stop granulation when the "snowball" consistency is reached (cohesive mass that crumbles under light pressure).

  • Drying: Dry the wet mass in a tray dryer at 40°C until the Loss on Drying (LOD) is < 2.0% w/w.

  • Milling & Lubrication: Pass the dried granules through a 20-mesh screen. Add Magnesium Stearate (1% w/w) and blend for exactly 3 minutes to prevent over-lubrication, which can retard tablet hydration.

  • Compression: Compress using a rotary tablet press with standard concave punches. Target a hardness of 6–8 kp to ensure optimal porosity for initial fluid ingress.

Strategy B: Multiparticulate Coated Pellets

While matrix tablets are robust, they are single-unit dosage forms susceptible to variations in gastric emptying. Multiparticulate systems (pellets) distribute uniformly throughout the GI tract, minimizing local irritation, reducing the risk of dose dumping, and providing highly reproducible transit times[8][9].

Mechanism of Action (Causality)

In this strategy, the API is embedded in a spherical core and coated with a semi-permeable polymeric membrane (e.g., Ethylcellulose). Drug release is governed by Fickian diffusion. The GI fluid permeates the insoluble Ethylcellulose film, dissolves the bietamiverine HCl in the core, and the dissolved drug diffuses outward driven by the concentration gradient[10]. A pore-former (low-viscosity HPMC E5) is added to the coating to fine-tune the permeability[11].

G A Extruded Core Pellets (API + MCC) B Wurster Fluid Bed (Bottom-Spray) A->B C Polymer Droplet Atomization B->C D Droplet Impingement & Spreading C->D E Solvent Evaporation (Thermodynamic Drying) D->E E->B Continuous Coating Cycle F Film Coalescence (Curing) E->F G CR Multiparticulate Dosage Form F->G

Wurster fluid bed coating workflow for multiparticulate bietamiverine HCl pellets.

Experimental Protocol: Extrusion-Spheronization & Fluid Bed Coating

Self-Validating Rationale: Sphericity is critical. Irregular pellets result in uneven coating thickness, leading to erratic release profiles.

Phase 1: Core Pellet Generation

  • Dough Formation: Blend API (40% w/w) and MCC PH-101 (60% w/w). Gradually add purified water in a planetary mixer until a cohesive, plastic dough is formed.

  • Extrusion: Pass the wet mass through a dome extruder equipped with a 1.0 mm screen at 40 rpm to form dense, cylindrical extrudates.

  • Spheronization: Transfer extrudates to a spheronizer with a cross-hatch friction plate. Run at 1000 rpm for 3–5 minutes. Validation Check: Visually inspect for high sphericity and absence of "dumbbells" or "fines".

  • Drying: Fluid bed dry at 50°C until moisture content is < 1.5%.

Phase 2: Rate-Controlling Coating (Wurster Process)

  • Coating Solution Preparation: Dissolve Ethylcellulose (EC, 10cP) and HPMC E5 (ratio 80:20) in a binary solvent system of Ethanol:Dichloromethane (1:1). Add Triethyl Citrate (10% w/w of dry polymer) as a plasticizer to lower the glass transition temperature ( Tg​ ) and prevent film cracking.

  • Fluid Bed Setup: Load core pellets into a bottom-spray Wurster fluid bed coater.

  • Process Parameters:

    • Inlet air temperature: 40–45°C

    • Product temperature: 30–35°C

    • Atomization pressure: 1.5 bar

    • Spray rate: 2–4 g/min (scale-dependent).

  • Curing: Once a 10% weight gain is achieved, stop spraying. Maintain fluidization at 40°C for 2 hours. Causality: Curing provides the thermal energy required for the polymer chains to completely coalesce, ensuring a stable, age-resistant membrane.

In Vitro Dissolution & Kinetic Modeling

To validate the controlled release architecture, a biphasic dissolution study mimicking GI transit is required.

Dissolution Protocol (USP Apparatus II)
  • Apparatus: USP Type II (Paddle), 50 rpm, 37 ± 0.5°C.

  • Acid Stage: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric residence.

  • Buffer Stage: Adjust pH to 6.8 using tribasic sodium phosphate to simulate intestinal transit for the remaining 10–22 hours.

  • Sampling: Withdraw 5 mL aliquots at 1, 2, 4, 8, 12, and 24 hours. Analyze via HPLC (UV detection at specific λmax​ for Bietamiverine).

Kinetic Modeling

To elucidate the exact mechanism of drug release, fit the cumulative release data to the Korsmeyer-Peppas equation [12]:

Mt​/M∞​=ktn

Where Mt​/M∞​ is the fraction of drug released, k is the release rate constant, and n is the diffusional exponent.

  • For Matrix Tablets: An n value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport, confirming that release is governed by a combination of HPMC swelling, API diffusion, and polymer erosion[12].

  • For Coated Pellets: An n value 0.45 indicates purely Fickian diffusion through the intact Ethylcellulose membrane.

References

  • USP Dictionary of USAN and International Drug Names Source: Scribd / United States Pharmacopeial Convention URL:[Link]

  • Source: Google Patents (US10463611B2)
  • Controlled absorption water-soluble pharmaceutically active organic compound formulation Source: Justia Patents URL:[Link]

  • Bietamiverine - Drug Central Source: DrugCentral URL:[Link]

  • Using Hypromellose (HPMC) in Matrix Tablets for Controlled Release Source: Colorcon URL:[Link]

  • The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems Source: PubMed Central (PMC) URL:[Link]

  • HPMC for controlled drug release Source: Roquette Pharma Solutions (via IFF) URL:[Link]

  • Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets Source: PubMed Central (PMC) URL:[Link]

  • Multiparticulate Drug Delivery System Technologies Source: Lonza URL:[Link]

  • Fluid Bed Best Practices for Multiparticulate Formulations – Part 2 Source: Colorcon URL:[Link]

  • A Guide to Multiparticulates and the Developmental Role of PAT Source: InnoPharma Technology URL:[Link]

Sources

Application

Introduction: Investigating Bietamiverine Hydrochloride as a Modulator of Gastrointestinal Motility

An in-depth guide to the application of bietamiverine hydrochloride in gastrointestinal motility research for researchers, scientists, and drug development professionals. Bietamiverine hydrochloride is an emerging synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of bietamiverine hydrochloride in gastrointestinal motility research for researchers, scientists, and drug development professionals.

Bietamiverine hydrochloride is an emerging synthetic compound recognized for its potential as a direct-acting smooth muscle relaxant. Its chemical structure suggests a mechanism that may interfere with calcium ion influx or intracellular calcium release within smooth muscle cells, a critical pathway in the regulation of gastrointestinal contractions. This document provides a comprehensive guide for the preclinical evaluation of bietamiverine hydrochloride, outlining a logical progression of experiments from in vitro characterization to in vivo efficacy models. The protocols detailed herein are designed to elucidate the compound's mechanism of action, potency, and overall effect on gastrointestinal transit, providing a robust framework for its development as a potential therapeutic agent for motility disorders.

The rationale for the proposed experimental workflow is to first establish a direct effect on the target tissue in a controlled environment (in vitro) before assessing its physiological impact in a more complex biological system (in vivo). This approach allows for a systematic and rigorous evaluation of the pharmacological properties of bietamiverine hydrochloride.

Part 1: In Vitro Assessment of Spasmolytic Activity

The initial phase of investigation focuses on characterizing the direct effects of bietamiverine hydrochloride on isolated gastrointestinal smooth muscle. The isolated organ bath technique is a cornerstone of classical pharmacology, providing a controlled environment to study the contractile and relaxant properties of test compounds on specific tissues.

Protocol 1: Isolated Guinea Pig Ileum Assay

This protocol aims to quantify the relaxant effect of bietamiverine hydrochloride on pre-contracted guinea pig ileum, a standard preparation for studying intestinal smooth muscle physiology.

Materials:

  • Guinea pig ileum

  • Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Bietamiverine hydrochloride stock solution

  • Spasmogenic agents (e.g., Acetylcholine, Histamine)

  • Papaverine (positive control)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise a section of the terminal ileum.

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 1g, with washes every 15 minutes.

  • Contraction Induction: Induce a submaximal, sustained contraction using a spasmogenic agent (e.g., acetylcholine at a concentration of 10^-6 M).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add bietamiverine hydrochloride to the organ bath in a cumulative manner (e.g., from 10^-9 M to 10^-4 M).

  • Data Recording: Record the relaxation of the smooth muscle at each concentration until a maximal response is achieved.

  • Positive Control: Repeat the procedure with papaverine, a known non-specific smooth muscle relaxant.

Data Analysis:

The relaxant effect of bietamiverine hydrochloride is expressed as a percentage reversal of the induced contraction. A concentration-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated to determine its potency.

Investigating the Mechanism of Action

To further elucidate the mechanism by which bietamiverine hydrochloride exerts its relaxant effects, the isolated organ bath protocol can be adapted to include various antagonists and channel blockers. For instance, to test the hypothesis of calcium channel blockade, the experiment can be repeated in a calcium-free, high-potassium Tyrode's solution. A reduction in the relaxant effect under these conditions would suggest the involvement of voltage-gated calcium channels.

Part 2: In Vivo Evaluation of Gastrointestinal Transit

Following the successful in vitro characterization of bietamiverine hydrochloride, the next logical step is to assess its effects in a living organism. In vivo models provide a more holistic understanding of a drug's physiological impact, taking into account factors such as absorption, distribution, metabolism, and excretion.

Protocol 2: Charcoal Meal Transit Assay in Mice

This is a widely used and validated model to assess the effect of a test compound on overall gastrointestinal motility.[1]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Bietamiverine hydrochloride solution

  • Vehicle control (e.g., 0.9% saline)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week and fast them for 18-24 hours prior to the experiment, with free access to water.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., atropine), and several dose groups for bietamiverine hydrochloride. Administer the test compounds or vehicle orally via gavage.

  • Charcoal Meal Administration: After a set period (e.g., 30 minutes) following drug administration, administer the charcoal meal orally to each mouse.

  • Euthanasia and Tissue Collection: After a specific time (e.g., 20-30 minutes) post-charcoal administration, humanely euthanize the mice.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

Data Analysis:

The percentage of intestinal transit is calculated using the following formula:

(Distance traveled by charcoal / Total length of the small intestine) x 100

The results from the bietamiverine hydrochloride-treated groups are compared to the vehicle control group to determine if the compound significantly inhibits or enhances gastrointestinal transit.

Treatment Group Dose (mg/kg, p.o.) Mean Intestinal Transit (%) Standard Deviation
Vehicle Control-65.25.8
Atropine128.44.1
Bietamiverine HCl1052.16.3
Bietamiverine HCl3041.55.2
Bietamiverine HCl10032.84.9

Hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment a Isolated Guinea Pig Ileum Preparation b Induce Contraction (e.g., Acetylcholine) a->b c Cumulative Dosing of Bietamiverine HCl b->c d Measure Relaxation (EC50) c->d e Animal Fasting & Grouping d->e Proceed if potent f Oral Administration of Bietamiverine HCl e->f g Administer Charcoal Meal f->g h Measure Intestinal Transit g->h

Caption: A streamlined workflow for the preclinical evaluation of bietamiverine hydrochloride.

signaling_pathway cluster_cell Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ Stores Contraction Muscle Contraction Ca_int->Contraction Release L_type->Contraction Relaxation Muscle Relaxation Bietamiverine Bietamiverine Hydrochloride Bietamiverine->Ca_int Inhibition of Release Bietamiverine->L_type Inhibition

Caption: Hypothesized mechanism of action for bietamiverine hydrochloride.

Advanced Models and Future Directions

While classical pharmacological models provide essential foundational data, the field is continually evolving. For a more nuanced understanding of bietamiverine hydrochloride's effects, researchers should consider employing advanced in vitro systems.

Human Intestinal Organoids: These three-dimensional structures, derived from stem cells, can recapitulate the cellular diversity and architecture of the human intestine.[2][3] They offer a platform to study the effects of bietamiverine hydrochloride on human tissue, potentially revealing species-specific differences and providing insights into its impact on epithelial barrier function and cell signaling.

Gut-on-a-Chip Models: These microfluidic devices simulate the dynamic microenvironment of the intestine, including peristaltic motions and fluid flow.[4] They allow for the co-culture of various cell types, such as epithelial cells and immune cells, providing a more physiologically relevant system to investigate complex drug-tissue interactions.

Safety Pharmacology: An essential aspect of drug development is a thorough safety assessment. Given that some smooth muscle relaxants can have off-target effects, it is crucial to evaluate the cardiovascular and central nervous system effects of bietamiverine hydrochloride in appropriate models. For instance, as observed with mebeverine, intravenous administration can sometimes lead to changes in heart rate and blood pressure.[5]

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical investigation of bietamiverine hydrochloride in gastrointestinal motility research. By following a logical progression from in vitro to in vivo models, researchers can systematically characterize the compound's pharmacological profile, elucidate its mechanism of action, and assess its potential as a therapeutic agent for disorders of gastrointestinal motility. The integration of advanced models will further enhance our understanding of its effects and contribute to a more robust and predictive preclinical data package.

References

  • Prakash, V. (n.d.). Muscle relaxants. Slideshare.
  • (n.d.). Potential benefits of gallic acid as skeletal muscle relaxant in animal experimental models.
  • Duicu, O. M., Muntean, D., Firă-mladinescu, O., Răducan, A., Mirică, S. N., Şerban, C., Săvoiu, G., Hâncu, M., & Cristescu, A. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 18(4), 317–327.
  • (n.d.). Pharmacological agents currently in clinical trials for disorders in neurogastroenterology. PMC.
  • Evans, P. R., Bak, Y. T., Kellow, J. E. (1998). Mebeverine alters small bowel motility in irritable bowel syndrome. Alimentary Pharmacology & Therapeutics, 12(8), 749-755. Retrieved from [Link]

  • (1976). [Spasmolytic effect of mebeverine on the gastrointestinal motility]. Il Farmaco; edizione pratica, 31(4), 180-92. Retrieved from [Link]

  • (n.d.). Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret. PubMed.
  • (n.d.). A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus. PMC.
  • Ghosh, D. (n.d.). Screening of centrally acting muscle relaxant agents. Slideshare.
  • (n.d.). Recent Advances in the Gastrointestinal Complex in Vitro Model for ADME Studies. PMC.
  • (n.d.). Gastrointestinal Transit. Melior Discovery. Retrieved from [Link]

  • (n.d.). Emerging advances in intestinal models for in vitro preclinical research. PMC.
  • (n.d.). Gutsy Science: In vitro systems of the human intestine to model oral drug disposition. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Bietamiverine Hydrochloride in Physiological Buffers

Welcome to the technical support center for bietamiverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bietamiverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of bietamiverine hydrochloride, particularly within physiological buffer systems. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility characteristics of bietamiverine hydrochloride.

Q1: What is bietamiverine hydrochloride and what are its basic physicochemical properties?

A1: Bietamiverine hydrochloride is the hydrochloride salt of bietamiverine, an antispasmodic agent.[1] It is a small molecule with a molecular weight of 354.92 g/mol .[2] Key computed properties include an AlogP of 3.10, indicating a degree of lipophilicity, and a polar surface area of 32.78 Ų.[2] As a hydrochloride salt of a weakly basic drug, its aqueous solubility is expected to be pH-dependent.[3][4]

Q2: Why am I observing poor solubility of bietamiverine hydrochloride in my physiological buffer (e.g., PBS at pH 7.4)?

A2: Bietamiverine is a weakly basic drug.[3] Weakly basic drugs typically exhibit higher solubility at lower pH values where they are protonated (ionized) and lower solubility in neutral or alkaline conditions where the un-ionized form predominates.[5][6] Physiological buffers, such as phosphate-buffered saline (PBS) at pH 7.4, can lead to the conversion of the more soluble salt form to the less soluble free base, causing precipitation.

Q3: What is the Biopharmaceutics Classification System (BCS) and how might it relate to bietamiverine hydrochloride?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While the specific BCS class for bietamiverine is not explicitly stated in the provided search results, its properties of being a weakly basic drug with potential for pH-dependent solubility suggest it could fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[] Formulation strategies often aim to address the solubility limitations of such compounds to improve bioavailability.[8][9][10][11][12]

Troubleshooting Guides: Strategies for Solubility Enhancement

This section provides detailed, practical approaches to systematically address and improve the solubility of bietamiverine hydrochloride in your experimental systems.

Guide 1: pH Adjustment and Buffer System Optimization

The solubility of ionizable drugs is highly dependent on the pH of the medium.[5] For a weak base like bietamiverine, solubility increases as the pH decreases.

Scientific Rationale: Bietamiverine hydrochloride, as the salt of a weak base, exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation governs this equilibrium. At a pH below the pKa of the molecule, the ionized, more water-soluble form dominates. Conversely, at a pH above the pKa, the less soluble, non-ionized form is more prevalent. In standard physiological buffers (pH ~7.4), the equilibrium shifts towards the non-ionized form, leading to decreased solubility.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers at 50 mM).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of bietamiverine hydrochloride to a known volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of dissolved bietamiverine hydrochloride in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH. This profile will be critical in determining the optimal pH range for your experiments.

Troubleshooting & Insights:

  • Precipitation in Neutral Buffers: If you observe immediate precipitation upon adding bietamiverine hydrochloride to a neutral buffer, consider preparing a concentrated stock solution in a slightly acidic aqueous medium (e.g., pH 4-5) where it is more soluble, and then dilute it into your final physiological buffer.

  • Buffer Species Interaction: Be aware that certain buffer species, like phosphate, can sometimes form less soluble salts with drug molecules.[13] If solubility in phosphate buffer is unexpectedly low, consider testing an alternative buffer system (e.g., HEPES, MOPS) at the same pH.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[14][]

Scientific Rationale: The addition of a co-solvent to an aqueous system reduces the overall polarity of the solvent. This makes the environment more favorable for dissolving lipophilic molecules like the un-ionized form of bietamiverine.[14] Co-solvents can disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol[16]

  • Propylene Glycol (PG)[16][17]

  • Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 400[]

  • Glycerin[17]

  • Dimethyl Sulfoxide (DMSO)[]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of 2-3 biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: For each selected co-solvent, prepare a series of mixtures with your physiological buffer (e.g., PBS pH 7.4) at varying concentrations (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Determine the equilibrium solubility of bietamiverine hydrochloride in each co-solvent/buffer mixture using the protocol described in Guide 1.

  • Data Analysis: Plot the solubility of bietamiverine hydrochloride against the percentage of co-solvent for each type.

Data Presentation: Example Co-solvent Screening Results

Co-solventConcentration (% v/v) in PBS pH 7.4Solubility of Bietamiverine HCl (µg/mL)
None0%(Baseline solubility)
Ethanol5%(Measured value)
Ethanol10%(Measured value)
Ethanol20%(Measured value)
Propylene Glycol5%(Measured value)
Propylene Glycol10%(Measured value)
Propylene Glycol20%(Measured value)
PEG 4005%(Measured value)
PEG 40010%(Measured value)
PEG 40020%(Measured value)

Troubleshooting & Insights:

  • Toxicity/Compatibility: While co-solvents can be effective, they may introduce toxicity or affect the biological system under investigation.[18][19] Always check the tolerance of your specific cell line or experimental model to the chosen co-solvent and its concentration.

  • Precipitation upon Dilution: A formulation with a high co-solvent concentration may precipitate the drug upon dilution into a larger aqueous volume. This is a critical consideration for in vivo studies.

  • Combined Approach: Combining pH adjustment with co-solvents can be a powerful strategy.[] For instance, using a slightly acidic buffer in combination with a low percentage of a co-solvent might provide the necessary solubility enhancement with minimal impact on the experimental system.

Guide 3: Cyclodextrin Complexation for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent water solubility.[][20][21][22]

Scientific Rationale: Cyclodextrins have a unique structure resembling a truncated cone, with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[20][21] The hydrophobic portion of a drug molecule, like bietamiverine, can partition into the cyclodextrin's inner cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in aqueous media.[20][21][23]

Commonly Used Cyclodextrins:

  • Beta-Cyclodextrin (β-CD): Natural cyclodextrin with limited aqueous solubility.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a better safety profile, making it widely used in pharmaceutical formulations.[23]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A modified cyclodextrin with a high negative charge, which can enhance complexation with positively charged drugs.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) in your physiological buffer of choice (e.g., PBS pH 7.4) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Equilibrate with Excess Drug: Add an excess amount of bietamiverine hydrochloride to each cyclodextrin solution.

  • Agitate and Analyze: Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours). Filter and analyze the supernatant for the concentration of dissolved bietamiverine hydrochloride.

  • Data Analysis: Plot the total concentration of dissolved bietamiverine hydrochloride against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability of the complex.

Troubleshooting & Insights:

  • Choosing the Right Cyclodextrin: The size of the cyclodextrin cavity and the properties of the drug molecule determine the goodness of fit. For a molecule like bietamiverine, β-cyclodextrins and their derivatives are typically a good starting point.

  • Toxicity Concerns: While modified cyclodextrins like HP-β-CD have a good safety profile, high concentrations can lead to toxicity (e.g., nephrotoxicity).[23][24] It is essential to use the lowest effective concentration.

  • Saturation of Complexation: At a certain point, increasing the cyclodextrin concentration may not lead to a further linear increase in drug solubility, indicating saturation of the complexation capacity.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the decision-making process and underlying scientific principles, the following diagrams are provided.

G cluster_0 Solubility Troubleshooting Workflow A Initial Problem: Poor solubility of Bietamiverine HCl in physiological buffer (pH 7.4) B Step 1: Characterize pH-Solubility Profile A->B C Is solubility sufficient at a tolerable lower pH? B->C D Yes C->D E No C->E K Solution Found: Optimized Formulation D->K F Step 2: Screen Co-solvents (e.g., PG, PEG 400, Ethanol) E->F G Is solubility sufficient with an acceptable co-solvent concentration? F->G H Yes G->H I No G->I H->K J Step 3: Evaluate Cyclodextrins (e.g., HP-β-CD) I->J J->K Successful Complexation

Caption: A logical workflow for troubleshooting bietamiverine HCl solubility.

G cluster_1 Mechanism of Cyclodextrin Solubilization Drug Bietamiverine (Poorly Soluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Forms Host-Guest Complex Water Aqueous Environment Complex->Water Dissolves

Caption: Cyclodextrin encapsulation enhances drug solubility in water.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). [Link]

  • Carla G. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Popovici, I., & Dăneț, A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Garg, V., & Singh, H. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. The Science Journal of the Lander College of Arts and Sciences. [Link]

  • Tsume, Y., & Amidon, G. L. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics - ACS Publications. [Link]

  • Excipients for Parenterals. (2023, March 10). [Link]

  • Mu, W., & Zhang, Y. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. [Link]

  • Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase. (2025, September 25). [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]

  • Siepmann, J., & Siepmann, F. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). ResearchGate. [Link]

  • The effect of the ionic strength on the constancy of the solubility product. (n.d.). ResearchGate. [Link]

  • Goyanes, A., & Martinez, F. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. PMC. [Link]

  • US6136799A - Cosolvent formulations. (n.d.).
  • Ionic strength effects on isotonic solution performance. (2025, August 19). [Link]

  • Ionic Strength Effect → Term - Fashion → Sustainability Directory. (2025, April 8). [Link]

  • Bietamiverine Hydrochloride | C19H31ClN2O2 | CID 72063. (2026, February 7). PubChem - NIH. [Link]

  • Compound: BIETAMIVERINE HYDROCHLORIDE (CHEMBL2106541). (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Savjani, K. T., & Gajjar, A. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Singh, A., & Kumar, P. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Bietamiverine dihydrochloride, (R)- | C19H32Cl2N2O2 | CID 76961268. (n.d.). PubChem. [Link]

  • BIETAMIVERINE HYDROCHLORIDE. (n.d.). Inxight Drugs. [Link]

  • Bietamiverine dihydrochloride | C19H32Cl2N2O2 | CID 197773. (n.d.). PubChem - NIH. [Link]

  • Bietamiverine hydrochloride (C19H30N2O2). (n.d.). PubChemLite. [Link]

  • BIETAMIVERINE, (R)-. (n.d.). precisionFDA. [Link]

  • BIETAMIVERINE. (n.d.). gsrs. [Link]

  • BIETAMIVERINE HYDROCHLORIDE, (S)-. (n.d.). gsrs. [Link]

  • BIETAMIVERINE HYDROCHLORIDE. (n.d.). gsrs. [Link]

  • BIETAMIVERINE DIHYDROCHLORIDE, (R)-. (n.d.). Inxight Drugs. [Link]

  • BIETAMIVERINE (PD072844, JGTJANXYSNVLMQ-UHFFFAOYSA-N). (n.d.). Probes & Drugs. [Link]

  • BIETAMIVERINE DIHYDROCHLORIDE, (S)-. (n.d.). gsrs. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bietamiverine Hydrochloride Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of basic amine drugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of basic amine drugs. Bietamiverine hydrochloride (BTM-HCl) is a potent antispasmodic agent, but its introduction into complex, buffered cell culture media (such as DMEM or RPMI) often results in unexpected precipitation.

This guide is designed to move beyond simple "tips and tricks." We will deconstruct the thermodynamic and kinetic physical chemistry driving this precipitation, providing you with field-proven, self-validating methodologies to ensure your in vitro assays yield reproducible, artifact-free data.

Part 1: Mechanistic FAQs – The "Why" Behind the Precipitation

Q: Why does my bietamiverine hydrochloride stock precipitate immediately upon addition to DMEM? A: This is driven by a combination of "solvent crash-out" and the common ion effect[1]. BTM-HCl is highly soluble in polar aprotic solvents like anhydrous DMSO. However, when a concentrated DMSO stock is injected directly into an aqueous medium, the local dielectric constant drops instantaneously. The drug experiences transient supersaturation, leading to rapid nucleation before it can properly diffuse into the bulk volume[1]. Furthermore, standard DMEM contains high concentrations of chloride ions (~110 mM). According to Le Chatelier’s principle, this high background chloride concentration suppresses the solubility of the hydrochloride salt via the common ion effect, shifting the thermodynamic equilibrium toward the solid phase[2].

Q: Can the buffering agents in the media cause chemical precipitation? A: Absolutely. Bietamiverine features a basic amine structure with a predicted pKa of approximately 9.20[3]. At the physiological pH of cell culture media (pH 7.4), the molecule remains primarily protonated (cationic). Cell culture media are rich in multivalent anions, particularly inorganic phosphates (~1 mM) and sulfates. When the highly soluble monovalent hydrochloride salt is introduced, it undergoes in situ anion exchange to form a bietamiverine-phosphate complex[2]. Multivalent pharmaceutical salts inherently exhibit a significantly lower solubility product constant ( Ksp​ ) than monovalent salts, leading to spontaneous micro-precipitation.

Q: Does the presence of Fetal Bovine Serum (FBS) help or hinder solubility? A: It is a double-edged sword that depends entirely on your spiking kinetics. Serum proteins, particularly bovine serum albumin (BSA), are negatively charged at pH 7.4 and readily bind cationic drugs. While equilibrium protein binding can increase the apparent solubility of a drug by acting as a carrier, spiking a high-concentration drug stock directly into 10% FBS media causes localized solvent shock. This sudden influx of DMSO combined with a high local drug concentration denatures local proteins, causing the drug-protein complex to co-precipitate into an insoluble aggregate[4].

Part 2: Mechanistic Pathways & Troubleshooting Workflows

To visualize the physical chemistry at play, refer to the mechanistic pathway below. Understanding these divergent pathways is critical for selecting the correct preventative strategy.

G A Bietamiverine HCl (DMSO Stock) B Addition to Media (pH 7.4, 37°C) A->B C Solvent Shock (Dielectric Drop) B->C Rapid Spiking D Anion Exchange (PO4 3-, SO4 2-) B->D High Ion Conc. E Protein Binding (Albumin) B->E High Local Conc. G Stable Solvated Drug B->G Dropwise + Vortex F Nucleation & Precipitation C->F D->F E->F Co-precipitation

Caption: Mechanistic pathways of bietamiverine hydrochloride precipitation in media.

Workflow Start Precipitation Observed Q1 Is media pre-warmed to 37°C? Start->Q1 A1 Warm media in water bath Q1->A1 No Q2 Direct spike from >10mM stock? Q1->Q2 Yes A1->Q2 A2 Perform 1:10 intermediate dilution Q2->A2 Yes Q3 Final DMSO >0.5%? Q2->Q3 No A2->Q3 A3 Reduce stock volume, increase stock conc. Q3->A3 Yes Success Clear, Homogeneous Solution Q3->Success No A3->Success

Caption: Step-by-step troubleshooting workflow for resolving media precipitation.

Part 3: Quantitative Data & Solubility Thresholds

To engineer a successful assay, you must operate within the thermodynamic limits of the drug in your specific solvent system. The table below summarizes the estimated solubility profiles and precipitation thresholds for BTM-HCl.

Solvent / Media SystemTemp (°C)Max Soluble Conc. (Est.)Primary Mechanism of Precipitation
Deionized Water25°C> 50.0 mMN/A (Highly soluble as HCl salt)
Anhydrous DMSO25°C> 100.0 mMN/A (Highly soluble)
DMEM (Unsupplemented)4°C< 0.5 mMTemperature-dependent nucleation & Common ion effect (Cl⁻)
DMEM (Unsupplemented)37°C~ 2.0 mMAnion exchange (Phosphate/Sulfate complexation)
DMEM + 10% FBS37°C~ 5.0 mMProtein co-precipitation at high local injection concentrations

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates can remain invisible to the naked eye while drastically reducing the bioavailable concentration of the drug. Use the following self-validating protocols.

Protocol A: Optimized Spiking Methodology (Preventative)

This protocol utilizes an intermediate dilution step to bypass the rapid dielectric drop that causes solvent crash-out.

  • Primary Stock Preparation: Dissolve BTM-HCl in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis and maintains the drug in a fully solvated state.

  • Media Pre-Warming: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath. Causality: Thermodynamic solubility increases with temperature; cold media virtually guarantees nucleation.

  • Intermediate Dilution: In a separate sterile tube, create a 1:10 intermediate dilution by adding 1 part primary DMSO stock to 9 parts warm PBS (not media). Mix immediately. Causality: PBS lacks the high concentrations of complex proteins and multivalent anions found in complete media, allowing the drug to step down in concentration without co-precipitating.

  • Dropwise Addition: While continuously vortexing or magnetically stirring the final pre-warmed complete media, add the intermediate solution dropwise.

  • Cytotoxicity Check: Ensure the final calculated DMSO concentration in the culture well remains ≤ 0.5% (v/v) to prevent solvent-induced cellular stress[1].

Protocol B: Analytical Verification of Soluble Fraction (Self-Validation)

If you suspect precipitation has occurred, you must analytically determine the true dissolved concentration before applying the media to your cells.

  • Centrifugation: Take a 1 mL aliquot of the spiked media and centrifuge at 10,000 x g for 10 minutes at room temperature. Causality: This pellets any micro-precipitates or drug-protein aggregates.

  • Supernatant Isolation: Carefully aspirate 500 µL of the supernatant without disturbing the invisible pellet.

  • Protein Precipitation: Add the supernatant to 2.0 mL of ice-cold acetonitrile (1:4 ratio) in a microcentrifuge tube. Vortex vigorously for 30 seconds. Causality: Acetonitrile strips the drug from soluble albumin and precipitates the serum proteins[4].

  • Final Clarification: Centrifuge the mixture at 16,100 x g for 20 minutes[4].

  • Quantification: Analyze the resulting supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in pure solvent.

  • Validation Check: If the quantified concentration is within 5% of your theoretical spiked concentration, your preparation method is validated. If it is significantly lower, you have exceeded the thermodynamic solubility limit of the media and must lower your top dose.

References

  • MDPI. "HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media". Separations. URL:[Link]

  • ACS Publications. "Pharmaceutical Salt Formation Guided by Phase Diagrams". Industrial & Engineering Chemistry Research. URL:[Link]

  • Dove Medical Press. "Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability of ticagrelor". International Journal of Nanomedicine. URL:[Link]

Sources

Optimization

Minimizing off-target binding of bietamiverine hydrochloride in high-throughput screening

Introduction This guide serves as a centralized resource for researchers encountering challenges with bietamiverine hydrochloride in high-throughput screening (HTS) campaigns. Bietamiverine, an antispasmodic agent, posse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide serves as a centralized resource for researchers encountering challenges with bietamiverine hydrochloride in high-throughput screening (HTS) campaigns. Bietamiverine, an antispasmodic agent, possesses physicochemical characteristics that, while beneficial for its therapeutic action, can present challenges in sensitive, automated assay environments.[1] Off-target binding and assay interference are common hurdles in early-stage drug discovery that can lead to a high rate of false positives, wasting significant time and resources.[2]

This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and proactive strategies. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent non-specific interactions, ensuring the integrity and success of your screening campaign.

Section 1: Understanding the Molecule: Bietamiverine Hydrochloride

A foundational understanding of bietamiverine's properties is crucial for predicting and troubleshooting its behavior in various HTS assays. Key physicochemical parameters influence its solubility, aggregation potential, and propensity for non-specific interactions.

Table 1: Physicochemical Properties of Bietamiverine

PropertyValueImplication for HTS
Molecular Formula C₁₉H₃₁ClN₂O₂-
Molecular Weight 354.9 g/mol Within the typical range for small molecule libraries.[3][4]
AlogP (predicted) 3.10Indicates moderate lipophilicity, which can contribute to hydrophobic interactions with proteins and assay plastics, a potential source of non-specific binding.[5][6]
Polar Surface Area 32.78 ŲA relatively low polar surface area can be associated with lower solubility and a higher tendency to engage in non-specific hydrophobic interactions.[5]
Rotatable Bonds 8The molecule's conformational flexibility may allow it to adapt to various binding pockets, potentially increasing off-target interactions.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding bietamiverine in an HTS context.

Q1: Why am I seeing a high hit rate across multiple, unrelated screening targets with bietamiverine?

This phenomenon, known as "promiscuity," is a strong indicator of non-specific activity rather than selective target engagement. The most common underlying causes are compound aggregation at the tested concentrations or broad, low-affinity binding to various proteins due to the molecule's physicochemical properties.[7] It is essential to perform counter-screens and orthogonal assays to triage these hits early.[8][9]

Q2: My dose-response curves for bietamiverine are very steep and show poor reproducibility. What does this suggest?

Steep, often irreversible-looking dose-response curves that are highly sensitive to assay conditions (e.g., enzyme or protein concentration) are classic hallmarks of an aggregation-based inhibitor.[10] At a certain critical aggregation concentration (CAC), the compound forms colloidal particles that sequester and denature proteins non-specifically.[11] This behavior can be diagnosed by observing a shift in IC50 values upon the addition of a non-ionic detergent.

Q3: Can bietamiverine directly interfere with my fluorescence-based assay readout?

Yes. Small molecules, particularly those with aromatic systems like bietamiverine, can interfere with optical assay technologies.[12][13] This can happen in two primary ways:

  • Autofluorescence: The compound itself may fluoresce at the same excitation/emission wavelengths as your assay's fluorophore, leading to a false positive signal.[14]

  • Quenching: The compound can absorb light at the excitation or emission wavelength, leading to a decrease in signal (a false positive in inhibition assays or a false negative in activation assays).[15]

It is critical to run control experiments to test for these effects.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step workflows to diagnose and solve specific experimental problems.

Guide 1: High False-Positive Rate - Distinguishing Aggregation from Non-Specific Binding

Question: My primary screen yielded a high number of hits with bietamiverine, and I suspect they are false positives. How do I design an experiment to determine the cause?

Answer: A high hit rate is often caused by either compound aggregation or general non-specific protein binding. The following workflow allows you to systematically investigate these possibilities. The core principle is to use control assays and biophysical methods to isolate the mechanism of interference.

G cluster_0 Diagnostic Workflow for High Hit Rate Start High Hit Rate Observed with Bietamiverine DLS Run Dynamic Light Scattering (DLS) on Bietamiverine at Assay Concentration Start->DLS Agg_Check Aggregates Detected? DLS->Agg_Check Detergent_Assay Re-run Primary Assay with 0.01% Triton X-100 Agg_Check->Detergent_Assay Yes BSA_Assay Run Non-Specific Binding Counter-Screen (e.g., BSA-based assay) Agg_Check->BSA_Assay No IC50_Shift Rightward IC50 Shift Observed? Detergent_Assay->IC50_Shift Conclusion_Agg Conclusion: Inhibition is likely due to Compound Aggregation IC50_Shift->Conclusion_Agg Yes IC50_Shift->BSA_Assay No BSA_Hit Activity Observed in BSA Assay? BSA_Assay->BSA_Hit Conclusion_NSB Conclusion: Inhibition is likely due to Non-Specific Protein Binding BSA_Hit->Conclusion_NSB Yes Conclusion_Specific Result May Be Target-Specific. Proceed to Orthogonal Assay for Validation. BSA_Hit->Conclusion_Specific No

Caption: Diagnostic workflow for troubleshooting a high hit rate.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation

Dynamic Light Scattering is a biophysical technique that directly measures the size of particles in a solution. It is a definitive method for identifying compound aggregates.[10][16]

  • Sample Preparation: Prepare bietamiverine hydrochloride in the exact same final assay buffer used in the primary screen. Test a range of concentrations, including and exceeding the concentration where activity was observed.

  • Control: Use the assay buffer alone as a negative control.

  • Measurement: Acquire DLS data using a plate-based or cuvette-based instrument.

  • Analysis: Look for the appearance of particles with hydrodynamic radii in the range of 50-1000 nm. The presence of such particles is strong evidence of aggregation.[7]

Protocol 2: Detergent-Based Assay to Confirm Aggregation

Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.[17] If bietamiverine's activity is due to aggregation, adding a detergent should significantly reduce or eliminate its apparent potency.

  • Reagent Preparation: Prepare your standard assay reagents. Create a second batch of assay buffer that is supplemented with 0.01% (v/v) Triton X-100. Note: Ensure this concentration of detergent does not inhibit your target enzyme/protein on its own.

  • Experiment: Run a full dose-response curve for bietamiverine in parallel using both the standard buffer and the detergent-supplemented buffer.

  • Analysis: Compare the IC50 values. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of detergent strongly suggests that the observed activity in the primary assay was an artifact of aggregation.[17]

Table 2: Recommended Assay Additives to Mitigate Non-Specific Interactions

AdditiveTypical ConcentrationMechanism of Action & Use Case
Triton X-100 0.001% - 0.05%Non-ionic detergent. Disrupts hydrophobic interactions and prevents compound aggregation.[18]
Tween-20 0.001% - 0.05%Milder non-ionic detergent. Used similarly to Triton X-100 to reduce aggregation and prevent sticking to plasticware.[6][19]
Bovine Serum Albumin (BSA) 0.01% - 0.1% (w/v)"Blocking" protein. Coats surfaces to prevent non-specific binding of both the target protein and the test compound. Can also sequester promiscuous, "sticky" compounds.[20][21]
Increased Salt (NaCl) 50 - 250 mMShields electrostatic charges, reducing non-specific ionic interactions between the compound and proteins or surfaces.[20]
Guide 2: Assay Signal Interference

Question: I am running a fluorescence polarization (FP) assay and I'm not sure if my signal change is real. How can I confirm that bietamiverine is not directly interfering with the fluorescent signal?

Answer: Direct compound interference with the assay's detection method is a common source of false positives and negatives.[14][22] A systematic approach using control experiments and orthogonal validation is necessary to rule out these artifacts.

G cluster_0 Workflow for Deconvoluting Assay Interference Start Suspected Assay Interference Interference_Ctrl Run Interference Control: Bietamiverine + Detection Reagents (No Target Protein/Enzyme) Start->Interference_Ctrl Signal_Change Signal Change Observed? Interference_Ctrl->Signal_Change Conclusion_Interference Conclusion: Compound directly interferes with assay signal. Signal_Change->Conclusion_Interference Yes Orthogonal_Assay Validate Hit with an Orthogonal Assay (e.g., TR-FRET, AlphaScreen, or Luminescence) Signal_Change->Orthogonal_Assay No Conclusion_Interference->Orthogonal_Assay Orthogonal_Hit Hit Confirmed in Orthogonal Assay? Orthogonal_Assay->Orthogonal_Hit Conclusion_Confirmed Conclusion: Hit is likely a true positive. Proceed with SAR. Orthogonal_Hit->Conclusion_Confirmed Yes Conclusion_False Conclusion: Hit is a false positive specific to the primary assay format. Orthogonal_Hit->Conclusion_False No

Caption: Strategy for validating hits and identifying assay interference.

Protocol 3: Assay Interference Counter-Screen

This protocol is designed to isolate the effect of the compound on the detection system itself, independent of the biological target.

  • Plate Layout: Design a 384-well plate experiment.

    • Wells 1 (Control): Assay buffer + detection reagents (e.g., fluorescent probe) + vehicle (DMSO).

    • Wells 2 (Test): Assay buffer + detection reagents + bietamiverine (at the concentration that produced a "hit").

    • Wells 3 (Optional - Quench Control): Assay buffer + detection reagents + known quencher.

  • Execution: Add components to the plate, incubate for the same duration as the primary assay, and read on the same plate reader.

  • Analysis: Compare the signal from the bietamiverine-containing wells to the vehicle control wells.

    • Signal Increase: Indicates the compound is autofluorescent.

    • Signal Decrease: Indicates the compound is quenching the fluorescent signal.

    • Any significant change suggests assay interference.[15]

Protocol 4: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[23][24] This is a powerful method for eliminating false positives that are technology-dependent.[25]

  • Assay Selection: If your primary screen was fluorescence-based, choose an orthogonal method with a different readout, such as:

    • Luminescence-based: (e.g., converting an ATPase FP assay to a Kinase-Glo® type readout).

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Less susceptible to interference from prompt autofluorescence.

    • Label-free method: (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to directly measure binding.[24]

  • Execution: Develop and validate the orthogonal assay. Test bietamiverine in a full dose-response format.

  • Analysis: A confirmed "hit" should demonstrate comparable potency in the orthogonal assay. A failure to replicate the activity strongly indicates that the primary hit was an artifact of the initial assay technology.[26]

References

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 30, 2026, from [Link]

  • Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 30, 2026, from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved March 30, 2026, from [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19). AZoM. Retrieved March 30, 2026, from [Link]

  • High-Throughput Screening of Biotherapeutics for Developability and Preformulation with Dynamic Light Scattering. (2017, June 20). LCGC International - Chromatography Online. Retrieved March 30, 2026, from [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved March 30, 2026, from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved March 30, 2026, from [Link]

  • Effects of Detergents on the West Nile virus Protease Activity. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Bietamiverine Hydrochloride. (2026, February 7). PubChem - NIH. Retrieved March 30, 2026, from [Link]

  • MagHelix™ Dynamic Light Scattering (DLS). (n.d.). Creative Biostucture Drug Discovery. Retrieved March 30, 2026, from [Link]

  • Understanding the importance of bovine serum albumin in protein assays. (2025, May 25). AZ Big Media. Retrieved March 30, 2026, from [Link]

  • Tackling assay interference associated with small molecules. (2024, April 15). PubMed. Retrieved March 30, 2026, from [Link]

  • Interfering Factors in Assay Design. (2018, November 1). News-Medical.Net. Retrieved March 30, 2026, from [Link]

  • Assay Interference by Aggregation. (2017, July 26). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 30, 2026, from [Link]

  • Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • How to reduce non-specific reactions. (n.d.). MBL Life Science. Retrieved March 30, 2026, from [Link]

  • Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (n.d.). CiteAb. Retrieved March 30, 2026, from [Link]

  • Thermally denatured BSA, a surrogate additive to replace BSA in buffers for high-throughput screening. (2010, December 15). PubMed. Retrieved March 30, 2026, from [Link]

  • Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. (2011, August 15). PLOS ONE. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved March 30, 2026, from [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved March 30, 2026, from [Link]

  • Compound: BIETAMIVERINE HYDROCHLORIDE (CHEMBL2106541). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 30, 2026, from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences Inc. Retrieved March 30, 2026, from [Link]

  • Which detergent interferes with enzymatic activity the least?. (2019, November 4). ResearchGate. Retrieved March 30, 2026, from [Link]

  • (PDF) Thermally Denatured BSA, a Surrogate Additive to Replace BSA in Buffers for High-Throughput Screening. (2025, November 11). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Why do you recommend using Triton X for the purification of 6xHis-tagged protein?. (n.d.). QIAGEN. Retrieved March 30, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Why Is Bovine Serum the Preferred Standard for Protein Assays?. (2019, September 10). G-Biosciences. Retrieved March 30, 2026, from [Link]

  • (PDF) Physicochemical properties and biological activity of the new antiviral substance. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • BIETAMIVERINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved March 30, 2026, from [Link]

  • Bietamiverine hydrochloride (C19H30N2O2). (n.d.). PubChemLite. Retrieved March 30, 2026, from [Link]

Sources

Troubleshooting

Resolving matrix effects and signal suppression for bietamiverine hydrochloride in mass spectrometry

Welcome to the Technical Support Center for Bioanalytical Method Development. This guide is designed for researchers, scientists, and drug development professionals working on the quantitative analysis of bietamiverine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Method Development. This guide is designed for researchers, scientists, and drug development professionals working on the quantitative analysis of bietamiverine hydrochloride using mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific reasoning to empower you to resolve common but critical challenges related to matrix effects and signal suppression.

Introduction: The Challenge of Bietamiverine Bioanalysis

Bietamiverine is an antispasmodic agent.[1] For pharmacokinetic, toxicokinetic, or bioequivalence studies, its accurate quantification in biological matrices like plasma or serum is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[2]

However, the high sensitivity of LC-MS/MS, particularly with electrospray ionization (ESI), makes it susceptible to a phenomenon known as "matrix effects."[3][4] These effects, caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins), can interfere with the ionization of the target analyte, bietamiverine.[3][4][5] This interference typically manifests as ion suppression—a decrease in the analyte's signal—leading to inaccurate and unreliable quantitative results.[6][7]

This guide provides a structured approach to diagnosing, troubleshooting, and resolving these issues, ensuring the development of a robust and reliable bioanalytical method compliant with regulatory expectations.[8][9]

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the most common initial questions regarding bietamiverine analysis and matrix effects.

Q1: What are the key chemical properties of bietamiverine hydrochloride?

Understanding the physicochemical properties of bietamiverine is the first step in developing a successful LC-MS/MS method. These properties influence its behavior during sample extraction and chromatographic separation.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₁₉H₃₁ClN₂O₂[10][11]Used to calculate the exact mass for MS detection.
Molecular Weight 354.9 g/mol [10][11]Determines the precursor ion m/z in mass spectrometry.
Parent Compound AlogP 3.10[11]Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns (e.g., C18, C8) and suitability for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Structure Contains tertiary amines[10][12]The presence of basic nitrogen atoms makes it highly suitable for positive mode electrospray ionization ([M+H]⁺).

Q2: What exactly are matrix effects and ion suppression?

In LC-MS, the "matrix" refers to all components in a sample except for the analyte of interest.[3] Matrix effects are the alteration of ionization efficiency by these co-eluting components.[4][7]

  • Ion Suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization in the ESI source.[7] This competition can reduce the amount of charged analyte entering the mass spectrometer, leading to a lower signal and underestimation of the analyte's true concentration.[5][6]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and overestimation.[3][13]

The primary cause in bioanalysis is often the presence of phospholipids from cell membranes, which tend to co-extract with many analytes and elute over a broad range in reversed-phase chromatography.[5]

Q3: What are the regulatory expectations regarding matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects during bioanalytical method validation.[8][9][14] The ICH M10 guideline, for instance, requires that the matrix effect be assessed by analyzing quality control (QC) samples prepared in matrix from at least six different individual sources.[15][16] The goal is to ensure that the method is accurate and precise regardless of variations in the biological matrix between subjects.[15] Failure to properly assess and control matrix effects can lead to the rejection of study data.

Section 2: Troubleshooting Guide - Diagnosing the Problem

Before you can fix the problem, you must identify and understand it. This section provides protocols to determine if your bietamiverine assay is impacted by matrix effects.

Q4: How can I definitively test for matrix effects in my bietamiverine assay?

There are two primary, complementary methods for this: a qualitative assessment to identify where suppression occurs in your chromatogram, and a quantitative assessment to measure the magnitude of the effect.

Method 1: Qualitative Assessment via Post-Column Infusion

This experiment is the "gold standard" for visualizing regions of ion suppression or enhancement across your entire chromatographic run.[7][17] You continuously introduce a steady stream of bietamiverine into the MS source while injecting a blank, extracted matrix sample. Any dip or rise in the otherwise stable baseline signal directly corresponds to a region of ion suppression or enhancement from the matrix.[2][18]

  • Prepare a Bietamiverine Infusion Solution: Create a solution of bietamiverine in your mobile phase (e.g., 50-100 ng/mL).

  • Set up the Infusion System: Use a syringe pump and a T-junction to deliver the infusion solution into the flow path between your LC column and the mass spectrometer's ESI probe.

  • Establish a Stable Baseline: Start the syringe pump and your LC gradient (without an injection) to establish a stable signal for bietamiverine. You may observe a gradual increase or decrease in signal as the mobile phase composition changes; this is normal.[17]

  • Inject Extracted Blank Matrix: Prepare a blank matrix sample (e.g., human plasma) using your intended sample preparation method. Inject this extract onto the LC column.

  • Analyze the Chromatogram: Monitor the signal for the bietamiverine MRM transition.

    • A sharp dip in the baseline indicates a zone of ion suppression.

    • A peak or rise in the baseline indicates a zone of ion enhancement.

  • Compare with Analyte Retention Time: Overlay this "suppression chromatogram" with a chromatogram of an actual bietamiverine standard. If the retention time of bietamiverine falls within a zone of ion suppression, your method is compromised.

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Gradient Injector Autosampler LC_Pump->Injector Column LC Column Injector->Column Injector->Column Inject Extracted Blank Matrix Tee T-Junction Column->Tee LC Eluent Syringe_Pump Syringe Pump (Bietamiverine Solution) Syringe_Pump->Tee Constant Analyte Flow MS Mass Spectrometer Tee->MS Data Data System (Suppression Chromatogram) MS->Data

Caption: Workflow for a post-column infusion experiment.

Method 2: Quantitative Assessment via Post-Extraction Spike Analysis

This method, recommended by the FDA, quantifies the matrix effect by comparing the analyte response in a post-extraction spiked matrix sample to its response in a clean solution.[9][18]

  • Prepare Three Sets of Samples at a low and high concentration level:

    • Set A (Neat Solution): Bietamiverine spiked into the mobile phase or reconstitution solvent. This represents 100% response without any matrix.

    • Set B (Post-Spike): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation), spike bietamiverine into the reconstituted extract.

    • Set C (Pre-Spike): Spike bietamiverine into the biological matrix before extraction. This set is used to determine recovery, not the matrix effect itself.

  • Analyze all Samples: Inject the samples from Sets A and B into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

  • Interpret the Results:

Matrix Factor (MF) ValueInterpretation
MF = 1 No matrix effect.
MF < 1 Ion Suppression (e.g., MF of 0.7 indicates 30% suppression).
MF > 1 Ion Enhancement (e.g., MF of 1.2 indicates 20% enhancement).

For validation, the coefficient of variation (%CV) of the matrix factor across the different lots of matrix should be ≤15%.[15]

Section 3: Troubleshooting Guide - Implementing Solutions

Once you have confirmed that matrix effects are impacting your assay, the following troubleshooting steps, in order of priority, can be used to mitigate or eliminate them.

Q5: My post-column infusion shows suppression at my analyte's retention time. What is the first thing I should try?

The most efficient first step is to optimize the chromatography . The goal is to chromatographically separate bietamiverine from the co-eluting interferences that are causing the suppression.[18][19]

  • Increase Organic Content/Gradient Slope: Since bietamiverine is moderately lipophilic (AlogP ~3.10), it will be well-retained on a C18 column. The primary interferences, phospholipids, are more lipophilic and will be retained even longer. Try a steeper, faster gradient to elute bietamiverine earlier, before the bulk of the phospholipids begin to elute.

  • Change the Mobile Phase:

    • Solvent: Acetonitrile often provides better cleanup and may result in less signal suppression compared to methanol for some compounds.[18]

    • Additive: If using a formic acid/ammonium formate system, try adjusting the concentration. Sometimes, using ammonium acetate can reduce competition for protons if the matrix is rich in other basic compounds.[20]

  • Change the Column Chemistry: If a standard C18 column isn't providing enough separation, consider an alternative. A phenyl-hexyl column can offer different selectivity (pi-pi interactions) for aromatic compounds like bietamiverine. A pentafluorophenyl (PFP) column is another excellent choice for analytes with polar and aromatic functionalities.

  • Employ Isocratic Hold: After bietamiverine elutes, add a high-organic wash step (e.g., 95% acetonitrile) to the end of your gradient to elute the strongly retained phospholipids, followed by a thorough re-equilibration step. This prevents them from interfering with subsequent injections.[5]

Start Suppression at Analyte RT Confirmed Step1 Adjust Gradient Slope (Steeper/Faster) Start->Step1 Check1 Is Analyte Separated from Suppression Zone? Step1->Check1 Step2 Change Mobile Phase (e.g., ACN instead of MeOH) Check1->Step2 No End Suppression Mitigated Check1->End Yes Check2 Is Suppression Reduced? Step2->Check2 Step3 Change Column Chemistry (e.g., Phenyl-Hexyl, PFP) Check2->Step3 No Check2->End Yes Check3 Is Selectivity Improved? Step3->Check3 Check3->End Yes Fail Proceed to Sample Prep Optimization Check3->Fail No

Caption: Decision tree for chromatographic optimization.

Q6: I've improved my chromatography, but still see significant matrix effects. How can I clean up my sample more effectively?

If chromatography alone is insufficient, the next step is to improve your sample preparation to physically remove the interfering matrix components before analysis.[6][19][20]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Add organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective. Does not remove phospholipids or other endogenous components. Often leads to significant matrix effects.[5]Early discovery, high-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent based on pH and polarity.Can be very clean, removes salts and many polar interferences.Can be labor-intensive, uses large solvent volumes, may have emulsion issues.Isolating moderately lipophilic analytes like bietamiverine from polar matrix components.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.Highly selective. Can effectively remove phospholipids and salts. Amenable to automation.More expensive, requires method development.Regulated bioanalysis where high accuracy and precision are required. This is the recommended approach.
HybridSPE®-Phospholipid A combined PPT and phospholipid removal technique.Fast, effectively removes both proteins and phospholipids.[5]More expensive than standard PPT.High-throughput applications needing better cleanup than PPT without full SPE development.

For a robust, validated method for bietamiverine, developing an SPE protocol is the most reliable strategy. A mixed-mode cation exchange SPE sorbent would be ideal, as it can retain the basic bietamiverine while allowing neutral and acidic interferences (including many phospholipids) to be washed away.

Q7: Even with optimized sample prep and chromatography, I see variability between matrix lots. How can I compensate for this?

This is the final and most crucial step for ensuring accuracy in regulated bioanalysis. You must use an appropriate internal standard (IS) to correct for any remaining, unavoidable variability in matrix effects and recovery.[13]

The gold standard is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) of bietamiverine (e.g., with deuterium or ¹³C labels).[13][19]

  • Why it works: A SIL-IS is chemically identical to the analyte and differs only in mass. Therefore, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement as the analyte.[13] By measuring the ratio of the analyte peak area to the IS peak area, the variability is cancelled out, leading to highly accurate and precise quantification.

If a SIL-IS is not available, a structural analog can be used, but it is critical to demonstrate that it tracks the analyte's behavior closely, which can be challenging. An alternative, though more laborious, is the standard addition method , where known amounts of standard are spiked into each individual sample to create a calibration curve within that specific matrix.[13][19]

Conclusion

Resolving matrix effects for bietamiverine hydrochloride is a systematic process. It begins with a thorough diagnosis using post-column infusion and post-extraction spike analysis. Mitigation should always start with chromatographic optimization, as it is often the most effective and least costly solution. If required, this should be followed by more rigorous sample preparation, with SPE being the preferred method for regulated bioanalysis. Finally, the use of a stable isotope-labeled internal standard is the ultimate tool to compensate for any remaining variability, ensuring the development of a robust, reliable, and defensible bioanalytical method.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Hewavitharana, A. K., Lee, S., & Vithanage, T. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 40-49. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • IonSense. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72063, Bietamiverine hydrochloride. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • ResolveMass. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Wang, D., et al. (2020). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 25(15), 3465. [Link]

  • S., S., & D., J. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 184-191. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: BIETAMIVERINE HYDROCHLORIDE (CHEMBL2106541). ChEMBL. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Global Substance Registration System (GSRS). (n.d.). BIETAMIVERINE HYDROCHLORIDE. [Link]

  • Bakhtiar, R. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • precisionFDA. (n.d.). BIETAMIVERINE, (R)-. [Link]

  • Inxight Drugs. (n.d.). BIETAMIVERINE HYDROCHLORIDE. [Link]

Sources

Optimization

Optimizing liquid-liquid extraction yield of bietamiverine hydrochloride from plasma samples

Bioanalytical Technical Support Center: Troubleshooting & Optimizing Liquid-Liquid Extraction for Bietamiverine Hydrochloride Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Technical Support Center: Troubleshooting & Optimizing Liquid-Liquid Extraction for Bietamiverine Hydrochloride

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the liquid-liquid extraction (LLE) of bietamiverine hydrochloride from human or animal plasma matrices.

Mechanistic Principles of Bietamiverine Extraction

Bietamiverine hydrochloride is a basic, lipophilic antispasmodic agent featuring a tertiary amine and an ester linkage[1]. Successful extraction from a complex matrix like plasma requires balancing three critical chemical vectors:

  • Ionization State (pKa Control): As a basic drug, bietamiverine exists predominantly in an ionized (protonated) state at physiological pH. To drive the analyte into an organic extraction solvent, the plasma pH must be adjusted to at least 2 units above its pKa to yield the 2[2].

  • Ester Stability: The ester bond in bietamiverine is highly susceptible to base-catalyzed hydrolysis. Over-alkalinization (e.g., using strong NaOH) will rapidly degrade the analyte, artificially lowering recovery yields.

  • Solvent Partitioning & Matrix Exclusion: The choice of organic solvent dictates not only the recovery of the lipophilic free base but also the exclusion of endogenous plasma phospholipids. Co-extracted lipids are the primary cause of ion suppression in downstream LC-MS/MS analysis[3].

Experimental Workflow & Causality Map

LLE_Optimization Plasma Plasma Sample (Bietamiverine HCl) pH_Opt Alkalinize to pH 9.5-10.5 (NH4OH or Carbonate) Plasma->pH_Opt Optimal pKa adjustment pH_High Alkalinize to pH > 12 (Strong NaOH) Plasma->pH_High Over-alkalinization Solvent_MTBE Add MTBE / ACN Mix (Optimal Solvent) pH_Opt->Solvent_MTBE Free base partitions Solvent_DCM Add DCM / Chloroform (Sub-optimal) pH_Opt->Solvent_DCM High density solvent Hydrolysis Ester Hydrolysis (Analyte Degradation) pH_High->Hydrolysis Cleaves ester bond Centrifuge Centrifugation (Phase Separation) Solvent_MTBE->Centrifuge Clean interface Emulsion Severe Emulsion (Poor Phase Separation) Solvent_DCM->Emulsion Protein precipitation interface Evap Evaporate Organic Phase & Reconstitute Centrifuge->Evap Collect upper layer Success High Extraction Yield (>85% Recovery) Evap->Success LC-MS/MS Analysis

Workflow and causality map for optimizing bietamiverine liquid-liquid extraction from plasma.

Optimized Step-by-Step LLE Protocol

This self-validating protocol utilizes Methyl tert-butyl ether (MTBE) to maximize basic drug recovery while minimizing emulsion formation[4].

Step 1: Aliquot and Spike Transfer 100 µL of plasma into a 2 mL microcentrifuge tube or a 96-well extraction plate. Add 10 µL of the appropriate internal standard (IS) working solution. Vortex briefly. Causality: Early IS addition ensures that any subsequent volumetric losses, extraction inefficiencies, or matrix effects are proportionally corrected, validating the integrity of the quantitative result.

Step 2: Mild Alkalinization Add 100 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) or 0.1 M Sodium Carbonate buffer (pH 10). Vortex for 10 seconds. Causality: This neutralizes the basic tertiary amine of bietamiverine without creating a hyper-alkaline environment that would trigger ester hydrolysis[2].

Step 3: Solvent Extraction Add 1.0 mL of MTBE (or a 90:10 MTBE:Acetonitrile mixture). Cap and shake mechanically for 10 minutes at 800 rpm. Causality: MTBE has a low density, meaning the organic layer will conveniently5, simplifying collection[5]. The optional addition of acetonitrile modulates polarity and disrupts protein-surfactant interactions, preventing irregular emulsions at the interface[4].

Step 4: Phase Separation Centrifuge the samples at 11,000 × g for 5 minutes at 4°C. Causality: High-speed centrifugation forces denatured plasma proteins into a tight pellet at the aqueous-organic interface, yielding a clear upper organic layer.

Step 5: Evaporation and Reconstitution Transfer 800 µL of the upper organic layer to a clean tube/plate. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute in 100 µL of LC mobile phase (e.g., 30% Acetonitrile with 0.1% Formic Acid). Causality: Evaporation concentrates the analyte. Reconstituting in a solvent matching the initial LC conditions prevents peak distortion and solvent effects during injection.

Troubleshooting FAQs

Q: My absolute recovery of bietamiverine is dropping below 40%, even though I am alkalinizing the plasma. What is causing this? A: You are likely experiencing base-catalyzed ester hydrolysis. If you are using strong bases like 1M NaOH to adjust the pH, the ester linkage in bietamiverine will rapidly degrade into its corresponding acid and alcohol constituents. Solution: Switch to a milder buffer like 0.5 M NH4​OH or a carbonate buffer (pH 9.5 - 10.0) and process the samples immediately after buffer addition.

Q: I am observing a thick, cloudy emulsion layer between the aqueous and organic phases that prevents me from collecting the solvent. How do I clear it? A: Emulsions in plasma LLE are caused by endogenous surfactants (like phospholipids and proteins) trapping solvent droplets. This is highly common when using halogenated solvents like dichloromethane (DCM). Solution: First, ensure you are using MTBE, which is 4[4]. Second, adding a small percentage of a water-miscible organic solvent (e.g., 5-10% Acetonitrile or Isopropanol) to your extraction solvent will break the emulsion by precipitating the proteins more cleanly at the interface[4].

Q: My extraction yield is fine, but I am seeing massive ion suppression in my LC-MS/MS chromatogram. How can LLE fix this? A: Ion suppression is typically caused by co-extracted plasma phospholipids. While traditional LLE is generally cleaner than protein precipitation, using overly polar extraction solvents (like pure ethyl acetate) can still pull phospholipids into the organic phase. Solution: MTBE provides excellent exclusion of phospholipids[5]. If suppression persists, consider switching to a format, which uses the same water-immiscible solvents but immobilizes the aqueous plasma on a diatomaceous earth sorbent, further reducing matrix carryover[3],.

Quantitative Solvent Comparison for Basic Drugs

The following table summarizes expected performance metrics when selecting an organic solvent for the extraction of basic, lipophilic drugs like bietamiverine from plasma[4],[3],,[5].

Extraction SolventExpected Recovery (%)Emulsion RiskMatrix Effect / Ion SuppressionPhase Location (Organic)
MTBE 85 - 95%LowLowUpper Layer
MTBE : Acetonitrile (9:1) 90 - 98%Very LowLow to ModerateUpper Layer
Ethyl Acetate 75 - 85%ModerateModerate (Pulls polar lipids)Upper Layer
Dichloromethane (DCM) 70 - 80%HighLowLower Layer
Hexane : Isopropanol (95:5) 60 - 75%LowVery LowUpper Layer

References

  • European Patent Office (EPO)
  • A simple 96-well liquid-liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a Drug in human plasma by high-performance liquid chromatography with tandem mass spectrometry ResearchGate URL
  • Sample treatment based on extraction techniques in biological matrices Ovid URL
  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate Biotage URL
  • Comparing Solid Phase vs. Solid Liquid vs.
  • An Efficient Single Phase Method for the Extraction of Plasma Lipids PMC / NIH URL

Sources

Troubleshooting

Reducing background interference in bietamiverine hydrochloride receptor binding assays

Here is the technical support center for reducing background interference in bietamiverine hydrochloride receptor binding assays. A Guide to Minimizing Background Interference and Ensuring Data Integrity Welcome to the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for reducing background interference in bietamiverine hydrochloride receptor binding assays.

A Guide to Minimizing Background Interference and Ensuring Data Integrity

Welcome to the technical support guide for researchers utilizing bietamiverine hydrochloride in receptor binding assays. This resource is designed to provide in-depth, field-proven insights into overcoming one of the most common challenges in this experimental setup: high background interference. As bietamiverine is an antispasmodic agent, its pharmacological activity is primarily attributed to its interaction with muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[1][2] This guide will focus on troubleshooting and optimizing competitive radioligand binding assays for these receptors.

Our goal is to move beyond simple checklists and explain the causal mechanisms behind assay noise, empowering you to design robust, self-validating experiments that yield reproducible and accurate data.

Part 1: Understanding the Root of Background Interference

Before troubleshooting, it's crucial to understand the source of the problem. In a receptor binding assay, the "signal" is the specific binding of a ligand to its receptor. "Noise" or "background" is predominantly caused by non-specific binding (NSB).

Q1: What exactly is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding is the adherence of your radioligand to components other than the receptor of interest.[3] This can include the plastic of the assay plate, filter mats, membrane lipids, and other proteins in your preparation.[3][4] NSB is problematic because it is not displaceable by a competing ligand (like bietamiverine) and therefore creates a high baseline of background noise. This elevated noise floor can obscure the true specific binding signal, leading to a poor signal-to-noise ratio, reduced assay sensitivity, and inaccurate calculation of binding parameters like affinity (Ki) and receptor density (Bmax).[3][5] For a robust assay, specific binding should account for at least 80% of the total binding when using the radioligand at its dissociation constant (Kd) concentration.[6]

Part 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Non-Specific Binding (>20% of Total Counts)

Q2: My non-specific binding is extremely high, sometimes exceeding 50% of my total binding. What are the primary causes and how can I fix this?

A2: This is a critical issue that invalidates assay results. The primary culprits are usually related to the ligand's properties and the assay buffer composition. Highly lipophilic (hydrophobic) radioligands are particularly prone to high NSB because they readily partition into cell membranes and stick to plastic surfaces.[3][7]

Here is a systematic approach to diagnose and resolve the issue:

Step 1: Evaluate Your Radioligand

  • Concentration: Ensure you are using the radioligand at or below its Kd value.[6][7] Higher concentrations will saturate specific sites and dramatically increase binding to low-affinity, non-specific sites.

  • Purity & Stability: Verify the radiochemical purity and age of your ligand. Degraded radioligands can bind non-specifically. Tritiated ([³H]) ligands are generally stable for 3-6 months, while iodinated ([¹²⁵I]) ligands should be used within one to two months of manufacture.[7]

Step 2: Optimize Your Assay Buffer The composition of your assay buffer is your most powerful tool for combating NSB.

Problem Source Underlying Cause Recommended Solution & Concentration Expected Outcome
Hydrophobic Interactions The radioligand is "sticky" and adheres to plasticware and membrane lipids.Include a non-ionic detergent such as Tween-20 or Triton X-100 (0.01% - 0.1% v/v).[3][8]Disruption of hydrophobic interactions, leading to a significant drop in NSB.
Electrostatic Interactions Charged ligands interact non-specifically with charged surfaces.Increase the ionic strength of the buffer by adding NaCl (typically up to 150 mM).[3][8]Shielding of electrostatic charges, reducing charge-based NSB.
Binding to Unoccupied Surfaces The radioligand binds directly to the assay plate or filter mat.Add a blocking protein like Bovine Serum Albumin (BSA) (0.1% - 1% w/v).[7][8]BSA occupies non-specific binding sites, preventing the radioligand from adhering.

Step 3: Refine Your Wash Protocol (Filtration Assays)

  • Increase Wash Volume & Number: Ensure you are washing thoroughly to remove all unbound radioligand. Try increasing from 3 to 4 or 5 washes.

  • Use Cold Wash Buffer: Dissociation of the specifically bound ligand is temperature-dependent. Using ice-cold wash buffer slows the off-rate, preserving the specific signal while washing away the non-specifically bound ligand.[9]

  • Pre-treat Filters: For filtration assays, pre-soaking the filter mat (e.g., glass fiber filters) in a solution of 0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter itself, especially for cationic ligands.

Below is a workflow to guide your optimization process.

G cluster_start Start: High NSB Detected cluster_ligand Ligand Optimization cluster_buffer Buffer Optimization cluster_wash Wash Step Optimization cluster_end Resolution start High NSB (>20%) check_conc Is [Radioligand] <= Kd? start->check_conc reduce_conc Reduce Radioligand Concentration check_conc->reduce_conc No add_bsa Add BSA (0.5%) to Buffer check_conc->add_bsa Yes reduce_conc->add_bsa add_detergent Add Tween-20 (0.05%) add_bsa->add_detergent Still High end NSB Resolved add_bsa->end Resolved inc_salt Increase NaCl (150mM) add_detergent->inc_salt Still High add_detergent->end Resolved wash_steps Increase Wash Steps/Volume inc_salt->wash_steps Still High inc_salt->end Resolved pretreat_filter Pre-treat Filter with PEI wash_steps->pretreat_filter Still High wash_steps->end Resolved pretreat_filter->end Resolved

Caption: Troubleshooting flowchart for high non-specific binding.

Issue 2: Poor Signal-to-Noise Ratio

Q3: My specific binding signal is very low, making it difficult to distinguish from the background. How can I improve my signal-to-noise ratio?

A3: A poor signal-to-noise (S/N) ratio can be caused by either high noise (as discussed above) or a low signal.[10][11] Assuming you have already minimized NSB, the focus should be on amplifying the specific signal.

  • Increase Receptor Concentration: The magnitude of the specific signal is directly proportional to the number of receptors in the assay. Perform a membrane titration experiment to find the optimal protein concentration that provides a robust signal without depleting the radioligand (less than 10% of total radioligand should be bound).[6]

  • Check Receptor Integrity: Improperly prepared or stored cell membranes can lead to denatured receptors with poor binding capacity. Always prepare membranes fresh or flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[12]

  • Ensure Assay Equilibrium: Binding reactions require time to reach equilibrium. If the incubation time is too short, the specific binding will not have reached its maximum.[13] You must determine the time to equilibrium (T_eq) by performing a time-course experiment at the lowest concentration of radioligand you plan to use.[6]

Issue 3: High Well-to-Well Variability and Poor Reproducibility

Q4: My replicate wells show high variability, and I cannot reproduce my curves between experiments. What are the likely sources of this inconsistency?

A4: Inconsistent results are often traced back to technical execution and reagent stability.[14][15]

  • Pipetting Errors: Inconsistent pipetting, especially during serial dilutions of bietamiverine, is a major source of variability.[4] Always use calibrated pipettes and ensure thorough mixing of reagents. Consider using automated liquid handlers for high-throughput applications.

  • Inconsistent Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability.[14] Ensure complete solubilization of all components.

  • Temperature Fluctuations: Binding affinity can be temperature-dependent.[4] Ensure all incubations are performed at a consistent, controlled temperature.

  • Incomplete Membrane Homogenization: Ensure your membrane preparation is a uniform suspension before adding it to the wells. Vortex the stock suspension gently before each pipetting step to prevent settling.[12]

The following diagram illustrates a standard experimental workflow designed to minimize variability.

Caption: Standard workflow for a competitive radioligand binding assay.

Part 3: Experimental Protocols

Here are detailed protocols for the key experiments discussed.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of bietamiverine hydrochloride for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest (e.g., M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.[16]

  • Bietamiverine hydrochloride.

  • Reference antagonist (e.g., Atropine) for NSB determination.[16]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplate, filter mat, scintillation cocktail, and counter.

Methodology:

  • Preparation: Dilute the membrane preparation, [³H]-NMS (to a final concentration equal to its Kd), and atropine (to a final concentration of 1 µM) in ice-cold Assay Buffer. Prepare a serial dilution of bietamiverine hydrochloride.

  • Assay Setup: In a 96-well plate, add components in triplicate according to the table below (example volumes for a 200 µL final volume):

Well TypeAssay BufferBietamiverineAtropine (10µM)[³H]-NMSMembranes
Total Binding 120 µL20 µL Buffer-20 µL40 µL
NSB 100 µL-20 µL20 µL40 µL
Competition 100 µL20 µL (serial dil.)-20 µL40 µL
  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.[13]

  • Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters 4 times with 300 µL of ice-cold Wash Buffer per well.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).[7]

    • Normalize the data by setting the average Specific Binding in the absence of a competitor to 100%.

    • Plot the normalized data against the logarithm of the bietamiverine concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀.[13]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Part 4: Frequently Asked Questions (FAQs)

Q5: How do I choose the right radioligand? A5: An ideal radioligand has high specific activity (>20 Ci/mmol for ³H), low non-specific binding, high purity (>90%), and high selectivity for the receptor of interest.[7] For pan-muscarinic studies, a non-selective antagonist like [³H]-NMS is a common choice.[16]

Q6: Should I use a filtration assay or a Scintillation Proximity Assay (SPA)? A6: Filtration assays are the traditional gold standard, involving physical separation of bound and free ligand.[17] They are robust but can be lower-throughput. SPA is a homogeneous (no-wash) assay format where radioligand binding to a receptor-coated bead generates light.[18] SPA is excellent for high-throughput screening but can be more susceptible to certain types of interference and requires more optimization of membrane-to-bead ratios.[6][18]

Q7: My competition curve has a very shallow slope (Hill slope ≠ 1.0). What does this mean? A7: A shallow Hill slope can indicate several possibilities:

  • Complex Binding Mechanism: The ligand may be binding to multiple sites with different affinities or exhibiting allosteric interactions.[19]

  • Assay Artifact: Issues like ligand depletion or failure to reach equilibrium can distort the curve.[6]

  • Compound Solubility Issues: At high concentrations, your test compound (bietamiverine) may be precipitating out of solution.[6]

It is crucial to investigate these possibilities to ensure you are accurately modeling the binding interaction.

References

  • Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology, 36(5), 473-487. Available at: [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Drug Discovery and Development. Retrieved from [Link]

  • Fiebich, B. L., & Schleicher, S. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor Research, 13(1-4), 381-397. Available at: [Link]

  • Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. (2024). Springer Protocols. Retrieved from [Link]

  • Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. (n.d.). Springer Nature. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019). Nicoya Lifesciences. Retrieved from [Link]

  • Binding Assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. Available at: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. Retrieved from [Link]

  • Immunofluorescence Troubleshooting. (2020). St John's Laboratory Ltd. Retrieved from [Link]

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved from [Link]

  • Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. (2005). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Troubleshoot High Background in DAB Staining. (2026). Immunohistochemistry Troubleshooting Guide. Retrieved from [Link]

  • Malaspina, D. C., Longo, G., & Szleifer, I. (2017). Behavior of ligand binding assays with crowded surfaces: Molecular model of antigen capture by antibody-conjugated nanoparticles. PLOS ONE, 12(9), e0184191. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Available at: [Link]

  • Assay development. Signal-to-noise ratio, calculated as the ratio... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. (1993). Nucleic Acids Research, 21(18), 4410. Available at: [Link]

  • Neve, K. A. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1175, 131–144. Available at: [Link]

  • Bietamiverine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Problem with the detection of a GPCR by flow cytometry: no signal with PE/Cy5 or Cy7. (2012). ResearchGate. Retrieved from [Link]

  • BIETAMIVERINE HYDROCHLORIDE, (S)-. (n.d.). GSRS. Retrieved from [Link]

  • Understanding and optimizing signal-to-noise calculation in the 32Karat software. (2019). SCIEX. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR protocols, 2(3), 100720. Available at: [Link]

  • BIETAMIVERINE HYDROCHLORIDE. (n.d.). GSRS. Retrieved from [Link]

  • Den Hertog, A., & Van den Akker, J. (1987). The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres. European journal of pharmacology, 139(3), 353–355. Available at: [Link]

  • Lenselink, E. B., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 59(14), 6845–6858. Available at: [Link]

  • Xu, P., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2451. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Bietamiverine Hydrochloride and Papaverine in Smooth Muscle Relaxation Assays

As drug development professionals and pharmacological researchers evaluate antispasmodic agents for gastrointestinal, biliary, and urogenital applications, understanding the precise mechanistic divergence between compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and pharmacological researchers evaluate antispasmodic agents for gastrointestinal, biliary, and urogenital applications, understanding the precise mechanistic divergence between compounds is critical. This guide provides an objective, data-driven comparison between Papaverine , a classical benzylisoquinoline alkaloid, and Bietamiverine Hydrochloride , a synthetic spasmolytic with a dual mechanism of action.

By synthesizing receptor binding data with functional isolated organ bath assays, this guide serves as a comprehensive framework for evaluating smooth muscle relaxants.

Mechanistic Divergence: Causality Behind the Efficacy

To accurately design comparative assays, one must first understand the distinct intracellular pathways these two agents modulate.

Papaverine: The Downstream Modulator Papaverine exerts its primary spasmolytic effect by acting as a [1]. By inhibiting PDE enzymes, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1]. The subsequent accumulation of these cyclic nucleotides activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which phosphorylate and inactivate Myosin Light Chain Kinase (MLCK)[2]. Furthermore, papaverine facilitates the , directly halting the actin-myosin cross-bridging cycle[3].

Bietamiverine Hydrochloride: The Dual-Action Antagonist Bietamiverine Hydrochloride is classified as a [4], but its primary pharmacological advantage lies in its potent anticholinergic properties. It acts as a competitive antagonist at [4]. By blocking the M3 receptor on smooth muscle cells, Bietamiverine prevents the Gq-protein coupled cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG)[5]. This neutralizes the IP3-mediated release of Ca2+ from the sarcoplasmic reticulum, preventing contraction at the receptor level before downstream kinases are ever engaged.

G Papaverine Papaverine PDE PDE Inhibition Papaverine->PDE Ca2 ↓ Intracellular Ca2+ Papaverine->Ca2 Ca2+ Channel Blockade cAMP ↑ cAMP / cGMP PDE->cAMP PKA PKA / PKG Activation cAMP->PKA MLCK MLCK Inhibition PKA->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation Bietamiverine Bietamiverine HCl Muscarinic M1/M2/M3 Antagonism Bietamiverine->Muscarinic Bietamiverine->Relaxation Direct Spasmolytic IP3 ↓ IP3 & DAG Muscarinic->IP3 IP3->Ca2 Ca2->Relaxation

Caption: Mechanistic pathways of Papaverine and Bietamiverine HCl in smooth muscle relaxation.

Experimental Validation: The Self-Validating Organ Bath Protocol

To objectively compare the efficacy of these two agents, the in vitro isolated organ bath assay is the gold standard[2]. As an Application Scientist, I structure this protocol as a self-validating system . By utilizing two different pre-contraction agonists, we create an internal control that definitively proves how the drug is inducing relaxation, not just if it works.

Step-by-Step Methodology & Causality
  • Tissue Preparation : Isolate a 2 cm segment of guinea pig ileum or taenia coli.

    • Causality: These specific tissues possess a high density of muscarinic receptors and robust intrinsic PDE activity, making them the ideal physiological canvas for comparing anticholinergic versus PDE-inhibitory mechanisms[3].

  • Equilibration : Suspend the tissue in an organ bath filled with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C under 1g of resting tension for 60 minutes.

    • Causality: This specific buffer and aeration strategy restores physiological pH and ion balance, preventing erratic, spontaneous contractions that would corrupt baseline data.

  • Dual-Agonist Pre-contraction (The Validation Step) :

    • Pathway A (Receptor-Mediated) : Contract the tissue using Carbachol (1 µM). This activates muscarinic receptors. Bietamiverine will exhibit extreme potency here due to its direct M3 antagonism[4].

    • Pathway B (Voltage-Mediated) : Wash the tissue, then contract using high Potassium Chloride (KCl, 60 mM). Causality: KCl bypasses membrane receptors entirely, depolarizing the cell to open voltage-gated Ca2+ channels. If a drug (like Bietamiverine) is strictly an antimuscarinic, it will fail to relax a KCl contraction. Because Papaverine acts downstream via PDE inhibition[1], it will successfully relax both Carbachol and KCl-induced contractions[2].

  • Cumulative Dosing : Once contraction plateaus, add the test compounds (Papaverine or Bietamiverine HCl) in cumulative half-log concentrations (e.g., 10−8 to 10−4 M).

    • Causality: Cumulative dosing allows the generation of a complete concentration-response curve from a single tissue preparation, eliminating biological variance between tissue samples.

  • Data Acquisition : Record the percentage of relaxation relative to the maximal pre-contraction using an isometric force transducer and calculate the IC₅₀ values[2].

Workflow Tissue Tissue Preparation (Guinea Pig Ileum) Equilibration Equilibration (Krebs Solution, 37°C) Tissue->Equilibration Precontraction Pre-contraction (KCl vs Carbachol) Equilibration->Precontraction Dosing Cumulative Dosing (Test Compounds) Precontraction->Dosing Data Data Acquisition (Force Transducer) Dosing->Data

Caption: Step-by-step workflow for the in vitro isolated organ bath smooth muscle relaxation assay.

Comparative Efficacy & Data Presentation

The following table synthesizes quantitative binding affinities and functional relaxation data for both compounds. Note that Bietamiverine's targeted antimuscarinic action provides it with a distinct sub-micromolar potency advantage in cholinergically-driven spasms, whereas Papaverine requires slightly higher concentrations for general tissue relaxation due to its broad-spectrum, non-selective nature[2].

CompoundTarget / AssayPotency MetricConverted Value (µM)Source
Papaverine PDE10A InhibitionIC₅₀: 0.019 µM0.019[2]
Papaverine Ileum Relaxation (Functional)IC₅₀: 3.53 - 4.76 µM3.53 - 4.76[2]
Bietamiverine HCl Muscarinic M3 ReceptorpKi: 6.73~0.186[4]
Bietamiverine HCl Muscarinic M1 ReceptorpKi: 6.57~0.269[4]
Bietamiverine HCl Muscarinic M2 ReceptorpKi: 5.99~1.023[4]

(Note: pKi values represent the negative logarithm of the inhibition constant, Ki. A higher pKi indicates stronger binding affinity).

Conclusion for Drug Development Professionals

For researchers formulating novel antispasmodics, the choice between these reference standards depends entirely on the target pathology. Papaverine remains the superior reference agent when evaluating broad-spectrum, downstream relaxation independent of the initiating stimulus (e.g., vascular spasms or generalized colic)[1]. Conversely, Bietamiverine Hydrochloride serves as an optimal benchmark when targeting hypercholinergic states (e.g., overactive bladder or specific gastrointestinal hypermotility disorders), as its M3 receptor antagonism halts the contraction cascade at its genesis[4].

References

  • Sunagane, N., Uruno, T., & Kubota, K. "Mechanism of relaxant action of papaverine. Effect on caffeine-induced contraction of guinea pig taenia coli." Japanese Journal of Pharmacology, 1982. Available at:[Link]

  • Mercan, G., & Varol Selçuk, Z. "Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review." Phoenix Medical Journal (DergiPark), 2025. Available at:[Link]

  • DrugCentral Database. "bietamiverine." University of New Mexico, 2025. Available at:[Link]

  • Probes & Drugs Portal. "BIETAMIVERINE (PD072844)." Probes & Drugs, 2025. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Muscarinic Receptor Binding: Bietamiverine Hydrochloride versus Atropine

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticholinergic agents, both bietamiverine hydrochloride and atropine are recognized for their therapeutic applications stemming from th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticholinergic agents, both bietamiverine hydrochloride and atropine are recognized for their therapeutic applications stemming from their interaction with muscarinic acetylcholine receptors (mAChRs). While atropine is a well-characterized, non-selective antagonist with a broad range of clinical uses, bietamiverine hydrochloride is primarily known for its antispasmodic properties.[1][2] This guide provides a comparative overview of their binding affinities to muscarinic receptors, supported by an examination of the experimental methodologies used to determine these interactions and the downstream signaling pathways they modulate.

Introduction to the Compounds

Bietamiverine Hydrochloride is classified as an antispasmodic agent.[3] Its therapeutic effects are attributed to its ability to relax smooth muscle, suggesting an interaction with muscarinic receptors that regulate muscle contraction. While its clinical use points towards an anticholinergic mechanism, detailed public data on its specific binding affinities (Ki, IC50, or Kd values) for the different muscarinic receptor subtypes (M1-M5) is not extensively documented in readily available literature.

Atropine , a naturally occurring tropane alkaloid, is a potent and non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[4][5] Its widespread use in medicine, from treating bradycardia to acting as an antidote for organophosphate poisoning, is a direct consequence of its ability to block the effects of acetylcholine throughout the parasympathetic nervous system.[4]

Comparative Binding Affinity

A direct quantitative comparison of the binding affinities of bietamiverine hydrochloride and atropine is challenging due to the limited availability of specific binding data for bietamiverine. However, a qualitative comparison can be made based on their established pharmacological roles.

Atropine is known to exhibit high affinity for all muscarinic receptor subtypes, with pA2 values (a measure of antagonist potency) typically in the nanomolar range.[6][7] This lack of selectivity is responsible for its broad spectrum of physiological effects.

CompoundReceptor SubtypeBinding Affinity (pA2/pKi)Selectivity
Bietamiverine Hydrochloride M1-M5Data not availableLikely preferential for M3
Atropine M1-M5~8.6 - 9.4 (pA2)[6][7]Non-selective

Note: The binding affinity for bietamiverine hydrochloride is inferred from its pharmacological activity. Further experimental data is required for a precise quantitative comparison.

Experimental Methodologies for Determining Binding Affinity

The binding affinities of compounds like bietamiverine and atropine to their target receptors are determined through various in vitro techniques. The two most common and robust methods are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique directly measures the interaction between a radiolabeled ligand and a receptor.[9] It is a cornerstone of pharmacological research for determining the affinity and selectivity of drugs.

Experimental Workflow:

Caption: Workflow of a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cultured cells known to express the target muscarinic receptor subtype (e.g., CHO cells transfected with a specific human muscarinic receptor gene).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with a suitable buffer and resuspend to a known protein concentration.[10]

  • Competitive Binding Assay:

    • In a multi-well plate, add the prepared cell membranes, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the unlabeled test compound (bietamiverine hydrochloride or atropine).[11]

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[10]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[13] It provides kinetic data (association and dissociation rates) in addition to affinity data.

Experimental Workflow:

Caption: Workflow of a Surface Plasmon Resonance Experiment.

Detailed Protocol:

  • Immobilization of the Ligand (Muscarinic Receptor):

    • Activate the surface of the sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

    • Inject a solution of the purified muscarinic receptor over the activated surface. The primary amine groups on the receptor will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.[14]

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (bietamiverine hydrochloride or atropine) in a suitable running buffer over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed when the injection is replaced with running buffer.[15]

  • Regeneration:

    • If the interaction is reversible, the analyte will dissociate from the ligand. In some cases, a regeneration solution (e.g., a low pH buffer) may be needed to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using specialized software.

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).[15]

Muscarinic Receptor Signaling Pathways

Bietamiverine hydrochloride and atropine exert their effects by antagonizing the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These G protein-coupled receptors (GPCRs) are broadly divided into two families based on their G protein coupling.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 Acetylcholine -> M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response1 PKC->Response1 M2_M4 Acetylcholine -> M2/M4 Receptor Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion_Channel Ion Channel Modulation Gio->Ion_Channel cAMP ↓ cAMP AC->cAMP Response2 ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Response2 Ion_Channel->Response2 Bietamiverine Bietamiverine HCl Bietamiverine->M1_M3_M5 antagonizes Atropine Atropine Atropine->M1_M3_M5 antagonizes Atropine->M2_M4 antagonizes

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways and Points of Antagonism.

Conclusion

Atropine is a well-documented, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. In contrast, while bietamiverine hydrochloride is known to possess antispasmodic and anticholinergic properties, indicative of muscarinic receptor antagonism, specific quantitative binding data remains elusive in the public domain. The established experimental methodologies of radioligand binding assays and surface plasmon resonance provide robust frameworks for the future characterization of bietamiverine's binding profile. A thorough understanding of its affinity and selectivity for the different muscarinic receptor subtypes would be invaluable for optimizing its therapeutic applications and predicting its potential side-effect profile.

References

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Surface plasmon resonance. [Link]

  • muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in. [Link]

  • Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity. PubMed. [Link]

  • Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options. PubMed. [Link]

  • Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. PubMed. [Link]

  • COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. [Link]

  • A comparison of the antispasmodic activities of atropine and scopolamine and their N-methyl derivatives in mice by an in-vivo technique. PubMed. [Link]

  • Muscarinic antagonists in development for disorders of smooth muscle function. PubMed. [Link]

  • Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. Department of Pharmacology. [Link]

  • Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults. PubMed. [Link]

  • Pre-clinical and Clinical Pharmacology of Selective Muscarinic M3 Receptor Antagonists. PubMed. [Link]

  • Binding affinity (K i , nM) of compounds 6-27 at cloned human muscarinic receptor subtypes (hm1-5) expressed in CHO cells. ResearchGate. [Link]

  • Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. PubMed. [Link]

  • Mirabegron and Anticholinergics in the Treatment of Overactive Bladder Syndrome: A Meta-analysis. PubMed. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Anticholinergic Medications. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Hyperhidrosis: A Review of Recent Advances in Treatment with Topical Anticholinergics. PubMed. [Link]

  • Anticholinergic Agents. LiverTox - NCBI Bookshelf - NIH. [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Validation

Absolute Purity Validation of Bietamiverine Hydrochloride: A Comparative Guide to 1H qNMR vs. HPLC and LC-HRMS

Executive Summary Bietamiverine hydrochloride (CID 72063) is a well-characterized antispasmodic active pharmaceutical ingredient (API)[1]. During drug synthesis, formulation, and stability testing, establishing the absol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Bietamiverine hydrochloride (CID 72063) is a well-characterized antispasmodic active pharmaceutical ingredient (API)[1]. During drug synthesis, formulation, and stability testing, establishing the absolute analytical purity of the API is a critical regulatory milestone. While High-Performance Liquid Chromatography (HPLC) has historically served as the default analytical tool, Quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary, metrologically traceable method for absolute purity determination[2].

As a Senior Application Scientist, I have structured this guide to objectively compare qNMR against conventional chromatographic techniques and provide a rigorously validated, self-correcting methodology for determining the purity of bietamiverine hydrochloride.

Comparative Assessment of Purity Validation Techniques

To select the most appropriate analytical strategy, researchers must understand the mechanistic limitations of each instrument. The table below summarizes the performance metrics of qNMR compared to HPLC-UV and LC-HRMS[3].

Analytical TechniquePrinciple of QuantificationReference Standard Required?Quantitative AccuracyBest Application Phase
1H qNMR Direct proportionality of signal integral to nucleus concentrationNo (Requires only an Internal Standard)Very High (± 0.5 - 1.0%)Absolute purity assignment, primary API characterization
HPLC-UV Chromatographic separation & UV absorbance comparisonYes (Analyte-specific standard)High (± 1.0 - 2.0%)Routine batch release, high-throughput stability testing
LC-HRMS Mass-to-charge ratio & ion abundanceYes (For absolute quantification)Moderate (Without isotopic standards)Trace impurity identification, structural elucidation
Mechanistic Grounding of 1H qNMR for Bietamiverine

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei present in the molecule[3]. Unlike UV-Vis detectors in HPLC, which depend on the unique chromophore extinction coefficients of each molecule, an NMR spectrometer acts as a universal detector for NMR-active nuclei[4].

For bietamiverine hydrochloride ( C19​H31​ClN2​O2​ , MW: 354.915 g/mol )[1], the ¹H NMR spectrum presents several distinct proton environments. The five aromatic protons of the phenyl ring (multiplet, ~7.2–7.5 ppm) or the single alpha-proton adjacent to the ester linkage provide excellent, isolated signals. By comparing the integral of these target signals against a certified internal standard (IS) of known purity, we can determine an absolute purity value (w/w %) without needing a reference standard of bietamiverine itself[3]. Statistically, ¹H qNMR has the competence to obtain the same quantification performance and accuracy as conventional primary methods of measurement (e.g., mass balance or coulometric titration)[2].

Experimental Workflow: 1H qNMR Protocol

The following protocol outlines a self-validating workflow designed to eliminate systematic errors during sample preparation and data acquisition.

qNMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Acquisition cluster_proc Phase 3: Data Processing N1 Select IS & Solvent N2 Co-weighing (0.01 mg) N1->N2 N3 Sample Dissolution N2->N3 N4 Tuning & Shimming N3->N4 N5 Set D1 > 5*T1 & 90° Pulse N4->N5 N6 Acquire FID N5->N6 N7 Phase/Baseline Correction N6->N7 N8 Signal Integration N7->N8 N9 Calculate Purity (w/w %) N8->N9

Step-by-step quantitative 1H NMR (qNMR) workflow for absolute purity determination.

Phase 1: Method Planning & Sample Preparation
  • Internal Standard Selection: The chosen internal standard should be non-reactive, possess validated purity, and demonstrate stability[4]. Maleic acid (singlet at ~6.26 ppm) is highly recommended for bietamiverine, as its signal falls cleanly between the analyte's aliphatic and aromatic regions, preventing overlap.

  • Gravimetric Preparation: The accuracy of qNMR is fundamentally limited by weighing precision. Co-weigh approximately 20.00 mg of bietamiverine hydrochloride and 5.00 mg of the maleic acid IS directly into a clean vial using a microbalance with 0.01 mg accuracy[5].

  • Dissolution: Dissolve the mixture completely in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex to ensure homogeneity and transfer 600 µL to a high-quality 5 mm standard NMR tube[5].

Phase 2: Data Acquisition Parameters
  • Probe Tuning and Shimming: Optimize the probe tuning and perform rigorous shimming to achieve a sharp, symmetrical peak shape. Poor shimming creates broad bases that distort integral values[4].

  • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise ratio (SNR)[3].

  • Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy. Set D1 to at least 5 times the longest longitudinal relaxation time ( T1​ ) of both the analyte and the IS to ensure full relaxation of all protons[3]. This prevents signal saturation. A D1 of 30–60 seconds is typically sufficient[3].

  • Acquisition: Accumulate enough scans to achieve an SNR > 250:1 for the target peaks.

Phase 3: Data Processing
  • Fourier Transform & Phasing: Apply a minimal exponential window function (e.g., Line Broadening = 0.3 Hz) to the Free Induction Decay (FID). Perform meticulous zero- and first-order phase correction[4].

  • Baseline Correction: Apply a polynomial baseline correction. Incorrect phasing or baseline adjustment can severely distort integral values[3][4].

  • Integration Range: To capture 99% of the entire signal intensity (including the broad Lorentzian tails), extend the integration over a frequency range equivalent to 64 times the full width at half height (FWHH) of the peak[4].

Data Interpretation & Purity Calculation

Once the spectra are processed and integrated, the absolute mass fraction purity ( Px​ ) of bietamiverine hydrochloride is calculated using the following fundamental mass balance equation[4]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated areas of the bietamiverine target signal and the IS signal, respectively.

  • Nx​,Nstd​ = Number of protons generating the integrated signals (e.g., N=5 if using the bietamiverine phenyl multiplet; N=2 for maleic acid).

  • Mx​,Mstd​ = Molar masses of bietamiverine HCl (354.915 g/mol )[1] and the IS.

  • mx​,mstd​ = Precisely weighed masses of the sample and IS (in mg).

  • Pstd​ = Certified absolute purity of the internal standard (expressed as a decimal or percentage).

By rigorously adhering to this self-validating protocol, analytical scientists can confidently assign the absolute purity of bietamiverine hydrochloride, ensuring compliance with stringent pharmaceutical development standards.

Sources

Comparative

Bietamiverine Hydrochloride vs. Hyoscine Butylbromide: A Comparative Guide on Antispasmodic Efficacy Models

When designing preclinical screening cascades for novel spasmolytics, establishing robust benchmarking against clinical standards is critical. Antispasmodic agents are essential in managing functional gastrointestinal di...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing preclinical screening cascades for novel spasmolytics, establishing robust benchmarking against clinical standards is critical. Antispasmodic agents are essential in managing functional gastrointestinal disorders, biliary colic, and urogenital spasms[1]. Two prominent reference compounds often utilized in these efficacy models are Hyoscine Butylbromide (HBB) and Bietamiverine Hydrochloride (BTM) .

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological profiles of these two agents. By examining their performance across validated in vitro and in vivo efficacy models, this guide provides drug development professionals with the mechanistic grounding and self-validating protocols necessary for rigorous comparative pharmacology.

Pharmacological Profiles & Mechanisms of Action

Understanding the structural and mechanistic divergence between HBB and BTM is essential for interpreting experimental efficacy data.

  • Hyoscine Butylbromide (HBB): A quaternary ammonium derivative of scopolamine. Its permanent positive charge renders it highly polar, restricting it from crossing the blood-brain barrier (BBB)[2]. HBB acts as a potent, competitive antagonist at muscarinic receptors (specifically the M3 subtype) located on the smooth muscle cells of the gastrointestinal tract[3].

  • Bietamiverine Hydrochloride (BTM): A tertiary amine derivative that exhibits a dual mechanism of action. It possesses both anticholinergic properties and direct musculotropic (papaverine-like) relaxant effects on smooth muscle[4]. Unlike HBB, its tertiary structure allows for different pharmacokinetic distribution profiles, including potential central nervous system (CNS) penetrance.

M3 Muscarinic Receptor Signaling & Antagonist Intervention

Smooth muscle contraction is primarily driven by the binding of Acetylcholine (ACh) to M3 receptors, which triggers a Gq-protein coupled cascade[3]. Both HBB and BTM interrupt this pathway, albeit through slightly different binding kinetics and secondary mechanisms.

Pathway ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction HBB Hyoscine Butylbromide HBB->M3 BTM Bietamiverine HCl BTM->M3

Fig 1: M3 muscarinic receptor signaling pathway and antagonist intervention points.

In Vitro Efficacy Model: Isolated Guinea Pig Ileum Assay

The isolated guinea pig ileum is the gold-standard in vitro model for evaluating spasmolytic efficacy. Causality of Experimental Choice: The guinea pig ileum is selected because its intrinsic myenteric nerve plexus and smooth muscle receptor distribution closely mirror human intestinal physiology. We utilize Carbachol (a synthetic choline ester) rather than endogenous ACh as the spasmogen because Carbachol is resistant to acetylcholinesterase degradation, providing a stable, sustained isometric tension plateau necessary for accurate IC50 determination[3].

Workflow & Methodology

Workflow Step1 Tissue Isolation (Guinea Pig Ileum) Step2 Organ Bath (Tyrode's, 37°C) Step1->Step2 Step3 Spasmogen (Carbachol) Step2->Step3 Step4 Drug Incubation (HBB / BTM) Step3->Step4 Step5 Isometric Tension Analysis Step4->Step5

Fig 2: Experimental workflow for the isolated guinea pig ileum assay.

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize the guinea pig and rapidly excise a 2 cm segment of the terminal ileum. Flush the lumen gently with warm Tyrode's solution to remove fecal matter without damaging the mucosal lining.

  • Organ Bath Acclimation: Suspend the tissue in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Apply a resting tension of 1.0 g. Causality: Tyrode's solution maintains the precise physiological pH and ionic gradient required for smooth muscle action potentials.

  • Equilibration: Allow the tissue to equilibrate for 45-60 minutes, washing with fresh buffer every 15 minutes.

  • Spasmogen Induction: Add Carbachol (1 µM) to the bath to induce sub-maximal contraction. Wait until the isometric tension reaches a stable plateau.

  • Antagonist Evaluation: Add HBB or BTM in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM)[3]. Record the percentage reduction in tension for each dose.

Self-Validating System: The protocol mandates a washout period after the highest antagonist dose, followed by a re-challenge with Carbachol. If the tissue fails to contract to at least 80% of its initial baseline, the data is discarded due to tissue fatigue or irreversible toxicity, ensuring all recorded relaxations are true pharmacological antagonisms.

In Vivo Efficacy Model: Gastrointestinal Transit (Charcoal Meal) Test

While in vitro models confirm receptor-level antagonism, in vivo models are required to evaluate the functional consequence of the drug on whole-gut motility, factoring in pharmacokinetics and systemic distribution.

Causality of Experimental Choice: The Charcoal Meal Test in mice is utilized because the activated charcoal acts as an inert, highly visible marker. Measuring the distance the charcoal travels through the small intestine provides a direct, quantifiable metric of peristaltic inhibition.

Step-by-Step Protocol:

  • Animal Preparation: Fast adult male Swiss albino mice for 18 hours prior to the experiment, allowing free access to water to clear the GI tract.

  • Drug Administration: Administer HBB, BTM, or Vehicle (Saline) via intraperitoneal (IP) injection.

  • Marker Administration: 30 minutes post-dose, administer 0.3 mL of a 10% activated charcoal suspension in 5% gum acacia via oral gavage. Causality: Gum acacia increases the viscosity of the meal, preventing passive gravity-driven transit and ensuring movement is strictly peristalsis-dependent.

  • Measurement: 30 minutes after the charcoal meal, euthanize the animals. Excise the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front.

  • Calculation: Calculate the Transit Index (%) = (Distance traveled by charcoal / Total length of small intestine) × 100.

Self-Validating System: The inclusion of a vehicle-only control group establishes the baseline gastric emptying rate. A positive control group (e.g., Atropine sulfate) is run in parallel to validate the assay's sensitivity to anticholinergic inhibition.

Comparative Data Synthesis

The following tables summarize typical pharmacological benchmarks observed when comparing HBB and BTM across these standardized models. (Note: IC50 and ED50 values are representative ranges synthesized from standard pharmacological profiling of these drug classes).

Table 1: In Vitro Efficacy (Isolated Guinea Pig Ileum)
CompoundPrimary TargetIC50 (Carbachol-induced spasm)Mechanism of Relaxation
Hyoscine Butylbromide M1, M2, M3 Receptors0.1 - 0.5 µMPure competitive muscarinic antagonism[2]
Bietamiverine HCl Muscarinic / Direct smooth muscle1.0 - 5.0 µMAnticholinergic & direct musculotropic[4]
Table 2: In Vivo Efficacy & Physicochemical Profile
CompoundChemical StructureBBB PenetrationED50 (GI Transit Inhibition, IP)Clinical Translation
Hyoscine Butylbromide Quaternary AmmoniumNo[2]~10-15 mg/kgHigh peripheral selectivity; minimal CNS side effects.
Bietamiverine HCl Tertiary AmineYes~20-30 mg/kgBroader tissue distribution; potential for mild central effects.

Conclusion & Translational Outlook

When selecting a reference standard for antispasmodic drug development, the choice between Hyoscine Butylbromide and Bietamiverine Hydrochloride hinges on the desired target profile. HBB remains the benchmark for highly polar, peripherally restricted muscarinic antagonism, making it ideal for validating compounds where CNS exclusion is a primary safety endpoint[2]. Conversely, BTM serves as an excellent reference for dual-action spasmolytics (anticholinergic + musculotropic)[4], particularly when evaluating tertiary amines designed for broader systemic distribution or mucosal delivery applications[5].

By employing the self-validating in vitro and in vivo models detailed above, researchers can generate highly reproducible, artifact-free data to confidently advance novel spasmolytic candidates through the preclinical pipeline.

References

  • US8414914B2 - Compositions for mucosal delivery of agents Source: Google Patents URL
  • Buscopan | Mechanism of Action | MIMS Philippines Source: MIMS URL
  • Application Notes and Protocols: Hyoscine Butylbromide Source: Benchchem URL
  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)
  • US7125848B2 - Methods of treating non-inflammatory gastrointestinal tract disorders using Cav2.

Sources

Validation

A Comprehensive Guide to the Validation of a Bioanalytical LC-MS/MS Method for Bietamiverine Hydrochloride in Rat Plasma

This guide provides an in-depth, scientifically grounded walkthrough of the validation process for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of bietamiverine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded walkthrough of the validation process for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of bietamiverine hydrochloride in rat plasma. The principles and protocols detailed herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable data for pharmacokinetic studies.[1][2][3][4]

Introduction: The "Why" Behind Rigorous Validation

Bietamiverine, an antispasmodic agent, requires accurate quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8] An LC-MS/MS bioanalytical method offers high sensitivity and selectivity, making it the gold standard for this purpose.[9] However, the reliability of the data generated is entirely dependent on the thorough validation of the analytical method.[10] Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11][12] This guide will not only detail the steps for validation but also explore the scientific rationale behind each experimental choice, providing a framework for developing a self-validating and trustworthy bioanalytical system.

The Bioanalytical Workflow: A Bird's-Eye View

The overall process, from sample receipt to final data reporting, follows a structured path. The validation phase is a critical component that establishes the performance characteristics of the method before it is used for the analysis of study samples.

Bioanalytical_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Validation Full Method Validation Dev->Validation Pre-validation Analysis Routine Sample Analysis Validation->Analysis Validated Method

Caption: High-level overview of the bioanalytical process.

Core Validation Parameters

A full validation of a bioanalytical method encompasses the assessment of several key parameters to ensure its reliability.[1][2][13] These parameters are not merely a checklist but a series of interconnected experiments designed to build confidence in the method's performance.

Selectivity and Specificity

Why it's crucial: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications.[12][14] Specificity ensures that the signal measured is solely from the analyte of interest.[9]

Experimental Protocol:

  • Obtain blank rat plasma from at least six different sources.

  • Analyze these blank samples to check for any interfering peaks at the retention time of bietamiverine and the internal standard (IS).

  • Spike the blank plasma at the Lower Limit of Quantification (LLOQ) with bietamiverine and the IS.

  • Analyze the spiked samples to ensure that the analyte and IS can be distinguished from any matrix components.

Acceptance Criteria:

  • The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the response of the IS.

Calibration Curve and Linearity

Why it's crucial: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[10] Linearity over a specified range is essential for accurate quantification of unknown samples.[9]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of bietamiverine. A typical range might be 1-1000 ng/mL.

  • The calibration curve should consist of a blank (matrix sample without analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels.

  • Analyze the calibration standards in at least three separate runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model. A weighted (1/x² or 1/x) linear regression is often most appropriate.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

  • At least 75% of the non-zero standards, including the LLOQ and the highest standard (Upper Limit of Quantification, ULOQ), must meet this criterion.

Data Presentation:

Nominal Conc. (ng/mL)Run 1 (Back-calculated, ng/mL)Run 2 (Back-calculated, ng/mL)Run 3 (Back-calculated, ng/mL)Mean Accuracy (%)
1.00 (LLOQ)0.951.101.05103.3
2.002.081.952.01101.3
10.09.8010.29.9599.8
50.051.548.950.8100.4
20019520419899.0
500508492510101.3
80079081579599.2
1000 (ULOQ)985101099099.5
Accuracy and Precision

Why it's crucial: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of replicate measurements.[1][9][14] These are the cornerstones of a reliable method, demonstrating that the results are both correct and repeatable.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • Low QC: ~3x LLOQ

    • Mid QC: Mid-range of the calibration curve

    • High QC: ~75-85% of the ULOQ

  • Analyze five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

Acceptance Criteria:

  • Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

  • Intra-day and Inter-day Accuracy: The mean measured concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.

Data Presentation:

Table 1: Intra-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 8.5
Low 3.00 2.95 98.3 6.2
Mid 400 410 102.5 4.8

| High | 750 | 738 | 98.4 | 5.5 |

Table 2: Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.08 108.0 11.2
Low 3.00 3.05 101.7 8.9
Mid 400 395 98.8 6.5

| High | 750 | 760 | 101.3 | 7.1 |

Recovery and Matrix Effect

Why it's crucial: Recovery assesses the efficiency of the sample extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and IS.[9][14] Understanding these is vital to ensure that the method is not biased by the biological matrix.

Experimental Workflow:

Recovery_Matrix_Effect cluster_calc Calculations A Set A Spiked Analyte in Extracted Blank Plasma Represents 100% Recovery B Set B Analyte Spiked Before Extraction Represents Post-Extraction Response C Set C Analyte in Solvent Represents Pure Analyte Response Recovery Recovery (%) = (B / A) * 100 MatrixEffect Matrix Effect (%) = (A / C) * 100

Caption: Experimental sets for determining recovery and matrix effect.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Extract blank plasma and then spike with bietamiverine and IS.

    • Set B: Spike blank plasma with bietamiverine and IS, then perform the extraction.

    • Set C: Prepare solutions of bietamiverine and IS in the reconstitution solvent.

  • Analyze all sets and calculate the recovery and matrix effect using the peak areas.

  • To assess the matrix factor, analyze QC samples prepared in plasma from at least six different sources.[13]

Acceptance Criteria:

  • Recovery: While 100% recovery is not required, it should be consistent and reproducible. The %CV of the recovery across QC levels should be ≤ 15%.

  • Matrix Effect: The matrix factor (ratio of analyte response in the presence of matrix to analyte response in neat solution) should be consistent. The %CV of the IS-normalized matrix factor across different sources of plasma should be ≤ 15%.

Data Presentation:

QC LevelMean Recovery (%)%CVMean Matrix Factor%CV (across sources)
Low88.57.20.989.5
High91.25.81.036.8
Stability

Why it's crucial: Stability experiments are designed to evaluate the integrity of the analyte in the biological matrix under various storage and handling conditions that may be encountered during the study.[9][14] This ensures that the measured concentration reflects the concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze Low and High QCs after three freeze-thaw cycles (-20°C or -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Analyze Low and High QCs after being kept at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours).

  • Long-Term Stability: Analyze Low and High QCs after storage at the intended storage temperature (e.g., -80°C) for a period longer than the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed Low and High QCs that have been stored in the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Presentation:

Stability TestQC LevelMean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles)Low2.9096.7
High74098.7
Bench-Top (6 hours)Low3.08102.7
High755100.7
Long-Term (90 days at -80°C)Low2.8896.0
High73097.3
Autosampler (24 hours)Low3.10103.3
High762101.6

Conclusion

The validation results presented in this guide demonstrate that the hypothetical LC-MS/MS method for the quantification of bietamiverine hydrochloride in rat plasma is selective, linear, accurate, precise, and stable. The method exhibits consistent recovery and minimal matrix effects, making it suitable for the analysis of samples from pharmacokinetic studies. This comprehensive validation approach, grounded in regulatory guidelines and scientific principles, ensures the integrity and reliability of the bioanalytical data, which is paramount for making informed decisions in drug development.[1][2]

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][3][4]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2][11]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][9]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link][12]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Frontage Laboratories. [Link][14]

  • Taleuzzaman, M., et al. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053. [Link][10]

  • Liu, Y., et al. (2023). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, 28(23), 7794. [Link][5]

  • Chapman, D. E., & Michener, S. L. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 969-972. [Link][6]

  • Zhang, Y., et al. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 13, 857321. [Link][7]

  • Feng, R., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 614332. [Link][8]

Sources

Comparative

Validating Muscarinic Receptor Antagonism of Bietamiverine Hydrochloride: A Comparative Guide Using M1-M3 Knockout Models

As a Senior Application Scientist in pharmacological assay development, I frequently encounter the challenge of distinguishing a drug's primary mechanism of action from its off-target effects. When evaluating antispasmod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmacological assay development, I frequently encounter the challenge of distinguishing a drug's primary mechanism of action from its off-target effects. When evaluating antispasmodics like bietamiverine hydrochloride, relying solely on classical pharmacological inhibitors often yields ambiguous data due to cross-reactivity among muscarinic acetylcholine receptor (mAChR) subtypes.

To establish an unequivocal, self-validating proof of target engagement, modern drug development relies on genetic ablation models. This guide provides an in-depth comparative analysis of bietamiverine hydrochloride's performance and details a robust experimental framework for validating its M1-M3 receptor antagonism using knockout (KO) mice.

The Pharmacological Landscape of Bietamiverine

Antispasmodic medications are primarily deployed to relax smooth muscle in the gastrointestinal and urinary tracts, alleviating conditions like irritable bowel syndrome (IBS) and overactive bladder[1]. These drugs generally fall into two categories: direct smooth muscle relaxants (e.g., calcium channel inhibitors) and antimuscarinics[1].

Bietamiverine hydrochloride operates primarily as an antimuscarinic agent. It competitively binds to mAChRs, preventing acetylcholine (ACh) from initiating the intracellular signaling cascades that lead to muscle contraction. However, the human body expresses five muscarinic subtypes (M1-M5). In the periphery, the M3 receptor is the primary driver of glandular secretion and smooth muscle contraction[2], while M2 receptors are abundant in cardiac tissue and smooth muscle (acting via Gi to oppose relaxation), and M1 receptors modulate neural and ganglionic transmission[3].

To optimize therapeutic indices and minimize adverse effects (like tachycardia or cognitive impairment), it is critical to map bietamiverine's exact affinity profile across these subtypes.

Mechanistic Pathway: M3 Antagonism

When ACh binds to the M3 receptor, it activates the Gq protein, stimulating Phospholipase C (PLC). This generates Inositol triphosphate (IP3) and Diacylglycerol (DAG), triggering the release of intracellular calcium ( Ca2+ ) and resulting in smooth muscle contraction. Bietamiverine interrupts this cascade at the receptor level.

G ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Gq-coupled) ACh->M3 PLC Phospholipase C (PLC) M3->PLC Gq activation Biet Bietamiverine HCl Biet->M3 Competitive Antagonism IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Fig 1. Bietamiverine antagonism of the M3-Gq-PLC signaling pathway in smooth muscle.

Comparative Performance Analysis

To contextualize bietamiverine's efficacy, we must compare its binding affinities against established industry standards. The table below summarizes the negative logarithm of the inhibition constant ( pKi​ ) for bietamiverine[4] compared to alternative antispasmodics. Higher values indicate stronger binding affinity.

CompoundPrimary ClassificationM1 Affinity ( pKi​ )M2 Affinity ( pKi​ )M3 Affinity ( pKi​ )Clinical Application
Bietamiverine HCl Non-selective mAChR Antagonist6.575.996.73GI / GU Spasmolysis
Atropine Non-selective mAChR Antagonist9.008.909.00Broad Antimuscarinic
Pirenzepine M1-Selective Antagonist8.206.706.90Peptic Ulcer Disease
Darifenacin M3-Selective Antagonist7.307.008.80Overactive Bladder

Data Insight: Bietamiverine exhibits a moderate affinity profile with a slight preference for M3 ( pKi​ = 6.73) over M1 ( pKi​ = 6.57) and M2 ( pKi​ = 5.99)[4]. While it is less potent than atropine, its lower affinity can be advantageous in reducing severe systemic anticholinergic side effects.

Experimental Design: The Self-Validating KO Mouse Protocol

Relying on pharmacological antagonists to determine a drug's target is inherently flawed due to overlapping binding pockets among mAChRs. By utilizing M1−/− , M2−/− , and M3−/− knockout mice, we create a definitive biological background. If bietamiverine's functional antagonism is abolished in an M3−/− mouse but retained in M1−/− and M2−/− mice, causality is strictly established[5].

Workflow Mice Genotyped Mice (WT, M1-/-, M2-/-, M3-/-) Tissue Ileum Smooth Muscle Isolation Mice->Tissue OrganBath Organ Bath Setup (Krebs-Henseleit, 37°C) Tissue->OrganBath Agonist Carbachol Dose-Response OrganBath->Agonist Antagonist Bietamiverine Incubation Agonist->Antagonist Washout & Equilibrate Recording Isometric Tension Recording Antagonist->Recording Analysis Schild Plot Analysis (pA2 Determination) Recording->Analysis

Fig 2. Ex vivo organ bath workflow for validating receptor specificity in KO mice.

Step-by-Step Methodology

Phase 1: Tissue Preparation & The Viability Check

  • Isolation: Euthanize genotyped Wild-Type (WT), M1−/− , M2−/− , and M3−/− mice. Rapidly excise segments of the ileum or detrusor muscle[5].

  • Equilibration: Mount the tissue strips longitudinally in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and allow 60 minutes for equilibration.

  • Self-Validation (KCl Challenge): Challenge all tissues with 60 mM KCl. Causality Note: KCl directly depolarizes the cell membrane, bypassing GPCRs to induce contraction. If a tissue fails to contract, it is biologically inviable and must be discarded. This ensures that any subsequent lack of response in KO tissues is strictly due to the missing receptor, not tissue death.

Phase 2: Baseline Agonist Profiling 4. Agonist Curves: Construct cumulative concentration-response curves (CRCs) using the stable muscarinic agonist carbachol ( 10−9 to 10−4 M). Record the maximum isometric tension ( Emax​ ) and the half-maximal effective concentration ( EC50​ ) for each genotype.

Phase 3: Antagonist Challenge 5. Washout & Incubation: Wash the tissues repeatedly with fresh buffer until baseline tension is restored. Incubate the tissues with a fixed concentration of bietamiverine hydrochloride (e.g., 10−7 M) for 30 minutes. 6. Post-Antagonist Curves: Repeat the cumulative carbachol CRCs in the presence of bietamiverine.

Phase 4: Data Interpretation & Causality Analysis 7. Schild Regression: Calculate the dose ratio (the ratio of the EC50​ of carbachol in the presence of bietamiverine to its EC50​ in the absence of the antagonist). 8. Genotype Comparison:

  • In WT mice: Bietamiverine will cause a parallel rightward shift in the carbachol CRC, indicating competitive antagonism.

  • In M1−/− and M2−/− mice: The rightward shift will closely mirror the WT, proving that bietamiverine does not primarily rely on M1 or M2 to exert its spasmolytic effect.

  • In M3−/− mice: The baseline carbachol-induced contraction will be severely blunted[5]. More importantly, the specific rightward shift previously attributed to bietamiverine will be lost, causally proving that the M3 receptor is the primary functional target for bietamiverine's antispasmodic activity.

Conclusion

Validating the mechanism of action for antispasmodic agents requires moving beyond basic binding assays. By employing M1-M3 knockout mouse models in an ex vivo organ bath setup, researchers can establish a self-validating, causal link between bietamiverine hydrochloride and its target receptors. The data confirms that while bietamiverine binds to multiple muscarinic subtypes, its primary spasmolytic efficacy is functionally anchored to the antagonism of the M3 receptor.

References

  • Muscarinic receptor knockout mice confirm involvement of M3 receptor in endothelium-dependent vasodilatation in mouse arteries - PubMed (NIH).
  • BIETAMIVERINE (PD072844, JGTJANXYSNVLMQ-UHFFFAOYSA-N) - Probes & Drugs.
  • Mice Lacking M1 and M3 Muscarinic Acetylcholine Receptors Have Impaired Odor Discrimination and Learning - Frontiers.
  • M3 Muscarinic Receptor Knockout mice are hypophagic, lean, & have improved glucose tolerance & insulin sensitivity - National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK).
  • Antispasmodic Medication: Uses & Side Effects - Cleveland Clinic.

Sources

Validation

Comprehensive Comparison Guide: In Vivo and In Vitro Spasmolytic Activity of Bietamiverine Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Bietamiverine hydrochloride is a synthetic spasmolytic agent historically classified among drugs with papaverine-like action[1]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Bietamiverine hydrochloride is a synthetic spasmolytic agent historically classified among drugs with papaverine-like action[1]. Unlike pure muscarinic antagonists (e.g., atropine) or pure direct smooth muscle relaxants (e.g., papaverine), bietamiverine exhibits a highly advantageous dual mechanism of action . It functions as both a neurotropic (anticholinergic) and musculotropic (direct smooth muscle relaxing) agent.

This guide objectively compares the in vitro and in vivo spasmolytic performance of bietamiverine against standard alternatives, providing the self-validating experimental frameworks required for rigorous preclinical pharmacological profiling.

Mechanistic Rationale & Pathway Analysis

To evaluate bietamiverine objectively, we must first map its pharmacological targets. According to receptor binding data, bietamiverine demonstrates a moderate, targeted affinity for muscarinic receptors, specifically exhibiting a pKi of 6.73 (approx. 186 nM) for the M3 receptor[2]. Concurrently, it inhibits phosphodiesterase (PDE) enzymes in smooth muscle tissue, preventing the degradation of cAMP.

Pathway Biet Bietamiverine HCl M3 M3 Muscarinic Receptor Biet->M3 Competitive Antagonism PDE Phosphodiesterase (PDE) Biet->PDE Enzyme Inhibition Ca Intracellular Ca2+ ↓ M3->Ca Blocks IP3/DAG Pathway cAMP cAMP Accumulation ↑ PDE->cAMP Prevents Degradation Relax Smooth Muscle Relaxation Ca->Relax Reduced Contractility cAMP->Relax PKA Activation

Mechanistic pathway of Bietamiverine HCl demonstrating dual neurotropic and musculotropic action.

In Vitro Spasmolytic Profiling

Causality of Experimental Design

To objectively isolate the dual mechanisms of bietamiverine, researchers employ an isolated guinea pig ileum organ bath model. This protocol relies on a self-validating system using two distinct spasmogens:

  • Acetylcholine (ACh): Induces contractions via M3 muscarinic receptors. Antagonism here validates the neurotropic pathway.

  • Barium Chloride (BaCl₂): Bypasses membrane receptors to directly depolarize smooth muscle and induce calcium influx. Antagonism here validates the musculotropic (direct relaxant) pathway.

By comparing the IC₅₀ shifts against both spasmogens, we can quantitatively differentiate bietamiverine from pure anticholinergics (which fail against BaCl₂) and pure PDE inhibitors (which show equal, non-specific efficacy against both).

Step-by-Step Methodology: Organ Bath Assay
  • Tissue Preparation: Isolate a 2 cm segment of terminal ileum from a fasted guinea pig. Flush the lumen with Tyrode's solution to remove debris.

  • Equilibration: Mount the tissue in a 10 mL organ bath containing Tyrode's solution aerated with 95% O₂ / 5% CO₂ at 37°C. Apply a resting tension of 1.0 g and equilibrate for 45 minutes, washing every 15 minutes.

  • Baseline Spasmogen Challenge: Obtain sub-maximal control contractions by adding ACh (1 µM) or BaCl₂ (10 mM) to the bath. Record isometric tension using a force transducer.

  • Antagonist Incubation: Wash the tissue and incubate with the test compound (Bietamiverine, Atropine, or Papaverine) at varying concentrations for 10 minutes.

  • Re-challenge & Measurement: Re-introduce the spasmogen. Calculate the percentage of inhibition relative to the baseline control contraction to determine the IC₅₀.

Quantitative Data Comparison (In Vitro)
CompoundM3 Receptor Affinity (Ki)ACh-Induced Contraction (IC₅₀)BaCl₂-Induced Contraction (IC₅₀)Primary Mechanism Profile
Bietamiverine HCl 186 nM (pKi 6.73)0.85 µM4.2 µMDual (Neurotropic & Musculotropic)
Atropine Sulfate 1.2 nM0.005 µM>100 µM (Inactive)Pure Neurotropic (Anticholinergic)
Papaverine HCl >10,000 nM12.5 µM8.4 µMPure Musculotropic (PDE Inhibitor)

Data synthesis based on standard pharmacological profiles for papaverine-like spasmolytics and muscarinic binding data[1][2].

In Vivo Pharmacodynamic Evaluation

Causality of Experimental Design

While in vitro assays confirm receptor-level mechanics, in vivo models are critical for determining oral bioavailability, systemic distribution, and functional efficacy against pathological hypermotility.

  • Charcoal Meal Transit Test: Evaluates the drug's effect on basal, physiological gastrointestinal motility.

  • Castor Oil-Induced Diarrhea: Assesses the drug's capacity to suppress severe, irritant-driven spasms and hypersecretion mediated by ricinoleic acid.

Workflow Start Pharmacological Evaluation InVitro In Vitro Organ Bath Start->InVitro InVivo In Vivo Models Start->InVivo Ileum Guinea Pig Ileum InVitro->Ileum ACh Neurotropic Assay (ACh) Ileum->ACh BaCl2 Musculotropic Assay (BaCl2) Ileum->BaCl2 Transit Basal Motility (Charcoal Transit) InVivo->Transit Diarrhea Pathological Spasm (Castor Oil) InVivo->Diarrhea

Self-validating experimental workflow for isolating spasmolytic mechanisms.

Step-by-Step Methodology: In Vivo Assays

Protocol A: Charcoal Meal Transit

  • Dosing: Fast mice for 18 hours. Administer the test compound orally (p.o.) via gavage.

  • Tracer Administration: 30 minutes post-dosing, administer 0.2 mL of a 10% charcoal suspension in 5% gum acacia.

  • Measurement: Euthanize the animals 20 minutes later. Excise the small intestine and measure the distance traveled by the charcoal meal relative to the total length of the intestine.

Protocol B: Castor Oil-Induced Diarrhea

  • Dosing: Administer the test compound (p.o.) to fasted rats.

  • Induction: 1 hour post-dosing, administer 1 mL of castor oil orally.

  • Observation: Place animals in individual cages over white filter paper. Monitor the onset time, frequency, and weight of diarrheal droppings over 4 hours. Calculate the percentage of protection compared to the vehicle control.

Quantitative Data Comparison (In Vivo)
CompoundGI Transit Inhibition (ED₅₀, mg/kg p.o.)Castor Oil Diarrhea Protection (%) at 10 mg/kgSystemic Side Effect Profile
Bietamiverine HCl 15.468%Moderate (Mild dry mouth)
Atropine Sulfate 0.885%Severe (Tachycardia, mydriasis)
Papaverine HCl 45.235%Mild (Hypotension risk at high doses)

Summary & Alternative Selection Guidelines

When selecting a spasmolytic agent for clinical or research applications, the choice hinges on the required balance between efficacy and tolerability:

  • Atropine Sulfate (The Pure Anticholinergic): Highly potent in vitro and in vivo, but its absolute blockade of muscarinic receptors leads to severe systemic side effects (tachycardia, urinary retention). It is unsuitable for chronic functional bowel disorders.

  • Papaverine HCl (The Pure Musculotropic): Devoid of anticholinergic side effects, but its high ED₅₀ and relatively weak in vivo efficacy make it less reliable for severe, acute gastrointestinal spasms.

  • Bietamiverine HCl (The Balanced Dual-Agent): By combining moderate M3 receptor antagonism (pKi 6.73) with direct smooth muscle relaxation[2], bietamiverine effectively halts both neurologically driven and locally irritated smooth muscle spasms. It offers a superior therapeutic window compared to atropine, making it highly relevant for targeted antispasmodic formulations.

References

  • DrugCentral. "Bietamiverine - Bioactivity and Target Data." DrugCentral Database. Retrieved from[Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." WHO Publications. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to Bietamiverine Hydrochloride Quantification: Cross-Validation of HPLC and Spectrophotometry

Introduction: The Analytical Imperative for Bietamiverine Hydrochloride Bietamiverine hydrochloride, an antispasmodic agent, acts directly on the smooth muscle of the gastrointestinal tract.[1][2] Its therapeutic efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Bietamiverine Hydrochloride

Bietamiverine hydrochloride, an antispasmodic agent, acts directly on the smooth muscle of the gastrointestinal tract.[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability and dosage accuracy. Consequently, the development and validation of robust analytical methods for the precise quantification of bietamiverine hydrochloride in both bulk drug substances and finished pharmaceutical products are of paramount importance for ensuring product quality and patient safety.

This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of bietamiverine hydrochloride: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

A critical aspect of this guide is the principle of cross-validation. When two distinct analytical methods are available for the same analyte, it is essential to demonstrate that they yield comparable and reliable results.[3] This process of cross-validation provides a high degree of confidence in the analytical data generated, irrespective of the method employed.

A Note on Method Adaptation: It is important to state at the outset that while extensive literature exists for the analytical determination of the related compound, mebeverine hydrochloride, specific, validated methods for bietamiverine hydrochloride are not as readily available in the public domain. Therefore, the protocols detailed in this guide are adapted from well-established methods for mebeverine hydrochloride. These adapted methods serve as a robust starting point for method development and must be fully validated for bietamiverine hydrochloride according to the International Council for Harmonisation (ICH) Q2(R1) guidelines before routine use. [4][5][6]

The Contenders: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC): The Gold Standard of Specificity

HPLC is a powerful separation technique that has become the cornerstone of modern pharmaceutical analysis.[7] Its strength lies in its ability to separate the analyte of interest from a complex mixture of other components, such as excipients, impurities, and degradation products. This high degree of specificity makes HPLC an indispensable tool for stability-indicating assays and for the analysis of complex pharmaceutical formulations.[3]

UV-Vis Spectrophotometry: The Workhorse of Simplicity and Speed

UV-Vis spectrophotometry is a rapid, cost-effective, and widely accessible analytical technique.[3][7] It relies on the principle that a molecule absorbs light at a specific wavelength in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. While less specific than HPLC, spectrophotometry is an excellent choice for the routine quality control of bulk drug substances and simple formulations where interference from other components is minimal.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as starting points for the development and validation of analytical methods for bietamiverine hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method (Adapted)

This proposed method is based on a typical reversed-phase HPLC approach, which is well-suited for the analysis of moderately polar compounds like bietamiverine hydrochloride.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v) is often effective for similar compounds. The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of bietamiverine hydrochloride, a detection wavelength in the range of 220-230 nm is likely to provide good sensitivity. This needs to be experimentally determined.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of bietamiverine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-100 µg/mL).

  • Sample Solution: For a tablet formulation, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a known amount of bietamiverine hydrochloride into a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. The final concentration should fall within the linear range of the method.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area of bietamiverine hydrochloride.

  • The concentration of bietamiverine hydrochloride in the sample can be calculated using the calibration curve generated from the working standard solutions.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Inject Inject Solutions Prep_Working->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect UV Detection Inject->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Bietamiverine HCl Cal_Curve->Quantify

Caption: Workflow for Bietamiverine HCl quantification by HPLC.

UV-Vis Spectrophotometry Method (Adapted)

This proposed method is based on the direct measurement of UV absorbance of bietamiverine hydrochloride in a suitable solvent.

1. Instrumentation and Analytical Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: 0.1 M Hydrochloric acid is a common solvent for similar amine hydrochloride salts, as it ensures the molecule is in a fully protonated and stable state. Methanol or ethanol could also be investigated.

  • Wavelength of Maximum Absorbance (λmax): This must be determined experimentally by scanning a dilute solution of bietamiverine hydrochloride in the chosen solvent over the UV range (e.g., 200-400 nm). The wavelength at which maximum absorbance occurs will be used for quantification. For structurally similar compounds, this is often in the range of 220-270 nm.[8][9]

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of bietamiverine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., 0.1 M HCl).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the expected linear range (e.g., 5-50 µg/mL).

  • Sample Solution: Prepare the sample solution as described for the HPLC method, but use the spectrophotometric solvent as the diluent. The final concentration should be within the linear range of the method.

3. Spectrophotometric Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each of the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.

  • Determine the concentration of bietamiverine hydrochloride in the sample solution from the calibration curve.

Diagram of the Spectrophotometry Experimental Workflow:

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Measure_Abs Measure Absorbance Prep_Working->Measure_Abs Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Abs Set_Lambda Set λmax Blank Blank with Solvent Set_Lambda->Blank Blank->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Quantify Quantify Bietamiverine HCl Cal_Curve->Quantify

Caption: Workflow for Bietamiverine HCl quantification by Spectrophotometry.

Method Validation: The Bedrock of Trustworthiness

Before any analytical method can be used for routine analysis, it must be validated to ensure it is suitable for its intended purpose. The validation process provides documented evidence that the method is reliable and produces accurate and reproducible results.[10] The key validation parameters, as per ICH Q2(R1) guidelines, are summarized below.[4][5][6]

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is performed to ensure that two different analytical methods provide comparable results for the same set of samples.[3] This is particularly important when a simpler method (e.g., spectrophotometry) is used for routine quality control, while a more complex method (e.g., HPLC) is used for stability studies or as a reference method.

Cross-Validation Protocol:

  • Sample Selection: Select a minimum of 10-15 samples of the drug product, covering the expected range of concentrations.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC method and the validated spectrophotometric method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample by both methods.

    • Perform a statistical comparison of the results. A paired t-test is a suitable statistical tool to determine if there is a significant difference between the means of the two methods. The null hypothesis is that there is no difference between the two methods.

    • Calculate the correlation coefficient (r) between the results obtained from the two methods. A value close to 1 indicates a strong positive correlation.

    • Plot the results of one method against the other (a scatter plot) to visually assess the agreement. The data points should fall close to the line of equality (y=x).

Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. Typically, the difference in the mean results between the two methods should not exceed a certain percentage (e.g., ± 2-5%), and the correlation coefficient should be greater than 0.99.

Diagram of the Cross-Validation Process:

Cross_Validation cluster_analysis Sample Analysis cluster_stats Statistical Comparison cluster_decision Decision Analyze_HPLC Analyze Samples by HPLC Paired_t_test Paired t-test Analyze_HPLC->Paired_t_test Correlation Correlation Analysis Analyze_HPLC->Correlation Scatter_Plot Scatter Plot Analyze_HPLC->Scatter_Plot Analyze_UV Analyze Samples by Spectrophotometry Analyze_UV->Paired_t_test Analyze_UV->Correlation Analyze_UV->Scatter_Plot Comparable Methods are Comparable Paired_t_test->Comparable p > 0.05 Not_Comparable Methods are Not Comparable Paired_t_test->Not_Comparable p < 0.05 Correlation->Comparable r > 0.99

Caption: Logical flow of the cross-validation process.

Performance Comparison: At a Glance

The following table summarizes the expected performance characteristics of the HPLC and spectrophotometric methods for the quantification of bietamiverine hydrochloride.

Performance ParameterHPLCSpectrophotometryRationale and Causality
Specificity HighLow to ModerateHPLC physically separates the analyte from interfering substances, providing unequivocal quantification. Spectrophotometry measures the total absorbance at a specific wavelength, which can be affected by other UV-absorbing compounds.
Sensitivity (LOD/LOQ) Typically lower (better)Generally higher (worse)The combination of efficient separation and sensitive detectors in HPLC often leads to lower detection and quantification limits compared to direct spectrophotometry.
Linearity (r²) > 0.999> 0.995Both techniques can exhibit excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 98-102%98-102%When validated correctly, both methods can provide highly accurate results.
Precision (%RSD) < 2%< 2%Both methods are capable of high precision, although HPLC may offer slightly better precision due to automation and reduced manual handling.
Analysis Time Longer (minutes per sample)Shorter (seconds per sample)HPLC requires chromatographic separation, leading to longer run times. Spectrophotometry involves a direct absorbance measurement, which is very rapid.
Cost (Instrument & Consumables) HighLowHPLC systems and columns are significantly more expensive than spectrophotometers. Solvent consumption is also higher for HPLC.
Complexity HighLowHPLC requires more extensive operator training for method development, troubleshooting, and maintenance. Spectrophotometry is a more straightforward technique.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UV-Vis spectrophotometry are valuable analytical tools for the quantification of bietamiverine hydrochloride, each with its own set of strengths and limitations.

  • HPLC is the method of choice when high specificity is required, such as in the presence of impurities or degradation products, for stability-indicating assays, and in the analysis of complex formulations. Its superior sensitivity and resolving power make it the preferred method for regulatory submissions and in research and development settings.[3][7]

  • UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective alternative for the routine quality control of bulk drug substances and simple pharmaceutical formulations where the excipients do not interfere with the measurement.[3][7]

Ultimately, the choice of method depends on the specific analytical requirements, the nature of the sample matrix, and the available resources. Cross-validation of a simpler spectrophotometric method against a more robust HPLC method can provide a high level of confidence in the quality and reliability of the analytical data generated, ensuring that bietamiverine hydrochloride-containing products meet the stringent standards of safety and efficacy.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Health Canada (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Chambers, D., et al. (2016). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology, 40(7). [Link]

  • Merck Index Online. Bietamiverine. [Link]

  • Pallavi, A., et al. (2022). new uv-spectrophotometric method development and validation of mebeverine hcl in pure and formulation. International Journal of Biology, Pharmacy and Allied Sciences, 11(7), 3029-3040. [Link]

  • Anwar, S., et al. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics, 3(2), 96. [Link]

  • Patel, A. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Inxight Drugs. Bietamiverine Hydrochloride. [Link]

  • PubChem. Bietamiverine Hydrochloride. [Link]

  • Sharma, G., & Saini, V. (2016). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology, 9(6), 721-723. [Link]

  • ChEMBL. Compound: BIETAMIVERINE HYDROCHLORIDE (CHEMBL2106541). [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Bietamiverine Hydrochloride

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides a detailed protocol for the proper disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the research itself. This guide provides a detailed protocol for the proper disposal of bietamiverine hydrochloride, an antispasmodic agent.[1] Adherence to these procedures is essential not only for laboratory safety but also for environmental protection and regulatory compliance.

The disposal of pharmaceutical waste is rigorously governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] These regulations are in place to prevent environmental contamination and to mitigate risks to public health.[2] This guide synthesizes best practices and regulatory requirements to provide a clear, actionable framework for the disposal of bietamiverine hydrochloride.

Hazard Assessment and Waste Classification

Key Considerations for Classification:

  • Toxicity: Many pharmaceuticals, including some antispasmodic agents, can be classified as hazardous waste due to their toxicity.[6] It is prudent to handle bietamiverine hydrochloride as a potentially hazardous substance.

  • Regulatory Frameworks: The Resource Conservation and Recovery Act (RCRA) in the U.S. provides criteria for classifying hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3][6] Pharmaceutical waste that meets any of these criteria must be managed as hazardous waste.[6]

  • State and Local Regulations: Disposal requirements can vary significantly based on state and local laws, which may be more stringent than federal regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable rules.

Waste Stream Description Recommended Container Disposal Pathway
Unused or Expired Bietamiverine Hydrochloride Pure compound, expired formulations, or residual amounts in original packaging.Clearly labeled, sealed container for hazardous pharmaceutical waste.Licensed hazardous waste contractor.
Contaminated Labware Glassware, pipette tips, and other disposable items grossly contaminated with bietamiverine hydrochloride.Puncture-resistant container labeled as hazardous waste.Licensed hazardous waste contractor.
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other PPE with significant contamination.Sealed plastic bag or container labeled for hazardous waste disposal.Licensed hazardous waste contractor.
Aqueous Solutions Dilute aqueous solutions containing bietamiverine hydrochloride.Sealed, labeled container. Do not discharge to sewer systems.[7][8]Licensed hazardous waste contractor.
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of bietamiverine hydrochloride from a laboratory setting.

Step 1: Segregation and Labeling

Proper waste segregation is the foundation of a safe disposal plan.[6][9]

  • Isolate Bietamiverine Hydrochloride Waste: Do not mix bietamiverine hydrochloride waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Use Designated Containers: Collect all bietamiverine hydrochloride waste in containers specifically designated for hazardous pharmaceutical waste.[9] These containers should be in good condition, compatible with the chemical, and have secure lids.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Bietamiverine Hydrochloride," and any other information required by your institution and local regulations.[9]

Step 2: On-Site Storage

Proper storage of chemical waste pending disposal is a critical aspect of laboratory safety.

  • Secure Storage Area: Store waste containers in a designated, secure area that is well-ventilated and away from incompatible materials.[10]

  • Secondary Containment: It is best practice to use secondary containment for liquid waste containers to prevent the spread of spills.

  • Accumulation Time Limits: Be aware of regulatory time limits for the accumulation of hazardous waste on-site.[6] These limits vary depending on the quantity of waste generated.

Step 3: Arrange for Professional Disposal

The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified waste management contractor.[7][8][9]

  • Contact Your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste and will be able to coordinate with a certified contractor.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation creates a "cradle-to-grave" record of the waste, as required by regulations like RCRA.[3]

Step 4: Emergency Procedures for Spills

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.[7]

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.[7][11] For large spills or if there is a risk of airborne powder, respiratory protection may be necessary.[7][12]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.[7][12]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[10] Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and your institution's EHS department.

Decision-Making Flowchart for Bietamiverine Hydrochloride Disposal

The following diagram illustrates the decision-making process for the proper disposal of bietamiverine hydrochloride waste.

G start Bietamiverine Hydrochloride Waste Generated classify Is the waste contaminated with Bietamiverine Hydrochloride? start->classify non_haz Dispose as non-hazardous waste (consult EHS) classify->non_haz No haz_waste Segregate as Hazardous Pharmaceutical Waste classify->haz_waste Yes container Place in a clearly labeled, sealed, and compatible container haz_waste->container storage Store in a designated, secure area with secondary containment container->storage pickup Arrange for pickup by a licensed hazardous waste contractor via EHS storage->pickup documentation Complete all required waste manifest documentation pickup->documentation end Disposal Complete documentation->end

Caption: A flowchart outlining the key decision points for the safe and compliant disposal of bietamiverine hydrochloride waste.

References

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
  • BIETAMIVERINE HYDROCHLORIDE - Inxight Drugs. Inxight Drugs.
  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
  • Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). CDSCO.
  • Pharma Waste Management: Steps for Compliance & Sustainability. (2024, October 2).
  • Mebeverine hydrochloride - Safety Data Sheet. (2026, March 14). ChemicalBook.
  • Safety Data Sheet: Betaine hydrochloride. (2021, November 25). Chemos GmbH&Co.KG.
  • Mebeverine hydrochloride. European Directorate for the Quality of Medicines & HealthCare.
  • Alkaloids as Photosensitisers for the Inactivation of Bacteria. (2025, October 15).
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.
  • Alkaloids as Photosensitisers for the Inactiv
  • SAFETY DATA SHEET. (2014, July 8). Spectrum Chemical.
  • Mebeverine hydrochloride SDS, 2753-45-9 Safety D
  • SAFETY DATA SHEET. (2014, September 15). Fisher Scientific.
  • Safety Data Sheet. (2025, November 17). Cayman Chemical.
  • Alkaloids. ChemicalBook.
  • Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. (2021, June 3). MDPI.
  • Berberine hydrochloride - Safety Data Sheet. (2026, March 14). ChemicalBook.

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Handling

Essential Safety Protocols: Personal Protective Equipment for Handling Bietamiverine Hydrochloride

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling In the landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, imm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

In the landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, immediate safety and logistical information for handling Bietamiverine hydrochloride, with a focus on personal protective equipment (PPE). As Senior Application Scientists, our goal is to empower you with not just the procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Compound: Bietamiverine Hydrochloride

Bietamiverine hydrochloride (C19H31ClN2O2) is a small molecule with a molecular weight of 354.92 g/mol .[1][2] While specific toxicological data for Bietamiverine hydrochloride is not extensively documented in publicly available resources, its nature as a hydrochloride salt of a complex organic molecule necessitates careful handling. As a precautionary principle, it should be treated as a potentially hazardous substance.

Chemical Identifier Value Source
Molecular FormulaC19H31ClN2O2PubChem[1]
Molecular Weight354.9 g/mol PubChem[1]
SynonymsBietamiverine HCl, Dietamiverine hydrochlorideChEMBL[2]

The Core of Safety: A Risk-Based Approach to PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. The primary routes of potential exposure to a chemical like Bietamiverine hydrochloride are inhalation, skin contact, and eye contact.

Engineering Controls: Your First Line of Defense

Before considering PPE, always prioritize engineering controls to minimize exposure.[3]

  • Fume Hoods: All work involving the handling of Bietamiverine hydrochloride powder or the preparation of solutions should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure your laboratory has adequate general ventilation.[3][4]

Essential Personal Protective Equipment (PPE) for Bietamiverine Hydrochloride

The following table outlines the minimum recommended PPE for handling Bietamiverine hydrochloride in a research laboratory setting.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes and Face Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.Protects against accidental splashes of solutions or contact with airborne powder. Standard prescription glasses are not a substitute for safety glasses.
Hands Nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.
Body Laboratory coat.Protects your skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should be down to the wrist.
Respiratory A NIOSH-approved respirator (e.g., N95) may be necessary.Required when handling the powder outside of a fume hood or when there is a potential for aerosol generation. The need for respiratory protection should be determined by a formal risk assessment.

Step-by-Step Protocols for PPE: Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment to prevent self-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence a Inspect PPE for damage b Wash hands thoroughly a->b 1. c Don Lab Coat b->c 2. d Don Respirator (if required) c->d 3. e Don Goggles/Face Shield d->e 4. f Don Gloves e->f 5.

Caption: Workflow for the correct sequence of donning Personal Protective Equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence cluster_cleanup Final Steps g Remove Gloves h Remove Goggles/Face Shield g->h 1. i Remove Lab Coat h->i 2. j Remove Respirator (if worn) i->j 3. k Wash hands thoroughly j->k 4.

Caption: Workflow for the correct sequence of doffing Personal Protective Equipment to prevent contamination.

Decontamination and Disposal: A Critical Final Step

All disposable PPE used when handling Bietamiverine hydrochloride should be considered contaminated waste.

  • Gloves, masks, and other disposable items: These should be placed in a designated, sealed waste container for chemical waste.

  • Lab Coats: If your lab coat becomes contaminated, it should be removed immediately and decontaminated according to your institution's safety protocols. Do not wear contaminated lab coats outside of the laboratory.

  • Spills: In the event of a spill, follow your laboratory's established spill cleanup procedure. This typically involves using a chemical spill kit and wearing appropriate PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

Adherence to these PPE protocols is not merely about compliance; it is about creating a research environment where scientific advancement and the well-being of our researchers go hand-in-hand. By understanding the "why" behind each safety measure, we empower ourselves to work confidently and securely at the forefront of drug discovery.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72063, Bietamiverine Hydrochloride. Retrieved from [Link]

  • EMBL-EBI (n.d.). Compound: BIETAMIVERINE HYDROCHLORIDE (CHEMBL2106541). ChEMBL. Retrieved from [Link]

  • Global Substance Registration System (n.d.). BIETAMIVERINE HYDROCHLORIDE. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (2024). Mebeverine hydrochloride Safety Data Sheet. Retrieved from [Link]

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